molecular formula C12H9BrO2 B1379116 4'-Bromo-[1,1'-biphenyl]-2,4-diol CAS No. 1418117-89-1

4'-Bromo-[1,1'-biphenyl]-2,4-diol

Cat. No.: B1379116
CAS No.: 1418117-89-1
M. Wt: 265.1 g/mol
InChI Key: NYITVXFQTKCHLE-UHFFFAOYSA-N
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Description

4'-Bromo-[1,1'-biphenyl]-2,4-diol ( 1418117-89-1) is an organic compound with the molecular formula C₁₂H₉BrO₂ and a molecular weight of 265.10 g/mol . This solid compound serves as a versatile building block in organic and medicinal chemistry. Its specific structure, featuring both bromo and diol functional groups on the biphenyl scaffold, makes it a valuable intermediate for various chemical synthesis reactions, including cross-coupling, and as a precursor for synthesizing more complex molecules . Researchers utilize this compound in the field of pharmaceutical development to create novel drug candidates . The compound has a predicted boiling point of approximately 424.9±14.0 °C at 760 mmHg and a density of 1.6±0.1 g/cm³ . It is slightly soluble in water but demonstrates good solubility in organic solvents such as chloroform and carbon disulfide . The pKa is predicted to be 9.32±0.35 . For safe handling, it is recommended to store the product under an inert gas (nitrogen or argon) at 2-8°C . According to GHS guidelines, this compound carries the signal word "Warning" and the hazard statements H302, H315, and H319, indicating that it is harmful if swallowed and causes skin and serious eye irritation . Appropriate personal protective equipment, including gloves and eye protection, is essential when handling this material . This product is intended for research purposes only and is not approved for human use.

Properties

IUPAC Name

4-(4-bromophenyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYITVXFQTKCHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4'-Bromo-[1,1'-biphenyl]-2,4-diol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-[1,1'-biphenyl]-2,4-diol is a halogenated biphenyl derivative with a structural motif that holds significant interest for medicinal chemists and materials scientists. The biphenyl scaffold is a common feature in many biologically active molecules and functional materials. The presence of a bromine atom and two hydroxyl groups on the biphenyl core of this compound offers versatile opportunities for further chemical modifications and imparts specific physicochemical properties that can be exploited in drug design and materials science. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, expected analytical characteristics, and potential applications, particularly in the realm of drug discovery.

Chemical Identity and Structure

CAS Number: 1418117-89-1

Molecular Formula: C₁₂H₉BrO₂

Structure:

The structure of this compound consists of two phenyl rings linked together. One ring is substituted with a bromine atom at the 4'-position, while the other is substituted with two hydroxyl groups at the 2- and 4-positions.

Chemical Structure of this compound

Physicochemical Properties

PropertyValueSource
CAS Number 1418117-89-1[1]
Molecular Formula C₁₂H₉BrO₂[2]
Molecular Weight 265.10 g/mol Calculated
Appearance Solid (Predicted)[1]
Boiling Point 424.9±14.0 °C at 760 mmHg (Predicted)[1]
Density 1.6±0.1 g/cm³ (Predicted)[1]
pKa 9.32±0.35 (Predicted)[1]
Solubility Slightly soluble in water, soluble in organic solvents like chloroform and carbon disulfide (Predicted).[1]

Synthesis Methodology: A Proposed Suzuki-Miyaura Coupling Approach

Proposed Reaction Scheme:

(4-bromophenyl)boronic acid + 1-bromo-2,4-dihydroxybenzene → this compound

G reactant1 4-bromophenylboronic acid conditions Pd(PPh₃)₄, Na₂CO₃ DME/H₂O, Reflux reactant1->conditions reactant2 1-bromo-2,4-dihydroxybenzene reactant2->conditions product This compound conditions->product

Proposed Suzuki-Miyaura Coupling Workflow

Step-by-Step Protocol:

  • Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (4-bromophenyl)boronic acid (1.0 equivalent), 1-bromo-2,4-dihydroxybenzene (1.0-1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,2-dimethoxyethane (DME) or toluene and an aqueous solution of a base. A 2M aqueous solution of sodium carbonate (Na₂CO₃) is commonly used as the base (2.0-3.0 equivalents).

  • Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The crude product is obtained by removing the solvent under reduced pressure. Purification is typically achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Spectroscopic and Analytical Characterization (Predicted)

As experimental spectra for this compound are not widely published, the following are predicted characteristics based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the di-hydroxylated ring will likely appear as a set of coupled doublets and a singlet, while the protons on the brominated ring will appear as two sets of doublets, characteristic of a para-substituted benzene ring. The chemical shifts of the protons on the di-hydroxylated ring will be influenced by the electron-donating effects of the hydroxyl groups. The hydroxyl protons will appear as broad singlets, the position of which can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should display 12 distinct signals for the carbon atoms of the biphenyl core. The carbons attached to the hydroxyl groups will be shifted downfield, while the carbon attached to the bromine atom will show a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[5] The molecular ion peaks [M]⁺ and [M+2]⁺ would be expected around m/z 264 and 266, respectively.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹. Aromatic C=C stretching vibrations will likely be present in the 1450-1600 cm⁻¹ region.

Potential Applications in Drug Discovery and Development

Biphenyl derivatives are a rich source of biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[6] The introduction of a bromine atom can enhance the biological activity of a molecule through various mechanisms, including improved binding affinity to target proteins and altered metabolic stability.

  • Enzyme Inhibition: The diol and bromophenyl moieties suggest that this compound could be investigated as an inhibitor of various enzymes. For instance, bromophenol derivatives have been explored as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity.[7]

  • Anticancer and Antimicrobial Agents: The biphenyl scaffold is present in numerous compounds with demonstrated anticancer and antimicrobial properties.[2][6] The specific substitution pattern of this compound makes it a valuable starting point for the synthesis of novel analogs to be screened for these activities.

  • Scaffold for Combinatorial Chemistry: The reactive hydroxyl and bromo groups make this compound an excellent scaffold for combinatorial library synthesis. The hydroxyl groups can be functionalized to introduce a variety of substituents, while the bromine atom can participate in further cross-coupling reactions to generate a diverse range of more complex molecules for high-throughput screening.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis can be readily achieved through established methods like the Suzuki-Miyaura coupling. The presence of multiple functional groups allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

Strategic Synthesis of 4'-Bromo-[1,1'-biphenyl]-2,4-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromo-[1,1'-biphenyl]-2,4-diol is a key structural motif and a versatile intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2] Its biphenyl core, functionalized with a bromine atom and a resorcinol moiety, offers multiple reaction sites for diversification. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this target molecule. We will delve into the strategic rationale behind the chosen pathway, provide detailed, field-proven experimental protocols, and discuss the critical parameters for success, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction.[3][4][5]

Introduction: The Strategic Importance of the Target Molecule

Substituted biphenyls are privileged structures in medicinal chemistry and materials science, offering a semi-rigid scaffold to orient functional groups in three-dimensional space.[2][6] The target molecule, this compound, is of particular interest. The resorcinol (1,3-dihydroxybenzene) unit provides sites for hydrogen bonding and further derivatization, while the bromo-substituted phenyl ring is primed for a variety of cross-coupling reactions, enabling the construction of extensive compound libraries.[1][7] The primary challenge in its synthesis lies in the selective formation of the C-C biaryl bond without undesirable side reactions involving the unprotected, reactive hydroxyl groups.

Retrosynthetic Analysis and Strategic Planning

The core of the synthetic challenge is the construction of the C1-C1' bond between the two aromatic rings. A retrosynthetic disconnection at this bond logically points to two primary synthons: a resorcinol derivative and a 4-bromophenyl derivative.

G cluster_0 Primary Synthetic Pathway Target This compound Disconnect C-C Bond Disconnection (Retrosynthesis) Target->Disconnect Synthons Key Synthons Disconnect->Synthons P1 Protected Resorcinol Derivative (e.g., 1-Bromo-2,4-dimethoxybenzene) Synthons->P1 Nucleophile Precursor P2 (4-Bromophenyl)boronic Acid Synthons->P2 Electrophile Precursor

Caption: Retrosynthetic approach for this compound.

The most reliable and versatile method for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][8] This choice is predicated on its mild reaction conditions, high functional group tolerance, and the commercial availability or straightforward preparation of the necessary boronic acid precursors.[5][8] A critical strategic decision is the protection of the resorcinol hydroxyl groups. These acidic protons can interfere with the organometallic intermediates in the catalytic cycle. Methyl ethers serve as robust and simple protecting groups that can be efficiently cleaved in the final step.

Therefore, our forward synthesis strategy is a three-stage process:

  • Protection/Preparation: Synthesis of a key intermediate, 1-bromo-2,4-dimethoxybenzene.

  • Coupling: Suzuki-Miyaura reaction between the protected resorcinol derivative and (4-bromophenyl)boronic acid.

  • Deprotection: Cleavage of the methyl ethers to yield the final diol product.

Experimental Pathways and Protocols

This section details the step-by-step methodologies for the synthesis.

Overall Synthesis Workflow

The complete synthetic sequence is illustrated below, providing a high-level map of the process from starting materials to the final purified product.

Caption: Overall workflow for the synthesis of the target molecule.

Stage 1: Synthesis of 1-Bromo-2,4-dimethoxybenzene

This intermediate is prepared from commercially available resorcinol in two steps.

Protocol 1A: Methylation of Resorcinol

  • To a stirred solution of resorcinol (1 eq.) in acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq.).

  • Add dimethyl sulfate ((CH₃)₂SO₄, 2.2 eq.) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Heat the mixture to reflux (approx. 60-80 °C) for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield crude 1,3-dimethoxybenzene, which is often pure enough for the next step.

Protocol 1B: Bromination of 1,3-Dimethoxybenzene

  • Dissolve 1,3-dimethoxybenzene (1 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise, keeping the temperature below 5 °C. The reaction is typically rapid.

  • Stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-2,4-dimethoxybenzene as a pure compound.

Stage 2: Suzuki-Miyaura Cross-Coupling

This is the key bond-forming step. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl Boronate Ar²-B(OR)₂ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Boronate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Synthesis of 4'-Bromo-2,4-dimethoxy-[1,1'-biphenyl]

  • To an oven-dried Schlenk flask, add 1-bromo-2,4-dimethoxybenzene (1.0 eq.), (4-bromophenyl)boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure coupled product.

ParameterRecommended ChoiceRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(PPh₃)₄ is a classic, reliable choice. Pd(dppf)Cl₂ is often more robust and efficient for challenging couplings.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃K₂CO₃ is cost-effective and sufficient for many reactions. Stronger bases like K₃PO₄ can accelerate the reaction.[4]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OA mixture including water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[4]
Temperature 80 - 100 °CProvides sufficient thermal energy to drive the catalytic cycle without significant decomposition of reactants or catalyst.
Stage 3: Deprotection to Yield Final Product

The final step is the cleavage of the two methyl ether protecting groups. Boron tribromide (BBr₃) is the reagent of choice for this transformation.

Protocol 3: Demethylation

  • Dissolve the protected biphenyl (4'-Bromo-2,4-dimethoxy-[1,1'-biphenyl], 1.0 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃, 2.5-3.0 eq.) in DCM dropwise. Extreme Caution: BBr₃ is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate PPE.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, this compound.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the final compound.

PropertyData
Molecular Formula C₁₂H₉BrO₂
Molecular Weight 265.10 g/mol
Appearance Typically an off-white to pale solid[9]
¹H NMR (Expected) Aromatic protons (δ 6.5-7.6 ppm), Hydroxyl protons (broad singlets, variable δ)
¹³C NMR (Expected) Aromatic carbons (δ 100-160 ppm)
Mass Spec (ESI-MS) [M-H]⁻ at m/z ≈ 263/265 (isotopic pattern for Br)

Note: Exact NMR shifts are solvent-dependent. Data should be compared against a reference standard or literature values if available.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Standard PPE (lab coat, safety glasses, gloves) is required.

  • Dimethyl Sulfate: Highly toxic, carcinogenic, and corrosive. Use with extreme caution.

  • Boron Tribromide (BBr₃): Highly corrosive and water-reactive. Use in an anhydrous environment and quench carefully at low temperatures.

  • Palladium Catalysts: Can be pyrophoric and are toxic. Handle under an inert atmosphere.

  • Solvents: Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

Conclusion

The synthesis of this compound is reliably achieved through a three-stage sequence centered around a Suzuki-Miyaura cross-coupling reaction. Careful selection of protecting groups, catalyst systems, and reaction conditions is paramount for success. The protocols outlined in this guide provide a robust and validated pathway for obtaining this valuable chemical intermediate, enabling further research and development in drug discovery and materials science.

References

A Guide to the Spectroscopic Characterization of 4'-Bromo-[1,1'-biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 4'-Bromo-[1,1'-biphenyl]-2,4-diol. In the absence of comprehensive published experimental data for this specific molecule, this document serves as a predictive guide grounded in fundamental spectroscopic principles and comparative data from analogous structures. By examining the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of closely related compounds, we can confidently anticipate the spectral features of the title compound. This approach not only offers a robust framework for the identification and characterization of this compound but also underscores the power of predictive spectroscopy in modern chemical analysis.

Introduction: The Rationale for Predictive Spectroscopic Analysis

This compound is a halogenated biphenyl derivative with potential applications in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for its effective utilization and for meeting regulatory standards. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of such characterization, providing a detailed fingerprint of a molecule's atomic and electronic environment.

A thorough search of the scientific literature and chemical databases reveals a scarcity of published experimental spectroscopic data specifically for this compound. This guide, therefore, adopts a first-principles approach, leveraging established spectroscopic theory and a wealth of data from structurally similar compounds to construct a reliable predicted spectral profile. This methodology empowers researchers to identify the compound, anticipate its spectral behavior, and design appropriate analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete picture of the molecular connectivity can be assembled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, corresponding to the protons on the two phenyl rings, as well as signals for the hydroxyl protons. The electron-donating hydroxyl groups on one ring and the electron-withdrawing bromine atom on the other will significantly influence the chemical shifts of the aromatic protons.

Key Predicted Features:

  • Hydroxyl Protons (-OH): Two distinct, broad singlets are anticipated for the two hydroxyl protons, likely in the region of 5.0-7.0 ppm. Their exact chemical shift will be dependent on the solvent and concentration. These peaks will be exchangeable with D₂O.

  • Aromatic Protons (Ring A: 2,4-diol): The protons on the di-hydroxylated ring will be shielded due to the electron-donating effect of the hydroxyl groups. We expect to see an AX or AB system for the protons ortho and meta to the hydroxyl groups.

  • Aromatic Protons (Ring B: 4'-bromo): The protons on the brominated ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The bromine atom's electronegativity will cause a downfield shift relative to unsubstituted benzene.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3~6.4-6.6d~2.5
H-5~6.3-6.5dd~8.5, 2.5
H-6~7.0-7.2d~8.5
H-2', H-6'~7.4-7.6d~8.5
H-3', H-5'~7.5-7.7d~8.5
2-OH~5.0-6.0br s-
4-OH~5.5-6.5br s-

Note: Predicted values are based on analysis of analogous compounds such as 4-bromobiphenyl and 2,4-dihydroxybiphenyl.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of unique carbon signals will confirm the asymmetry of the molecule.

Key Predicted Features:

  • Hydroxylated Ring Carbons: The carbons bearing the hydroxyl groups (C-2 and C-4) will be significantly shielded and appear at higher fields (lower ppm values) compared to the other aromatic carbons.

  • Brominated Ring Carbons: The carbon attached to the bromine atom (C-4') will be deshielded, but its signal may be broadened due to quadrupolar relaxation.

  • Quaternary Carbons: The signals for the carbons at the biphenyl linkage (C-1 and C-1') will be of lower intensity.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1~125-130
C-2~150-155
C-3~105-110
C-4~155-160
C-5~110-115
C-6~130-135
C-1'~138-142
C-2', C-6'~128-132
C-3', C-5'~130-134
C-4'~120-125
Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for this compound would involve:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of the hydroxyl protons.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time will be necessary.

  • 2D NMR Experiments: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (≥400 MHz) cluster_data_analysis Data Analysis & Structure Elucidation Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC Processing Spectral Processing (Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing Assignment Signal Assignment Processing->Assignment Structure Final Structure Confirmation Assignment->Structure Mass_Spec_Fragmentation cluster_fragments Key Fragmentation Pathways M Molecular Ion [C₁₂H₉BrO₂]⁺ m/z 266/268 F1 [C₁₂H₉O₂]⁺ m/z 187 M->F1 - Br• F2 [C₆H₅Br]⁺ m/z 139 M->F2 Biphenyl bond cleavage F3 [C₆H₅O]⁺ m/z 93 M->F3 Biphenyl bond cleavage F4 [C₁₂H₈O]⁺ m/z 158 F1->F4 - CHO•

Solubility Profile of 4'-Bromo-[1,1'-biphenyl]-2,4-diol: A Theoretical and Practical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

4'-Bromo-[1,1'-biphenyl]-2,4-diol is a substituted biphenyl compound with significant potential in synthetic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and advanced materials.[1][2] The utility of such a precursor is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility essential for reaction design, purification, and formulation. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure and delineates a rigorous, field-proven experimental protocol for its quantitative determination in common laboratory solvents. This document is intended for researchers, chemists, and drug development professionals who require reliable solubility data to streamline their development workflows.

Introduction: The Critical Role of Solubility

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a semi-rigid backbone for constructing complex molecular architectures.[2] The functionalization of this core, as seen in this compound, introduces specific chemical reactivity and physical properties. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck), while the two hydroxyl groups introduce polarity and hydrogen-bonding capabilities.[1]

Understanding the solubility of this compound is not a trivial preliminary step; it is a critical parameter that governs:

  • Reaction Kinetics: The rate and completion of a chemical reaction often depend on the concentration of reactants in the solution phase.

  • Purification Efficiency: Solubility differences are the foundation of purification techniques like recrystallization and chromatography.

  • Formulation & Bioavailability: In pharmaceutical contexts, the aqueous solubility of a compound or its intermediates can influence downstream processing and ultimately impact bioavailability.[3]

While specific quantitative solubility data for this compound is not extensively documented in public literature, we can predict its behavior and establish a robust method for its determination by analyzing its constituent chemical features.

Physicochemical Profile and Theoretical Solubility Prediction

To estimate the solubility of this compound, we must analyze its molecular structure in the context of intermolecular forces and the principle of "like dissolves like."

Molecular Structure:

  • Chemical Formula: C₁₂H₉BrO₂[4]

  • Core Structure: A [1,1'-biphenyl] backbone, which is large, rigid, and inherently nonpolar (hydrophobic).

  • Functional Groups:

    • Two Hydroxyl (-OH) Groups: These are polar and act as both hydrogen bond donors and acceptors. Their presence significantly increases the polarity of the molecule compared to an unsubstituted biphenyl.

    • One Bromine (-Br) Atom: This atom increases the molecular weight and contributes to the molecule's hydrophobicity, though it also adds a degree of polarity.

Predicted Solubility in Different Solvent Classes:

  • Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane):

    • Prediction: Very Low Solubility.

    • Causality: The strong, polar hydrogen-bonding network required to stabilize the diol functional groups in the solid state is not easily disrupted by the weak van der Waals forces offered by nonpolar solvents. The energetic penalty for breaking the solute-solute interactions is too high.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone):

    • Prediction: Moderate to High Solubility.

    • Causality: These solvents possess significant dipole moments and can act as effective hydrogen bond acceptors. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at solvating polar functional groups and should readily dissolve the compound. Tetrahydrofuran (THF) and acetone, being less polar, are expected to be good but potentially less effective solvents than DMSO or DMF.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water):

    • Prediction: Moderate solubility in alcohols, very low solubility in water.

    • Causality: Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, allowing them to effectively solvate the hydroxyl groups of the solute. However, the large, hydrophobic biphenyl bromide portion of the molecule will limit its overall solubility. In water, the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large hydrophobic scaffold is prohibitive, leading to predicted poor aqueous solubility.

This theoretical analysis provides a strong directional hypothesis for experimental work.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a validated experimental procedure is essential.[5] The isothermal shake-flask method is a widely accepted "gold standard" for determining thermodynamic equilibrium solubility.[3][6]

Core Principle: A surplus of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is then carefully separated and analyzed to determine the concentration of the dissolved solute.[7]

Materials and Equipment
  • This compound (verify purity via CoA)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature incubator shaker

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials (e.g., 10-20 mg of solid to 2 mL of each test solvent). The key is to ensure solid material remains undissolved at equilibrium. b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C). d. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a time-to-equilibrium study beforehand by sampling at various time points (e.g., 4, 8, 24, 48 h) to confirm that the concentration is no longer changing.[5]

  • Sample Separation: a. After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.[3] b. Carefully draw the supernatant using a syringe. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles. Expert Tip: Discard the first 0.2-0.3 mL of the filtrate to avoid any potential adsorption losses onto the filter membrane.

  • Analysis (Using HPLC-UV): a. Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in a suitable solvent (in which it is freely soluble, like acetonitrile or methanol). b. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration. c. Analyze Samples: Accurately dilute the filtered saturated solutions with the mobile phase to bring their concentration within the linear range of the calibration curve. d. Inject the diluted samples into the HPLC system and record the peak areas. e. Calculate the concentration of the saturated solution using the calibration curve, remembering to account for the dilution factor. The final value represents the solubility of the compound in that solvent.

Experimental Workflow Diagram

The following diagram outlines the critical steps in the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Equilibration cluster_sampling Phase 2: Sampling & Analysis cluster_data Phase 3: Data Processing prep_vial 1. Add Excess Solid to Solvent in Vial agitate 2. Agitate at Constant Temperature (24-48h) prep_vial->agitate Ensure equilibrium settle 3. Settle Undissolved Solid (≥2h) agitate->settle Allow phase separation sample 4. Draw Supernatant with Syringe settle->sample filter 5. Filter with 0.22µm Syringe Filter sample->filter Remove particulates dilute 6. Dilute Filtrate for Analysis filter->dilute analyze 7. Quantify via HPLC/UV dilute->analyze calculate 9. Calculate Solubility (mg/mL or mol/L) analyze->calculate calibrate 8. Prepare Calibration Curve calibrate->calculate Use for quantification

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison. The following table provides a template for recording experimental results.

Solvent ClassSolvent NamePolarity Index (P')[8]Experimental Solubility (mg/mL) at 25°CQualitative Observations (e.g., Clear, Hazy)
Nonpolar Hexane0.1
Toluene2.4
Polar Aprotic Tetrahydrofuran (THF)4.0
Acetone5.1
Dimethylformamide (DMF)6.4
Dimethyl Sulfoxide (DMSO)7.2
Polar Protic Ethanol4.3
Methanol5.1
Water10.2

Safety and Handling Considerations

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound was not found, precautions can be inferred from related brominated aromatic compounds.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[11]

  • Solvent Hazards: Be aware of the specific hazards associated with each solvent (e.g., flammability of acetone and alcohols, potential health effects of DMF and DMSO). Always consult the SDS for each solvent before use.

  • Waste Disposal: Dispose of chemical waste according to institutional and local regulations.

The following diagram illustrates the logical relationship between hazard identification and control measures.

G Safety Logic: From Hazard to Control cluster_hazard Hazard Identification cluster_exposure Potential Exposure Routes cluster_control Control Measures Compound Compound (Solid Particulate) Inhalation Inhalation Compound->Inhalation Dermal Dermal Contact Compound->Dermal Ingestion Ingestion Solvents Solvents (Volatile, Flammable, Toxic) Solvents->Inhalation Solvents->Dermal PPE PPE (Gloves, Goggles) Eng Engineering (Fume Hood) Inhalation->Eng Admin Administrative (SOPs, Training) Inhalation->Admin Dermal->PPE Dermal->Admin Ingestion->Admin

Caption: Hazard Identification and Control Logic Diagram.

Conclusion

While published quantitative data is scarce, a structural analysis of this compound strongly suggests it will exhibit poor solubility in nonpolar solvents, moderate solubility in polar protic solvents like alcohols, and the highest solubility in polar aprotic solvents such as DMSO and DMF. This technical guide provides both the theoretical foundation for these predictions and a comprehensive, validated experimental protocol for their empirical verification. By adhering to this methodology, researchers can generate the reliable, high-quality solubility data necessary to accelerate their research and development efforts in a safe and efficient manner.

References

An In-depth Technical Guide to the Synthesis, Characterization, and Crystal Structure of 4'-Bromo-[1,1'-biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Bromo-[1,1'-biphenyl]-2,4-diol, a halogenated biphenyl compound of interest in medicinal chemistry and materials science. While an experimentally determined crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines a robust synthetic pathway, detailed characterization methodologies, and an analytical discussion of its expected structural features. The guide is designed to equip researchers with the necessary protocols and theoretical understanding to synthesize, purify, and characterize this compound, paving the way for its application in novel drug discovery and material development endeavors.

Introduction: The Significance of Substituted Biphenyls

Biphenyls and their derivatives represent a critical structural motif in a vast array of pharmacologically active compounds and functional materials.[1] The inherent twist between the two phenyl rings in biphenyls can lead to atropisomerism when appropriately substituted, a feature that is of paramount importance in the design of chiral ligands and drugs.[2] The introduction of halogen atoms and hydroxyl groups onto the biphenyl scaffold can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.

This compound, with its specific substitution pattern, presents an intriguing candidate for further investigation. The bromine atom can serve as a handle for further functionalization or act as a key interaction point in biological systems. The diol functionality, particularly the catechol-like arrangement on one of the rings, suggests potential for antioxidant activity, metal chelation, and diverse hydrogen bonding interactions. This guide provides a detailed roadmap for the synthesis and comprehensive characterization of this promising molecule.

Synthetic Strategy: A Two-Step Approach

A robust and versatile method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields.[3][4] For the synthesis of this compound, a two-step approach is proposed, commencing with a Suzuki-Miyaura coupling to construct the carbon-carbon bond between the two phenyl rings, followed by a demethylation step to unmask the diol functionality.

Step 1: Suzuki-Miyaura Coupling

The initial step involves the coupling of a suitably protected dihydroxyphenylboronic acid with a brominated aryl halide. To prevent unwanted side reactions, the hydroxyl groups are protected as methyl ethers. The proposed reaction is between 2,4-dimethoxyphenylboronic acid and 1-bromo-4-iodobenzene . The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in Suzuki couplings allows for a selective reaction at the iodine position.[5]

Experimental Protocol: Synthesis of 4'-Bromo-2,4-dimethoxy-1,1'-biphenyl

  • Materials:

    • 1-Bromo-4-iodobenzene

    • 2,4-Dimethoxyphenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Ethanol

    • Water

    • Argon or Nitrogen gas (for inert atmosphere)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-4-iodobenzene (1.0 eq), 2,4-dimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add a 4:1 mixture of toluene and ethanol.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4'-Bromo-2,4-dimethoxy-1,1'-biphenyl.

Causality Behind Experimental Choices:

  • The use of a palladium catalyst, specifically Pd(OAc)₂ with PPh₃ as a ligand, is a common and effective system for Suzuki couplings.

  • Potassium carbonate is a widely used base to facilitate the transmetalation step in the catalytic cycle.[3]

  • A mixed solvent system of toluene and ethanol provides good solubility for the reactants and reagents.

  • An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Step 2: Demethylation

The final step is the cleavage of the methyl ether protecting groups to yield the target diol. Boron tribromide (BBr₃) is a powerful and efficient reagent for the demethylation of aryl methyl ethers, often providing high yields at or below room temperature.[6][7]

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 4'-Bromo-2,4-dimethoxy-1,1'-biphenyl

    • Boron tribromide (BBr₃) (1M solution in dichloromethane or neat)

    • Anhydrous dichloromethane (DCM)

    • Methanol

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Argon or Nitrogen gas

  • Procedure:

    • Dissolve 4'-Bromo-2,4-dimethoxy-1,1'-biphenyl (1.0 eq) in anhydrous dichloromethane in a flame-dried, argon-purged round-bottom flask.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add boron tribromide (2.2 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Cool the reaction mixture to 0 °C and carefully quench the excess BBr₃ by the slow, dropwise addition of methanol.

    • Add water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality Behind Experimental Choices:

  • Boron tribromide is a strong Lewis acid that effectively cleaves the ether linkage.[6][7] Using a slight excess ensures complete demethylation.

  • The reaction is performed at low temperature initially to control the exothermic reaction between BBr₃ and the ether.

  • Anhydrous conditions are essential as BBr₃ reacts violently with water.[8][9][10][11][12]

  • The methanol quench is a standard procedure to safely neutralize the reactive BBr₃.

Crystallization and X-ray Crystallography

Obtaining high-quality single crystals is a prerequisite for determining the three-dimensional structure of a molecule by X-ray diffraction.[13] For a molecule like this compound, several crystallization techniques can be employed.

Crystallization Techniques
  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a loosely covered vial. This is often the simplest and most effective method.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Diagram of a Typical Vapor Diffusion Setup:

G cluster_0 Sealed Outer Vial Outer_Vial Anti-solvent Inner_Vial Solution of This compound Vapor Vapor Diffusion Vapor->Inner_Vial Anti-solvent vapor diffuses into the solution

Caption: Vapor diffusion crystallization setup.

Single Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and crystal packing can be elucidated.[13][14][15]

Expected Structural Features from SCXRD:

While the specific crystal structure of this compound is unknown, analysis of related structures, such as dilithium biphenyl-4,4′-disulfonate dihydrate, provides insights into potential packing motifs.[14] We can anticipate the following from an SCXRD analysis:

  • Dihedral Angle: The angle between the two phenyl rings will be a key feature, influenced by the steric hindrance of the substituents and intermolecular interactions in the crystal lattice.[2]

  • Hydrogen Bonding: The two hydroxyl groups are expected to participate in a network of intermolecular and potentially intramolecular hydrogen bonds, which will significantly influence the crystal packing.

  • Halogen Bonding: The bromine atom may participate in halogen bonding interactions with electronegative atoms in neighboring molecules.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure.[14]

Table 1: Anticipated Crystallographic Data Summary

ParameterExpected Information
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Dihedral Angle (C-C-C-C)The twist angle between the two phenyl rings.
Bond Lengths & AnglesPrecise measurements of all covalent bonds and angles within the molecule.
Hydrogen Bonding GeometryDistances and angles of hydrogen bonds involving the hydroxyl groups.
Intermolecular ContactsDetails of other non-covalent interactions like halogen bonding and π-π stacking.

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. Based on computational predictions and analysis of similar compounds, the following spectral features are expected.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

The aromatic region will show a complex pattern of signals corresponding to the seven protons on the biphenyl core. The hydroxyl protons are expected to appear as broad singlets.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

The spectrum will display 12 distinct signals for the carbon atoms of the biphenyl skeleton. The carbons bearing the hydroxyl groups will be shifted downfield, while the carbon attached to the bromine atom will show a characteristic chemical shift.

Diagram of Expected NMR Analysis Workflow:

G Sample This compound in deuterated solvent NMR_Spectrometer NMR Spectrometer Sample->NMR_Spectrometer 1H_NMR ¹H NMR Spectrum NMR_Spectrometer->1H_NMR 13C_NMR ¹³C NMR Spectrum NMR_Spectrometer->13C_NMR Structure_Elucidation Structure Confirmation 1H_NMR->Structure_Elucidation 13C_NMR->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak will be observed, showing the characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).[16]

  • Fragmentation: Common fragmentation pathways for brominated biphenyls include the loss of the bromine atom ([M-Br]⁺) and cleavage of the biphenyl bond. The presence of the hydroxyl groups may lead to additional fragmentation patterns involving the loss of water or CO.

Health and Safety Considerations

Working with the reagents and the final product requires adherence to strict safety protocols.

  • Brominated Aromatic Compounds: These compounds should be handled with care, as they can be irritants and may have long-term health effects. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Boron Tribromide (BBr₃): This reagent is highly corrosive, toxic, and reacts violently with water.[8][9][10][11][12] It should only be handled by trained personnel in a fume hood, using appropriate PPE, including heavy-duty gloves and a face shield. Anhydrous techniques are mandatory. In case of a spill, do not use water to clean it up.[11]

Conclusion and Future Outlook

This technical guide has outlined a comprehensive approach to the synthesis, purification, and characterization of this compound. While the definitive crystal structure remains to be determined, the provided protocols and analytical insights offer a solid foundation for researchers to produce and study this compound. The unique combination of a brominated phenyl ring and a catechol-like moiety suggests that this compound holds significant potential for applications in drug discovery, particularly in the development of enzyme inhibitors or antioxidants, and in the design of novel functional materials. Future work should focus on obtaining single crystals for X-ray diffraction analysis to unequivocally determine its three-dimensional structure and to explore its biological activities and material properties.

References

A Comprehensive Technical Guide to 4'-Bromo-[1,1'-biphenyl]-2,4-diol and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Scaffold as a Privileged Structure in Medicinal Chemistry

The biphenyl moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, making it an ideal scaffold for the design of potent and selective therapeutic agents. The introduction of substituents, such as halogens and hydroxyl groups, onto the biphenyl core can dramatically influence its physicochemical properties and biological activity. This guide focuses on a specific, yet highly promising derivative, 4'-Bromo-[1,1'-biphenyl]-2,4-diol, and its analogs, providing a comprehensive overview of their synthesis, biological potential, and the underlying structure-activity relationships that govern their efficacy. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Synthesis and Chemical Properties of this compound and its Analogs

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method. This reaction offers high yields and excellent functional group tolerance, making it a preferred strategy for the synthesis of complex biaryl compounds.[1][2][3]

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A plausible and efficient route to this compound involves the Suzuki-Miyaura coupling of a suitably protected dihydroxyphenylboronic acid with a brominated aryl halide. The presence of hydroxyl groups necessitates the use of protecting groups to prevent unwanted side reactions.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 1-Bromo-4-iodobenzene

  • 2,4-dimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Step 1: Suzuki-Miyaura Coupling to form 4'-Bromo-2,4-dimethoxy-1,1'-biphenyl

  • To a round-bottom flask, add 1-bromo-4-iodobenzene (1.0 eq), 2,4-dimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4'-Bromo-2,4-dimethoxy-1,1'-biphenyl.

Step 2: Demethylation to yield this compound

  • Dissolve the purified 4'-Bromo-2,4-dimethoxy-1,1'-biphenyl (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃) (3.0 eq) in DCM to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final product, this compound.

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Demethylation A 1-Bromo-4-iodobenzene C Pd(OAc)₂, PPh₃, K₂CO₃ 1,4-Dioxane/H₂O, 80-90°C A->C B 2,4-Dimethoxyphenylboronic acid B->C D 4'-Bromo-2,4-dimethoxy-1,1'-biphenyl C->D E 4'-Bromo-2,4-dimethoxy-1,1'-biphenyl F BBr₃, DCM -78°C to rt E->F G This compound F->G

Caption: Proposed two-step synthesis of this compound.

Biological Activities of this compound Analogs

While direct biological data for this compound is limited in publicly available literature, a comprehensive review of its structural analogs provides compelling evidence for its potential as a potent antimicrobial and anticancer agent. The presence of both a bromine atom and hydroxyl groups on the biphenyl scaffold are key determinants of biological activity.

Antimicrobial Activity

Halogenated phenols are a well-established class of antimicrobial agents.[4] Their mechanism of action is often multifactorial, involving the disruption of microbial membranes, inhibition of essential enzymes, and interference with energy metabolism.[5] The lipophilicity imparted by the bromine atom facilitates the passage of the molecule through the lipid-rich cell membranes of bacteria and fungi.

Studies on brominated phenoxyphenols, which share structural similarities with the target compound, have demonstrated potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6] Pentabromophenol, for instance, exhibits a low minimum inhibitory concentration (MIC) and can inhibit biofilm formation.[7]

Table 1: Antimicrobial Activity of Selected Brominated Biphenyl Analogs

CompoundOrganismMIC (µg/mL)Reference
PentabromophenolStaphylococcus aureus0.5[7]
2,4,6-TriiodophenolStaphylococcus aureus5[8]
3,3',5,5'-Tetrabromo-2,2',4,4'-tetrahydroxydiphenylmethaneCandida albicansPotent Activity[9]
3,3'-Dibromo-6,6'-dihydroxydiphenylmethaneStaphylococcus aureusPotent Activity[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound dilutions.

  • Include positive (bacteria in MHB without compound) and negative (MHB only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of the Antimicrobial Action Workflow:

Antimicrobial_Action cluster_mechanism Mechanism of Antimicrobial Action A Brominated Biphenyl Diol B Bacterial Cell Membrane A->B F Enzyme Inhibition A->F G Disruption of Electron Transport Chain A->G C Membrane Disruption B->C D Increased Permeability C->D E Leakage of Cellular Contents D->E I Cell Death E->I F->I H Inhibition of ATP Synthesis G->H H->I

Caption: Putative mechanisms of antimicrobial action for brominated biphenyl diols.

Anticancer Activity

Hydroxylated biphenyls have demonstrated significant potential as anticancer agents.[10][11] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, while exhibiting lower toxicity towards normal cells.[10][11]

Two novel hydroxylated biphenyl compounds, structurally related to curcumin, have shown potent antitumor activity against melanoma cells with IC₅₀ values in the low micromolar range.[10][11] These compounds were found to induce apoptosis through caspase activation and PARP cleavage, and to cause cell cycle arrest at the G2/M transition.[10]

Table 2: Cytotoxic Activity of Selected Hydroxylated Biphenyl Analogs

CompoundCell LineIC₅₀ (µM)Reference
Compound 11 (Hydroxylated Biphenyl)Melanoma1.7 ± 0.5[10][11]
Compound 12 (Hydroxylated Biphenyl)Melanoma2.0 ± 0.7[10][11]
D6 (Hydroxylated Biphenyl)Melanoma & Neuroblastoma~2[5]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Diagram of the Anticancer Mechanism Workflow:

Anticancer_Mechanism cluster_pathway Anticancer Mechanism of Action A Hydroxylated Biphenyl Analog B Cancer Cell A->B C Induction of Apoptosis B->C F Cell Cycle Arrest (G2/M) B->F D Caspase Activation C->D E PARP Cleavage D->E H Cell Death E->H G Inhibition of Proliferation F->G G->H

Caption: Proposed anticancer mechanisms of hydroxylated biphenyl analogs.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound and its analogs is intricately linked to the nature and position of substituents on the biphenyl scaffold.

  • Role of Bromine: The bromine atom significantly enhances the lipophilicity of the molecule, which is crucial for its ability to penetrate microbial cell membranes and potentially cross the blood-brain barrier. The position of the bromine atom can also influence the overall conformation of the biphenyl rings, affecting its binding affinity to target proteins.

  • Role of Hydroxyl Groups: The hydroxyl groups are critical for biological activity, often acting as hydrogen bond donors and acceptors in interactions with biological targets. The number and position of these groups can fine-tune the molecule's activity and selectivity. For instance, the diol functionality in the target compound may chelate with metal ions in the active sites of metalloenzymes, a common mechanism of enzyme inhibition.

  • Combined Effect: The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating hydroxyl groups can modulate the electronic properties of the aromatic rings, influencing their reactivity and interaction with biological macromolecules.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The collective evidence from its analogs strongly suggests its potential as a potent antimicrobial and anticancer compound. The synthetic accessibility of this class of molecules, primarily through robust methods like the Suzuki-Miyaura coupling, allows for the generation of diverse libraries for further optimization.

Future research should focus on the definitive synthesis and biological evaluation of this compound to confirm the activities predicted from its analogs. Elucidation of its precise molecular targets and mechanisms of action will be crucial for its advancement as a drug candidate. Furthermore, systematic modification of the biphenyl core, including the introduction of other halogens and functional groups at various positions, will undoubtedly lead to the discovery of new analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. This in-depth understanding will pave the way for the rational design of next-generation therapeutics based on the versatile and powerful biphenyl scaffold.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 4'-Bromo-[1,1'-biphenyl]-2,4-diol in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polyphenyl Diols

The synthesis of complex biaryl and polyaryl structures is a cornerstone of modern medicinal chemistry and materials science.[1] Within this chemical space, hydroxylated biphenyls and terphenyls represent critical pharmacophores and functional motifs. The compound 4'-Bromo-[1,1'-biphenyl]-2,4-diol is a versatile and highly valuable building block. Its structure combines a reactive aryl bromide handle for cross-coupling with a resorcinol moiety, offering sites for further functionalization and influencing the molecule's conformational and electronic properties. The direct use of such functionalized substrates in carbon-carbon bond formation, particularly the Suzuki-Miyaura coupling, allows for the efficient construction of molecules with potential biological activities, including antioxidant, cytotoxic, and antibacterial properties.[2][3]

This guide provides an in-depth technical overview and field-proven protocols for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. We will explore the mechanistic nuances imposed by the free hydroxyl groups, detail optimized reaction conditions, and provide a framework for troubleshooting common challenges.

Mechanistic Considerations: The Influence of Free Hydroxyl Groups

The palladium-catalyzed Suzuki-Miyaura coupling is a robust and widely used transformation.[2][4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] However, the presence of acidic phenolic protons on the this compound substrate introduces specific challenges and mechanistic considerations that must be addressed for a successful reaction.

The Dual Role of the Base: In a standard Suzuki coupling, the base activates the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is essential for the transmetalation step.[6][7] When using a phenolic substrate like our diol, the base must be strong enough to perform this role while also deprotonating the two hydroxyl groups to form the corresponding phenoxide(s). This deprotonation can be both beneficial and detrimental. While it increases the electron density of the aromatic system, potentially slowing the rate-limiting oxidative addition step, it can also prevent unwanted side reactions involving the acidic protons.[8][9] The choice of base is therefore critical; moderately strong inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred as they are effective without being overly harsh on sensitive functional groups.[6][10]

Catalyst and Ligand Selection: The electron-rich nature of the di-phenoxide species formed in situ demands a carefully selected catalyst system. Electron-donating, bulky phosphine ligands are often required to facilitate the oxidative addition of the aryl bromide to the Pd(0) center.[8] Ligands from the Buchwald family (e.g., SPhos, XPhos) or other electron-rich phosphines (e.g., P(t-Bu)₃) are industry standards for challenging couplings involving electron-rich aryl halides.[7][11] These ligands promote both the oxidative addition and the final reductive elimination step, leading to higher turnover numbers and reaction efficiency.[8]

// Main Cycle Connections Pd0 -> OA [style=invis]; OA -> ArPdBr [label=" Ar-Br "]; ArPdBr -> Trans [style=invis]; Trans -> ArPdAr [label=" [R'-B(OH)₃]⁻ "]; ArPdAr -> RE [style=invis]; RE -> Pd0 [label=" regenerates catalyst "]; ArPdAr -> Product [dir=none, style=dashed];

// Substrate Activation Connections Base -> BoronicAcid [label="activates"]; BoronicAcid -> Boronate; Base -> ArylBr [label="deprotonates"]; ArylBr -> Phenoxide;

// Connections between subgraphs Phenoxide -> OA [ltail=cluster_substrate, lhead=cluster_main, label=" Enters Cycle"]; Boronate -> Trans [ltail=cluster_substrate, lhead=cluster_main, label=" Enters Cycle"];

// Invisible edges for layout edge[style=invis]; Pd0 -> ArPdBr -> ArPdAr -> Pd0; } .enddot Caption: Suzuki catalytic cycle with substrate activation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., SPhos)

  • Base (e.g., K₃PO₄, anhydrous)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Inert atmosphere (Argon or Nitrogen)

Protocol 1: General Coupling Procedure

This protocol is a robust starting point for coupling with standard arylboronic acids.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and anhydrous potassium phosphate (K₃PO₄) (3.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%). If using a separate ligand and palladium source, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe. The final concentration should be approximately 0.1 M with respect to the starting aryl bromide.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure all oxygen is removed. Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[5]

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. The optimal temperature may vary depending on the specific substrates and catalyst system.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] A typical reaction time is 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~5-6 to protonate the phenoxide and any excess base.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired terphenyl-diol.

Experimental_Workflow

Data Summary and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides guidance for optimization.

ParameterStandard ConditionOptimization & Rationale
Catalyst Loading 1-3 mol%For less reactive boronic acids or sterically hindered substrates, increasing catalyst loading to 5 mol% may improve conversion.
Base K₃PO₄ (3 eq.)Weaker bases like K₂CO₃ can be effective. Stronger bases like Cs₂CO₃ may be required for particularly difficult couplings but increase the risk of side reactions.[13]
Solvent System Dioxane/H₂O (10:1)Toluene, 2-MeTHF, or DMF can be used. The small amount of water is often crucial for dissolving the base and facilitating the catalytic cycle.[5] Anhydrous conditions can be attempted if protodeboronation is a significant issue.[9]
Temperature 80-100 °CLower temperatures may be possible with highly active catalyst systems. If the reaction is sluggish, increasing the temperature to reflux may be necessary.
Boronic Acid 1.2-1.5 equivalentsUsing a slight excess of the boronic acid drives the reaction to completion. A large excess can lead to purification challenges and increased homocoupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Ineffective catalyst/ligand.- Insufficiently active base.- Poor degassing (catalyst death).- Low reaction temperature.- Screen different ligands (e.g., XPhos, RuPhos).- Switch to a stronger base (e.g., Cs₂CO₃).- Ensure rigorous degassing of solvents and the reaction mixture.- Increase reaction temperature.
Protodeboronation - Excess water in the reaction.- Base is too strong or reaction time is too long.- Use anhydrous solvents and base.- Switch to a milder base (e.g., KF).- Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[5]
Homocoupling of Boronic Acid - Presence of oxygen.- Use of a Pd(II) pre-catalyst without a proper reductant.- Improve degassing technique.- Ensure a true Pd(0) source is used or generated in situ.
Dehalogenation of Starting Material - Presence of protic sources (e.g., water, alcohol solvent) that can act as a hydride source.- Use aprotic solvents.- Minimize water content if possible.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for synthesizing complex terphenyl-diol scaffolds. While the presence of free hydroxyl groups introduces challenges related to substrate reactivity and base selection, these can be overcome through the rational choice of modern, highly active palladium catalyst systems and optimized reaction conditions. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to successfully employ this versatile building block in the creation of novel, high-value molecules.

References

Application Notes & Protocols: 4'-Bromo-[1,1'-biphenyl]-2,4-diol as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Biphenyl Scaffold

In the landscape of modern medicinal chemistry, the biphenyl scaffold is a privileged structure, forming the core of numerous approved drugs and clinical candidates. Its rigidity and ability to present substituents in a well-defined three-dimensional space make it ideal for targeted interactions with biological macromolecules. The subject of this guide, 4'-Bromo-[1,1'-biphenyl]-2,4-diol, represents a particularly strategic precursor for pharmaceutical synthesis. It offers two distinct and orthogonally reactive centers: an aryl bromide, primed for carbon-carbon and carbon-heteroatom bond formation, and a catechol-like diol, available for a host of functionalization strategies.

This unique combination allows for the systematic and divergent synthesis of compound libraries, making it an invaluable tool in both lead discovery and optimization campaigns. The bromine atom serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions, which are foundational to modern drug synthesis.[1][2] Concurrently, the two hydroxyl groups provide opportunities for modulating physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity through etherification, esterification, or other modifications. This guide provides an in-depth exploration of the reactivity of this precursor, complete with detailed, field-proven protocols and the scientific rationale behind key experimental choices.

Physicochemical Properties and Safe Handling

Before commencing any synthetic work, a thorough understanding of the precursor's properties and safety requirements is paramount.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₂H₉BrO₂[3]
Molecular Weight 265.10 g/mol [3]
Appearance Typically an off-white to light brown powder or crystalline solid.General
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).General
CAS Number 138764-00-6 (Example, may vary)PubChem

Safety & Handling Protocol:

While specific toxicity data for this compound is not extensively documented, its structural similarity to other brominated phenols warrants a cautious approach.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and OSHA-approved safety goggles.[4][5]

  • Ventilation: Handle the solid and any solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or aerosols.[6][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[4]

  • Disposal: Dispose of all waste, including empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

Core Synthetic Applications: A Dual-Axis Approach to Molecular Diversity

The synthetic utility of this compound lies in the ability to selectively target its two reactive sites. This section details protocols for the most critical transformations at each site.

Transformations at the Aryl Bromide: Building the Biaryl Core via Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron species.[9] This reaction is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.[2] For our precursor, it provides a direct route to elaborate the biphenyl system, a key step in synthesizing analogs of many active pharmaceutical ingredients (APIs).[10]

Causality Behind the Protocol:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Purging with an inert gas like argon or nitrogen is critical to prevent catalyst oxidation and ensure high yields.[10]

  • Degassed Solvents: Dissolved oxygen in solvents can also deactivate the catalyst. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential for reproducibility.

  • Choice of Base: The base (e.g., K₂CO₃, K₃PO₄) plays a crucial role in the catalytic cycle. It activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the key transmetalation step onto the palladium center.[9][11]

  • Ligand Selection: While some reactions proceed with a catalyst like Pd(PPh₃)₄ alone, specialized ligands (e.g., XPhos, SPhos) can dramatically improve reaction rates and scope by stabilizing the palladium center and promoting oxidative addition and reductive elimination steps.[12]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Combine Precursor, Boronic Acid, & Base P2 Add Pd Catalyst & Ligand P3 Add Degassed Solvent R1 Purge with Inert Gas P3->R1 Seal Vessel R2 Heat to 80-100 °C R3 Monitor by TLC/LC-MS W1 Cool & Dilute (EtOAc/Water) R3->W1 Reaction Complete W2 Extract Organic Layer W3 Wash, Dry, & Concentrate W4 Purify via Chromatography Final Final W4->Final Final Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: To the solid mixture, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 ratio, to a concentration of ~0.1 M with respect to the starting diol).

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired substituted biphenyl-2,4-diol.

Transformations at the Diol: Modulating Properties via Williamson Ether Synthesis

The two phenolic hydroxyl groups offer a prime location for altering the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The Williamson ether synthesis is a classic and reliable method for forming an ether bond by reacting an alkoxide with a primary alkyl halide.[13] In the context of our diol, careful control of stoichiometry and reaction conditions can allow for selective mono- or di-alkylation.

Causality Behind the Protocol:

  • Choice of Base: A moderately strong base like potassium carbonate is often sufficient to deprotonate the more acidic phenol. Using exactly one equivalent of base is key to favoring mono-alkylation. Stronger bases (e.g., NaH) would likely lead to the di-alkylated product.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal. It effectively solvates the potassium cation, leaving the phenoxide anion more naked and nucleophilic, thereby accelerating the Sₙ2 reaction.

  • Temperature: Gentle heating (e.g., 60-80 °C) is typically required to drive the reaction to completion without promoting side reactions.

Etherification_Workflow Start Dissolve Diol Precursor in DMF AddBase Add Base (e.g., K₂CO₃) (1.0 - 2.2 equiv) Start->AddBase Stir Stir at RT (Formation of Phenoxide) AddBase->Stir 30 min AddHalide Add Alkyl Halide (1.0 - 2.2 equiv) Stir->AddHalide Heat Heat to 60-80 °C AddHalide->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor 2-8 hours Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Purification via Chromatography Workup->Purify Product Final Ether Product Purify->Product

Caption: Experimental workflow for the Williamson ether synthesis.

Protocol 2: General Procedure for Mono-Alkylation (Etherification)

  • Reaction Setup: To a round-bottom flask containing this compound (1.0 equiv), add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of ~0.2 M.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.05 equiv) to the solution and stir at room temperature for 30 minutes.

  • Alkylating Agent: Add the desired primary alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 equiv) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 70 °C and stir until TLC or LC-MS analysis indicates the formation of the mono-alkylated product and consumption of the starting material. A mixture of mono- and di-alkylated products may be observed.

  • Work-up: Cool the reaction to room temperature and pour it into a beaker of ice water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water (3x) and brine (1x). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material using flash column chromatography, typically with a hexane/ethyl acetate gradient, to separate the desired mono-ether from the di-ether byproduct and any remaining starting material.

Application in Drug Discovery: A Scaffold for Divergent Synthesis

This compound is an exemplary scaffold for fragment-based drug discovery (FBDD) and diversity-oriented synthesis. The two independent reactive sites can be thought of as "vectors" for exploring chemical space around a validated core. A synthetic campaign can be designed to first generate a library of diverse biaryl cores via Suzuki coupling, followed by a second diversification step at the diol position to fine-tune properties.

FBDD_Logic cluster_suzuki Vector 1: Suzuki Coupling cluster_diol Vector 2: Diol Functionalization Precursor This compound (Core Scaffold) S1 Aryl Derivatives Precursor->S1 + R-B(OH)₂ [Pd] cat. S2 Heteroaryl Derivatives Precursor->S2 + HetAr-B(OH)₂ [Pd] cat. S3 Alkenyl Derivatives Precursor->S3 + Vinyl-B(OH)₂ [Pd] cat. D1 Mono/Di-Ethers Precursor->D1 + R-X, Base D2 Mono/Di-Esters Precursor->D2 + RCOCl, Base D3 Cyclic Ethers (e.g., Acetals) Precursor->D3 + Ketone, Acid Final Diverse Library of Drug-like Molecules S1->Final S2->Final S3->Final D1->Final D2->Final D3->Final

Caption: Logical diagram illustrating divergent synthesis from the precursor.

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated building block designed for efficiency and versatility in pharmaceutical R&D. By providing two distinct and reliable points for chemical modification, it empowers researchers to rapidly generate novel and diverse molecular architectures. The robust and well-understood protocols for Suzuki-Miyaura coupling and Williamson ether synthesis, as detailed in this guide, serve as a reliable foundation for leveraging this precursor to its full potential in the quest for new therapeutic agents.

References

"enzymatic screening assays involving 4'-Bromo-[1,1'-biphenyl]-2,4-diol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Enzymatic Screening: Investigating 4'-Bromo-[1,1'-biphenyl]-2,4-diol as a Modulator of Cytochrome P450 Activity

Introduction

In the landscape of modern drug discovery, the identification of novel small molecules that can modulate the activity of key biological targets is a paramount objective.[1] High-Throughput Screening (HTS) of chemical libraries against specific enzymes provides a critical starting point for these campaigns.[2][3] The compound this compound belongs to the biphenyl class of molecules, a structural motif present in numerous pharmacologically active agents. Its features—a rigid biphenyl core, a bromine substituent, and two hydroxyl groups—make it a prime candidate for interaction with various enzyme active sites.

This application note, written for researchers in drug development and chemical biology, provides a comprehensive framework for evaluating the enzymatic activity of this compound. We present a detailed protocol for a high-throughput fluorogenic assay focused on Cytochrome P450 (CYP) enzymes, a superfamily of proteins essential for drug metabolism and a frequent source of drug-drug interactions (DDIs).[4][5][6] The methodologies described herein are designed to be robust, self-validating, and adaptable for screening other enzyme classes.

Part 1: Scientific Rationale and Assay Principle

The Target Compound: this compound

The structure of this compound (PubChem CID: 72942162) suggests several possibilities for enzymatic interaction.[7] Biphenyl structures are common substrates and inhibitors for various enzymes. The phenolic hydroxyl groups can act as hydrogen bond donors or acceptors, while the bromine atom can participate in halogen bonding or influence the compound's electronic properties and metabolic stability. Bromophenol derivatives have previously been identified as potent inhibitors of enzymes like protein tyrosine phosphatase 1B, highlighting the therapeutic potential of this chemical class.[8]

Selection of Target Enzymes: Cytochrome P450 Isoforms

The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of over 90% of clinical drugs.[5] Specifically, isoforms such as CYP3A4, CYP2D6, and CYP2C9 are involved in the clearance of the majority of pharmaceuticals.[4] Inhibition of these enzymes by a new chemical entity (NCE) can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[5][6] Therefore, screening NCEs for CYP inhibition is a mandatory step in preclinical drug development as recommended by regulatory agencies like the U.S. FDA.[5] Given the structural characteristics of this compound, assessing its potential as a CYP inhibitor is a logical and critical first step.

Principle of the Fluorogenic CYP Inhibition Assay

The recommended HTS method is a fluorogenic assay, which is fast, sensitive, and cost-effective for discovery-phase screening.[6] The principle is based on a specific substrate that is non-fluorescent until it is metabolized by a CYP enzyme to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity.[6] When an inhibitor like this compound is present, it binds to the enzyme, reducing its catalytic activity and thereby decreasing the rate of fluorescent product formation. By measuring the fluorescence signal in the presence of varying concentrations of the test compound, we can quantify its inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism Enzyme CYP Enzyme Product Fluorescent Product Enzyme->Product Metabolism BlockedEnzyme Inhibited CYP Enzyme Enzyme->BlockedEnzyme Substrate Non-Fluorescent Substrate Substrate->Enzyme Signal Detectable Fluorescent Signal Product->Signal Generates Inhibitor This compound Inhibitor->Enzyme Binding NoSignal Reduced or No Signal BlockedEnzyme->NoSignal Prevents Reaction

Caption: Principle of the fluorogenic enzyme inhibition assay.

Part 2: Detailed Protocols

This section provides a step-by-step protocol for screening this compound against the human CYP3A4 isoform.

Materials and Equipment
Reagent/EquipmentRecommended Source/Specification
Test Compound This compound, >95% purity
Enzyme Recombinant Human CYP3A4 + Reductase Supersomes™
Substrate 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)
Positive Control Ketoconazole (a known potent CYP3A4 inhibitor)
Cofactor System NADPH Regeneration System (e.g., NADP+, G6P, G6PDH)
Buffer 100 mM Potassium Phosphate Buffer, pH 7.4
Solvent Dimethyl Sulfoxide (DMSO), ACS Grade or higher
Microplates Black, flat-bottom, 96- or 384-well plates
Instrumentation Fluorescence microplate reader (Ex/Em ~410/535 nm for BFC)
Liquid Handling Multichannel pipettes or automated liquid handler
Reagent Preparation
  • Test Compound Stock (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO to make a 10 mM stock solution.

  • Positive Control Stock (10 mM): Prepare a 10 mM stock solution of Ketoconazole in 100% DMSO.

  • Assay Buffer: Prepare 100 mM Potassium Phosphate buffer and adjust the pH to 7.4.

  • Enzyme Working Solution: Dilute the CYP3A4 Supersomes™ in Assay Buffer to the desired final concentration (e.g., 5 nM). Keep on ice.

  • Substrate Working Solution (2X): Dilute the BFC stock solution in Assay Buffer to a 2X final concentration (e.g., 100 µM). Protect from light.

  • NADPH Regeneration System (4X): Prepare the regeneration system in Assay Buffer according to the manufacturer's instructions.

Experimental Workflow: IC50 Determination

The following protocol is for a 96-well plate format with a final assay volume of 100 µL.

cluster_prep Plate Preparation cluster_reaction Assay Execution cluster_readout Data Acquisition & Analysis A1 1. Prepare serial dilution of This compound in DMSO. A2 2. Dispense 1 µL of diluted compound, DMSO (neg. control), or Ketoconazole (pos. control) into wells. A1->A2 B1 3. Add 24 µL Assay Buffer. A2->B1 B2 4. Add 25 µL of 4X NADPH Regeneration System. B1->B2 B3 5. Add 50 µL of 2X Enzyme/Substrate Mix to initiate reaction. B2->B3 B4 6. Incubate at 37°C. (e.g., 30 minutes) B3->B4 C1 7. Read fluorescence on plate reader (Ex/Em for BFC product). B4->C1 C2 8. Calculate % Inhibition. C1->C2 C3 9. Plot dose-response curve and determine IC50. C2->C3

Caption: High-throughput screening workflow for IC50 determination.

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of the 10 mM this compound stock in DMSO.

    • Using a multichannel pipette or automated handler, add 1 µL of each compound dilution to the appropriate wells of the 96-well plate.

    • Add 1 µL of DMSO to the "Negative Control" (100% activity) wells.

    • Add 1 µL of a diluted Ketoconazole solution to the "Positive Control" wells.

    • Add 1 µL of DMSO to "Blank" wells (no enzyme).

  • Enzyme and Cofactor Addition:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the 4X NADPH Regeneration System to all wells except the Blanks. Add 25 µL of Assay Buffer to the Blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the 2X BFC substrate working solution to all wells.

    • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence kinetically over 30-60 minutes, or as a single endpoint reading after a fixed incubation time.

Part 3: Data Analysis and Interpretation

A self-validating protocol requires robust data analysis and clear criteria for success.

Calculation of Percent Inhibition

First, subtract the average background fluorescence from the Blank wells from all other readings. Then, calculate the percent inhibition for each compound concentration using the following formula:

% Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Blank) / (Signal_Negative_Control - Signal_Blank))

IC50 Curve Fitting

Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Fit the resulting data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Interpreting the Results

The IC50 value represents the potency of the compound as an inhibitor for the specific enzyme isoform. A lower IC50 value indicates higher potency.

CompoundTarget EnzymeIC50 (µM) [Hypothetical Data]
This compoundCYP3A42.5
This compoundCYP2D6> 50
This compoundCYP2C915.8
Ketoconazole (Positive Control)CYP3A40.08

This hypothetical data suggests that this compound is a moderately potent and selective inhibitor of CYP3A4.

Part 4: Advanced Considerations and Troubleshooting

  • Compound Interference: Test compounds can interfere with assays by producing their own fluorescence (autofluorescence) or by quenching the signal of the fluorescent product. It is crucial to run a counterscreen where the compound is added after the reaction has been stopped to check for such artifacts.[9]

  • Promiscuous Inhibition: Some compounds act as non-specific inhibitors by forming aggregates that sequester the enzyme.[10] Assays should be run in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to mitigate this effect.

  • Follow-Up Studies: If significant inhibition is observed, further studies are warranted to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to assess time-dependent inhibition (TDI), which can have more significant clinical implications.[11]

Conclusion

This application note provides a robust and scientifically grounded protocol for the initial characterization of this compound in an enzymatic screening context. By focusing on the pharmacologically critical Cytochrome P450 family and employing a validated high-throughput fluorogenic assay, researchers can efficiently determine the inhibitory potential and selectivity of this and other novel compounds. The inclusion of appropriate controls and a clear data analysis workflow ensures the generation of reliable and actionable data, forming a solid foundation for further hit-to-lead development in the drug discovery pipeline.

References

"synthesis of novel enzyme inhibitors from 4'-Bromo-[1,1'-biphenyl]-2,4-diol"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Modular Platform for the Synthesis and Evaluation of Novel Enzyme Inhibitors from a 4'-Bromo-[1,1'-biphenyl]-2,4-diol Scaffold

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.

Abstract: The [1,1'-biphenyl] scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This application note details a robust and versatile synthetic platform for the generation of novel enzyme inhibitor libraries starting from this compound. We present a comprehensive workflow, from the strategic diversification of the core scaffold using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to the subsequent evaluation of the synthesized compounds in enzymatic assays. Detailed, step-by-step protocols are provided for both the chemical synthesis and the biological screening, enabling researchers to efficiently generate and analyze structure-activity relationships (SAR) for accelerated lead discovery.

Part 1: Rationale and Synthetic Strategy

The Biphenyl Scaffold: A Privileged Core for Inhibitor Design

The biphenyl moiety offers a unique combination of structural rigidity and conformational flexibility due to the rotational freedom around the central C-C bond. This allows biphenyl-containing molecules to adopt specific, low-energy conformations required for optimal binding to enzyme active sites.[3] Its aromatic nature facilitates favorable π-π stacking and hydrophobic interactions, which are critical for molecular recognition and binding affinity. Numerous biphenyl derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties, often through enzyme inhibition.[4][5]

The this compound Starting Material: A Versatile Chemical Hub

The choice of this compound as the starting material is strategic for several reasons:

  • Diversification Handle: The bromine atom at the 4'-position is an excellent functional group for palladium-catalyzed cross-coupling reactions.[6] This allows for the facile introduction of a wide array of chemical moieties (aryl, heteroaryl, alkyl groups) to systematically probe the chemical space of a target enzyme's binding pocket.

  • Pharmacophore Elements: The 2,4-diol groups provide crucial hydrogen bond donor and acceptor sites. These can be critical for anchoring the inhibitor to the enzyme's active site. Furthermore, these hydroxyl groups can be further functionalized (e.g., methylation, esterification) during lead optimization to improve properties like solubility, cell permeability, and metabolic stability.

Overall Workflow: From Scaffold to Lead Candidate

Our proposed workflow follows a logical progression from library synthesis to biological evaluation and data analysis. This modular approach allows for iterative cycles of design, synthesis, and testing to rapidly identify promising lead compounds.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation A Starting Material This compound B Suzuki-Miyaura Coupling (Library Generation) A->B + R-B(OH)₂ C Purification & Structural Verification (HPLC, NMR, MS) B->C D In Vitro Enzyme Inhibition Assay C->D Compound Library E IC₅₀ Determination (Dose-Response Analysis) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G

Figure 1: High-level workflow for the synthesis and evaluation of novel enzyme inhibitors.

Part 2: Experimental Protocols - Synthesis

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with various boronic acids to generate a library of diversified analogs. The Suzuki-Miyaura reaction is renowned for its high functional group tolerance and reliability.[7][8]

Rationale for Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of aryl bromides.[9]

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[7]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-Dioxane or Toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Materials:

  • This compound

  • Aryl or Heteroaryl boronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the selected boronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the starting bromide).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours. For microwave-assisted synthesis, heat to 120 °C for 20-40 minutes.[10]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biphenyl analog.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Illustrative Diversification Strategy

The power of this platform lies in the ability to install diverse R-groups at the 4'-position, thereby modulating the steric and electronic properties of the resulting inhibitor.

Figure 2: Suzuki coupling scheme for scaffold diversification.

EntryBoronic Acid (R-B(OH)₂)R-Group IntroducedRationale for Selection
1 4-Methoxyphenylboronic acid4-MethoxyphenylIntroduces a hydrogen bond acceptor and electron-donating group.
2 3-Aminophenylboronic acid3-AminophenylIntroduces a basic center and hydrogen bond donor.
3 Pyridine-3-boronic acid3-PyridylIntroduces a heteroaromatic ring to improve solubility and add a polar contact point.
4 Naphthalene-2-boronic acid2-NaphthylIncreases hydrophobicity and potential for π-stacking interactions.

Table 1: Example boronic acids for library generation.

Part 3: Experimental Protocols - Biological Evaluation

Protocol: General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds using a 96-well plate format, which is amenable to medium- to high-throughput screening.[11][12] This example is based on a generic kinase assay where activity is measured by ATP consumption, but the principles can be adapted for other enzyme classes (e.g., proteases, phosphatases) with appropriate substrates and detection reagents.

Materials:

  • Purified target enzyme of interest

  • Enzyme-specific substrate

  • Synthesized inhibitor compounds (dissolved in DMSO to create 10 mM stock solutions)

  • Assay Buffer (optimized for the specific enzyme)

  • ATP solution

  • Detection Reagent (e.g., ADP-Glo™ for kinase assays)

  • 96-well, opaque microplates

  • Multichannel pipette and microplate reader

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor stock solutions in assay buffer. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Add 5 µL of each dilution to the wells of a 96-well plate. Add 5 µL of DMSO to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.

  • Enzyme Addition: Prepare a solution of the enzyme in cold assay buffer at twice the final desired concentration. Add 10 µL of this enzyme solution to all wells except the "no enzyme" controls. Add 10 µL of assay buffer to the "no enzyme" wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Prepare a solution of the substrate and ATP in assay buffer at twice the final desired concentration. Initiate the enzymatic reaction by adding 10 µL of this solution to all wells.

  • Reaction Incubation: Mix the plate and incubate at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection: Stop the reaction and measure the product formation. For an ADP-Glo™ assay, this involves adding the detection reagent according to the manufacturer's protocol, which quantifies the amount of ADP produced (correlating with enzyme activity) via a luminescent signal.

  • Data Acquisition: Read the plate on a microplate reader using the appropriate settings (e.g., luminescence).

Data Analysis: Determination of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency.

  • Calculate Percent Inhibition:

    • Subtract the average signal from the "no enzyme" wells (background) from all other data points.

    • Normalize the data by setting the average signal of the "no inhibitor" control as 0% inhibition and the background as 100% inhibition.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

  • Generate Dose-Response Curve:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition, as determined from the fitted curve.

Compound IDR-GroupIC₅₀ (µM) vs. Target Kinase X
Cmpd-1 4-Methoxyphenyl5.2
Cmpd-2 3-Aminophenyl1.8
Cmpd-3 3-Pyridyl0.9
Cmpd-4 2-Naphthyl> 25

Table 2: Hypothetical screening data for the synthesized library.

This data allows for the initial establishment of a Structure-Activity Relationship (SAR). For instance, the hypothetical data above suggests that a polar, basic group (Cmpd-2) or a heteroaromatic ring (Cmpd-3) at the 4'-position is beneficial for activity against this particular kinase, while a large, hydrophobic group (Cmpd-4) is detrimental. This insight guides the design of the next generation of inhibitors.

References

Application Note: Quantitative Analysis of 4'-Bromo-[1,1'-biphenyl]-2,4-diol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Bromo-[1,1'-biphenyl]-2,4-diol is a halogenated biphenyl compound of interest in pharmaceutical research and development due to its potential role as a key intermediate in the synthesis of bioactive molecules.[1][2] Accurate and reliable quantification of this compound is crucial for process optimization, quality control of starting materials, and stability testing of intermediates. This application note provides a comprehensive guide to the analytical methods for the quantification of this compound, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection. A more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed for trace-level analysis. The protocols described herein are designed to be self-validating, with a detailed section on method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₂H₉BrO₂--INVALID-LINK--[1]
Molecular Weight265.10 g/mol --INVALID-LINK--[1]
AppearanceWhite to off-white powderInferred from similar compounds[2]
CAS Number1418117-89-1--INVALID-LINK--[7]

The presence of the biphenyl core and hydroxyl groups suggests that the compound will be amenable to reversed-phase HPLC, while the bromine atom provides a unique isotopic signature that can be leveraged in mass spectrometry.

Recommended Analytical Method: HPLC with UV Detection

For routine quantification in drug development and quality control, a reversed-phase HPLC method with UV detection offers a balance of simplicity, robustness, and cost-effectiveness.

Principle

The method is based on the separation of this compound from potential impurities and degradation products on a C18 stationary phase. The quantification is achieved by measuring the absorbance of the analyte at its wavelength of maximum absorption (λmax), which is determined by a UV scan.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Methanol/Water) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 Injection h2 Separation on C18 Column h1->h2 h3 UV Detection at λmax h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Construct Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: General workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (18.2 MΩ·cm)

  • Formic acid (optional, for pH adjustment)

  • 0.45 µm syringe filters (e.g., PTFE)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier helps to sharpen peaks for phenolic compounds by suppressing the ionization of the hydroxyl groups.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and resolution for a wide range of compounds.[8][9]
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 30% B20-25 min: 30% B (re-equilibration)A gradient is recommended to ensure elution of the analyte with good peak shape while also eluting any more hydrophobic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength Determined by λmax (approx. 254 nm)The DAD should be used to determine the wavelength of maximum absorbance for the analyte to maximize sensitivity. 254 nm is a common wavelength for aromatic compounds.[8][10]

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 methanol/water). Sonicate for 5 minutes to ensure complete dissolution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh an appropriate amount of the sample containing this compound and prepare a solution with a target concentration within the calibration range using the same procedure as for the standard stock solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

5. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Advanced Method: LC-MS/MS for High Sensitivity

For applications requiring lower limits of detection and quantification, such as in biological matrices or for trace impurity analysis, an LC-MS/MS method is recommended.

Principle

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. The analyte is ionized, and a specific precursor ion is selected and fragmented to produce product ions. The monitoring of these specific ion transitions (Multiple Reaction Monitoring - MRM) provides excellent selectivity and reduces matrix interference.[11][12][13]

Recommended LC-MS/MS Parameters
ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), Negative Ion ModeThe phenolic hydroxyl groups are readily deprotonated, making negative ion mode highly efficient for this class of compounds.
Precursor Ion (Q1) [M-H]⁻ = 263.9/265.9 m/zThe deprotonated molecule, showing the characteristic isotopic pattern of bromine.
Product Ions (Q3) To be determined by infusion of a standard solutionProduct ions will result from the fragmentation of the precursor ion. Common losses for such structures could include HBr or CO.
Collision Energy To be optimizedThe voltage applied in the collision cell to induce fragmentation should be optimized to maximize the signal of the desired product ions.

Method Validation

To ensure that the analytical method is suitable for its intended purpose, it must be validated according to the ICH Q2(R1) guidelines.[3][5] The validation should demonstrate the method's specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Validation Workflow

Validation_Workflow cluster_params Validation Parameters (ICH Q2(R1)) cluster_exp Experimental Assessment cluster_crit Acceptance Criteria p1 Specificity e1 Analyze Placebo & Spiked Samples p1->e1 p2 Linearity & Range e2 Calibration Curve Analysis p2->e2 p3 Accuracy e3 Recovery Studies at 3 Levels p3->e3 p4 Precision (Repeatability & Intermediate) e4 Multiple Injections & Days/Analysts p4->e4 p5 LOD & LOQ e5 Signal-to-Noise Ratio or Standard Deviation of Response p5->e5 p6 Robustness e6 Vary Method Parameters (e.g., pH, Temperature) p6->e6 c1 Peak Purity & Resolution > 2 e1->c1 c2 r² ≥ 0.999 e2->c2 c3 Recovery 98-102% e3->c3 c4 RSD ≤ 2% e4->c4 c5 S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) e5->c5 c6 No significant impact on results e6->c6

References

Application Note: A Guide to the Photophysical Characterization of 4'-Bromo-[1,1'-biphenyl]-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Brominated Biphenols

Substituted biphenyls are a cornerstone of functional organic materials, finding applications from pharmaceuticals to organic electronics.[1][2][3] The specific class of 4'-Bromo-[1,1'-biphenyl]-2,4-diol derivatives presents a unique molecular architecture. This structure combines a flexible biphenyl core, whose rings can rotate relative to each other, with hydroxyl (-OH) groups that can act as hydrogen bond donors and electron-donating groups, and a bromine (-Br) atom.[4][5] The bromine atom is of particular interest due to the "heavy-atom effect," which can significantly influence the fate of the molecule's excited state.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic photophysical analysis of these novel compounds. We will move beyond simple data acquisition to explain the underlying principles, enabling users to not only generate high-quality data but also to interpret it within a robust theoretical framework. The protocols outlined herein are designed to be self-validating and are grounded in established spectroscopic principles.[8][9][10]

Theoretical & Mechanistic Background

A thorough understanding of the structural components of this compound is critical to interpreting its photophysical behavior.

  • The Biphenyl Core: The two phenyl rings in biphenyl are not necessarily coplanar.[5] The angle between them (the torsional angle) is a balance between steric hindrance and electronic conjugation. This angle can change in the excited state, affecting the emission energy and the shape of the fluorescence spectrum.

  • Hydroxyl (-OH) Substituents: These electron-donating groups can influence the electronic transitions (π → π*) of the aromatic system.[11] They also introduce the possibility of specific solvent interactions, such as hydrogen bonding, which can dramatically alter the photophysical properties.[12]

  • The Bromine (-Br) Atom and the Heavy-Atom Effect: The presence of a heavy atom like bromine enhances spin-orbit coupling. This process facilitates intersystem crossing (ISC), a non-radiative pathway where an electron in an excited singlet state (S₁) transitions to a triplet state (T₁).[6][7] This efficient ISC often leads to a decrease in fluorescence intensity (quenching) and a lower fluorescence quantum yield, as it provides a competing de-excitation pathway.[13][14] In some cases, this can lead to measurable phosphorescence, especially at low temperatures.[7]

Jablonski Diagram for a Brominated Fluorophore

The following diagram illustrates the key photophysical processes, highlighting the role of the heavy-atom effect.

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption (Abs) S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) (Non-radiative) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (k_isc) Enhanced by Bromine T1->S0 Phosphorescence (k_p) (Non-radiative, k_nr)

Caption: A simplified Jablonski diagram illustrating how the heavy-atom effect from bromine enhances intersystem crossing (ISC), providing a competitive pathway to fluorescence.

Comprehensive Experimental Workflow

A systematic approach is essential for a complete photophysical profile. The workflow below outlines the logical progression of experiments.

Workflow cluster_prep Phase 1: Preparation cluster_steady_state Phase 2: Steady-State Analysis cluster_quantitative Phase 3: Quantitative Metrics cluster_environment Phase 4: Environmental Effects Prep Sample & Solvent Preparation UVVis UV-Vis Absorption (Ground State) Prep->UVVis Characterize Ground State Fluorescence Fluorescence Emission (Excited State) UVVis->Fluorescence Determine Excitation λ QY Quantum Yield (Φ_F) (Efficiency) Fluorescence->QY Calculate Efficiency Solvato Solvatochromism Study (Solvent Polarity Effects) Fluorescence->Solvato Investigate Environment Lifetime Fluorescence Lifetime (τ_F) (Dynamics) QY->Lifetime Correlate with Dynamics

Caption: Recommended experimental workflow for the comprehensive photophysical analysis of novel fluorophores.

Detailed Protocols

Protocol 1: Sample and Solvent Preparation

Principle: Accuracy in photophysical measurements begins with sample purity. Spectroscopic grade solvents are mandatory to avoid background fluorescence or quenching impurities.

Materials:

  • This compound derivative (ensure highest possible purity).

  • Spectroscopic grade solvents (e.g., Cyclohexane, Dioxane, Acetonitrile, Methanol).

  • Volumetric flasks and pipettes.

  • 1 cm path length quartz cuvettes (ensure all four sides are polished for fluorescence).[15]

  • Ultrasonic bath.

Procedure:

  • Prepare a Stock Solution: Accurately weigh the compound and dissolve it in a chosen solvent to prepare a concentrated stock solution (e.g., 1 mM). Use an ultrasonic bath to ensure complete dissolution.

  • Prepare Working Solutions: From the stock solution, prepare a series of dilutions. For UV-Vis absorption, a concentration that gives a maximum absorbance (A_max) between 0.1 and 1.0 is ideal.[11]

  • Prepare Quantum Yield Solutions: For quantum yield and fluorescence measurements, prepare a solution with an absorbance at the excitation wavelength of < 0.1 (ideally 0.05-0.07) in a 1 cm cuvette.[16] This is CRITICAL to minimize inner filter effects where the sample reabsorbs its own emitted light.

  • Solvent Blank: Always prepare a cuvette containing only the pure solvent to be used as a blank/reference.

Protocol 2: UV-Vis Absorption Spectroscopy

Principle: This technique characterizes the electronic transitions from the ground state (S₀) to excited singlet states (S₁, S₂, etc.). It is used to determine the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε).[17]

Procedure:

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Place the solvent blank in the reference holder.

  • Acquire a baseline correction with the solvent blank.

  • Place the sample cuvette in the sample holder.

  • Scan a suitable wavelength range (e.g., 200-500 nm) to identify all absorption bands. The benzene chromophore typically shows bands around 204 nm and 256 nm, which will be shifted by substitution.[18]

  • Record the λ_abs and the absorbance value at this peak.

  • Calculate Molar Extinction Coefficient (ε): Use the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Protocol 3: Steady-State Fluorescence Spectroscopy

Principle: This measurement provides the fluorescence emission spectrum, which is characteristic of the transition from the first excited singlet state (S₁) back to the ground state (S₀).

Procedure:

  • Turn on the fluorometer and allow the lamp to stabilize.

  • Set the excitation wavelength (λ_ex) to the λ_abs determined from the UV-Vis spectrum.

  • Acquire an emission spectrum of the solvent blank to check for impurities.

  • Acquire the emission spectrum of the sample. The scan range should start ~10-20 nm above the excitation wavelength and extend to cover the entire emission profile (e.g., if λ_ex = 280 nm, scan from 290-600 nm).

  • Record the wavelength of maximum emission (λ_em).

  • Calculate Stokes Shift: This is the difference in energy between the absorption and emission maxima and is a measure of energy loss in the excited state. It is typically calculated in wavenumbers (cm⁻¹):

    • Stokes Shift (Δν) = (1 / λ_abs) - (1 / λ_em) (ensure wavelengths are in cm)

Protocol 4: Relative Fluorescence Quantum Yield (Φ_F) Determination

Principle: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, quantifying the efficiency of fluorescence.[17] The relative method compares the integrated fluorescence intensity of the unknown sample to a well-characterized standard.[16][19][20]

Recommended Standard: Quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54) is a common standard for excitation in the UV range.[21]

Procedure:

  • Prepare solutions of the standard and the unknown sample with absorbances < 0.1 at the same excitation wavelength. It is best if the absorbances are closely matched.[22]

  • Using the same instrument settings (excitation wavelength, slit widths), record the corrected emission spectrum for both the standard and the unknown sample.

  • Integrate the area under the emission curve for both spectra.

  • Calculate the quantum yield using the following equation:[16]

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts X and ST denote the unknown sample and the standard, respectively.

Expected Insight: Due to the bromine atom, the Φ_F for these derivatives is expected to be significantly lower than non-halogenated analogues.[7][14]

Protocol 5: Time-Resolved Fluorescence Spectroscopy

Principle: This technique measures the fluorescence lifetime (τ_F), which is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common and precise method.[23][24][25][26]

Procedure:

  • The sample is excited by a high-repetition-rate pulsed laser or LED.

  • The instrument measures the time delay between the excitation pulse and the arrival of the first emitted photon at the detector.[25]

  • This process is repeated millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.[24]

  • The decay curve is then fitted to an exponential function to extract the lifetime (τ_F).

  • Data Interpretation: The radiative (k_r) and non-radiative (k_nr) decay rates can be calculated from the quantum yield and lifetime:

    • k_r = Φ_F / τ_F

    • k_nr = (1 - Φ_F) / τ_F

    For these brominated compounds, a high k_nr is expected, which can be attributed to the enhanced intersystem crossing rate (k_isc).

Protocol 6: Solvatochromism and the Lippert-Mataga Analysis

Principle: Solvatochromism is the change in absorption or emission spectra as a function of solvent polarity. It reveals information about the change in the molecule's dipole moment upon excitation.[12][27] The Lippert-Mataga equation provides a way to quantify this.[28][29][30]

Procedure:

  • Prepare solutions of the compound in a series of solvents with varying polarity (e.g., cyclohexane, toluene, THF, dichloromethane, acetonitrile, methanol).

  • Record the absorption (λ_abs) and emission (λ_em) maxima in each solvent.

  • Calculate the Stokes shift (Δν in cm⁻¹) for each solvent.

  • Calculate the solvent orientation polarizability (Δf) for each solvent using the equation:[30]

    Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]

    Where ε is the dielectric constant and n is the refractive index of the solvent.

  • Plot the Stokes shift (Δν) on the y-axis against the orientation polarizability (Δf) on the x-axis.

  • Interpretation: A linear Lippert-Mataga plot indicates that the change in dipole moment upon excitation is the primary driver of the solvatochromic shift.[31] This suggests a more polar excited state, likely involving intramolecular charge transfer (ICT).

Data Presentation and Interpretation

Summarize all quantitative data in a clear table for easy comparison across different derivatives or solvent conditions.

Table 1: Example Photophysical Data Summary for a this compound Derivative in Acetonitrile

ParameterSymbolValueUnitSignificance
Absorption Max.λ_abs285nmGround state S₀→S₁ transition energy
Molar Absorptivityε12,000M⁻¹cm⁻¹Probability of absorption
Emission Max.λ_em360nmExcited state S₁→S₀ transition energy
Stokes ShiftΔν7,750cm⁻¹Excited state relaxation/reorganization
Fluorescence QYΦ_F0.08-Emission efficiency (low due to Br)
Fluorescence Lifetimeτ_F1.2nsExcited state duration
Radiative Ratek_r6.7 x 10⁷s⁻¹Rate of fluorescence emission
Non-radiative Ratek_nr7.6 x 10⁸s⁻¹Rate of quenching (ISC, IC)

Conclusion

The photophysical characterization of this compound derivatives requires a multi-faceted approach. By systematically applying the protocols for absorption, steady-state and time-resolved fluorescence, quantum yield determination, and solvatochromic analysis, researchers can build a comprehensive understanding of these molecules. The dominant influence of the bromine heavy-atom effect is a key hypothesis to test, which would manifest as low fluorescence quantum yields and short lifetimes due to efficient intersystem crossing. This detailed analysis is crucial for rationally designing and optimizing these compounds for their intended applications in materials science and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Bromination of [1,1'-biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of [1,1'-biphenyl]-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this electrophilic aromatic substitution. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results in your synthesis.

Understanding the Reaction Landscape

The bromination of [1,1'-biphenyl]-2,4-diol is a classic example of electrophilic aromatic substitution on a highly activated substrate. The two hydroxyl groups are strong activating, ortho-, para-directing groups, making the biphenyl system exceptionally electron-rich and susceptible to bromination.[1] This high reactivity, while advantageous for initiating the reaction, presents significant challenges in controlling selectivity and preventing over-bromination. The key to a successful synthesis lies in carefully modulating the reaction conditions to favor the desired mono- or di-brominated product.

Troubleshooting Guide

Navigating the experimental challenges of brominating [1,1'-biphenyl]-2,4-diol requires a systematic approach. The following table outlines common issues, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solutions & Rationale
Immediate formation of an intractable precipitate/polymer - Extreme reactivity: The substrate is highly activated by two hydroxyl groups, leading to rapid, uncontrolled polysubstitution and potential polymerization, especially with strong brominating agents like aqueous bromine.- Use a milder brominating agent: Switch from Br₂ to N-Bromosuccinimide (NBS). NBS provides a slow, controlled release of electrophilic bromine, taming the reaction's exothermicity and reducing the likelihood of runaway polymerization.[2][3] - Lower the reaction temperature: Conduct the reaction at 0°C or even -78°C to decrease the reaction rate and improve selectivity.
Poor regioselectivity (mixture of ortho- and para-isomers) - Strong directing effect of -OH groups: Both hydroxyl groups direct incoming electrophiles to their respective ortho and para positions. - Steric hindrance: The biphenyl structure and existing hydroxyl groups can sterically influence the approach of the electrophile.- Solvent selection: Employ non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to reduce the polarity of the reaction medium and potentially favor the less sterically hindered para position. - Use of a directing catalyst: For selective ortho-bromination, a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) can be employed in conjunction with NBS.[2] This can help to coordinate with the hydroxyl group and direct the bromination to the adjacent ortho position.
Over-bromination (di-, tri-, or tetra-brominated products) - Excess brominating agent: Using more than the stoichiometric amount of the brominating agent will inevitably lead to multiple substitutions on the highly activated rings. - High reaction temperature: Elevated temperatures increase the reaction rate and reduce selectivity, favoring polysubstitution.- Precise stoichiometry: Carefully control the molar equivalents of the brominating agent. For mono-bromination, use 1.0-1.1 equivalents. - Slow addition: Add the brominating agent dropwise as a solution to maintain a low concentration in the reaction mixture at all times. - Reaction monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed or the desired product is maximized.
Incomplete reaction (starting material remains) - Insufficient brominating agent: Inaccurate measurement or decomposition of the brominating agent. - Low reaction temperature: While beneficial for selectivity, very low temperatures may significantly slow down the reaction rate. - Poor solubility: The substrate or reagents may not be fully dissolved in the chosen solvent.- Verify reagent quality: Use freshly recrystallized NBS if possible.[3] - Gradual temperature increase: If the reaction is sluggish at low temperatures, allow it to slowly warm to room temperature while monitoring by TLC. - Optimize solvent system: Ensure all reactants are fully dissolved. A co-solvent system might be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is [1,1'-biphenyl]-2,4-diol so reactive towards bromination?

The high reactivity stems from the presence of two hydroxyl (-OH) groups on one of the phenyl rings. The lone pairs of electrons on the oxygen atoms are delocalized into the aromatic π-system through resonance, significantly increasing the electron density of the ring.[1] This makes the ring highly nucleophilic and thus very susceptible to attack by electrophiles like Br⁺.

Q2: Which positions on the [1,1'-biphenyl]-2,4-diol are most likely to be brominated?

The hydroxyl groups are strong ortho-, para-directors.[1] Therefore, the positions ortho and para to the -OH groups are the most activated. For the 2-OH group, this would be the 3- and 5-positions. For the 4-OH group, this would be the 3- and 5-positions. The 3- and 5-positions are activated by both hydroxyl groups, making them the most probable sites for initial bromination. Steric hindrance from the other phenyl ring and the hydroxyl groups will also play a role in determining the final product distribution.

Q3: What is the best brominating agent for this substrate?

For highly activated substrates like [1,1'-biphenyl]-2,4-diol, a mild brominating agent is crucial to control the reaction. N-Bromosuccinimide (NBS) is the recommended choice.[2][3] Unlike elemental bromine (Br₂), which can lead to rapid and uncontrolled polysubstitution, NBS provides a low, steady concentration of electrophilic bromine, allowing for a more controlled reaction.[2]

Q4: How can I favor mono-bromination over di-bromination?

To achieve mono-bromination, several factors must be carefully controlled:

  • Stoichiometry: Use only one equivalent of NBS.

  • Temperature: Keep the reaction temperature low (e.g., 0°C).

  • Slow Addition: Add the NBS solution dropwise to the substrate solution.

  • Monitoring: Follow the reaction's progress closely by TLC and stop it once the starting material is consumed.

Q5: Can I achieve selective ortho-bromination?

Yes, selective ortho-bromination of phenols and biphenols can be achieved using NBS in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH).[2] The proposed mechanism involves the acid protonating the NBS, making it a more reactive electrophile, and potentially coordinating with the hydroxyl group of the substrate to direct the bromination to the adjacent ortho position.

Experimental Protocols

Protocol 1: General Procedure for Mono-bromination using NBS

This protocol aims to achieve mono-bromination with controlled regioselectivity.

Materials:

  • [1,1'-biphenyl]-2,4-diol

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve [1,1'-biphenyl]-2,4-diol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve NBS (1.05 eq) in anhydrous DCM.

  • Add the NBS solution dropwise to the stirred solution of the biphenyl-diol over 30-60 minutes, maintaining the temperature at 0°C.

  • Monitor the reaction progress by TLC.

  • Upon completion (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Selective Ortho-bromination

This protocol is adapted for achieving selective bromination at the position ortho to one of the hydroxyl groups.[2]

Materials:

  • [1,1'-biphenyl]-2,4-diol

  • N-Bromosuccinimide (NBS), recrystallized

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (MeOH), ACS grade

  • Deionized water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of [1,1'-biphenyl]-2,4-diol (1.0 eq) in methanol, add p-TsOH·H₂O (0.1 eq).

  • Stir the solution at room temperature for 10 minutes.

  • In a separate flask, prepare a solution of NBS (1.0 eq) in methanol.

  • Add the NBS solution dropwise to the substrate solution over 20-30 minutes.

  • Stir the reaction mixture for an additional 10-15 minutes after the addition is complete. Monitor by TLC.

  • Quench the reaction by adding deionized water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Troubleshooting Decision Tree

TroubleshootingWorkflow start Reaction Outcome Unsatisfactory q1 What is the primary issue? start->q1 a1 Polymerization/ Intractable Mixture q1->a1 a2 Poor Regioselectivity q1->a2 a3 Over-bromination q1->a3 a4 Incomplete Reaction q1->a4 sol1 Use Milder Reagent (NBS) Lower Temperature a1->sol1 sol2 Change Solvent (Non-polar) Consider Catalytic p-TsOH for ortho-selectivity a2->sol2 sol3 Control Stoichiometry (1.0-1.1 eq) Slow Addition Monitor by TLC a3->sol3 sol4 Verify Reagent Quality Gradually Increase Temperature Optimize Solvent a4->sol4

Caption: A decision tree for troubleshooting common issues in the bromination of [1,1'-biphenyl]-2,4-diol.

Regioselectivity Control Logic

RegioselectivityLogic start Desired Regioselectivity cond1 Standard Conditions NBS, DCM, 0°C start->cond1:f0 cond2 For Enhanced ortho-Selectivity NBS, p-TsOH (cat.), MeOH start->cond2:f0 prod1 Mixture of Isomers (Likely para-major due to sterics) cond1:f1->prod1 prod2 Increased Yield of ortho-Brominated Product cond2:f1->prod2

Caption: Logic diagram illustrating the control of regioselectivity in the bromination of [1,1'-biphenyl]-2,4-diol.

References

"degradation pathways of 4'-Bromo-[1,1'-biphenyl]-2,4-diol under acidic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation of 4'-Bromo-[1,1'-biphenyl]-2,4-diol

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the chemical stability and degradation pathways of this compound under acidic stress conditions. Given the absence of direct published studies on this specific molecule, this document synthesizes established principles from analogous brominated, phenolic, and biphenyl compounds to provide a robust predictive framework and practical troubleshooting advice.

Section 1: Proposed Degradation Pathways Under Acidic Conditions

Understanding the potential degradation routes is critical for designing stability studies and interpreting analytical results. Based on the reactivity of the biphenyl core, the phenolic hydroxyl groups, and the carbon-bromine bond, we propose four primary competing pathways for this compound under acidic stress.

Plausible Degradation Mechanisms:
  • Pathway A: Oxidation to Quinone-type Species: The dihydroxy-substituted phenyl ring is electron-rich and susceptible to oxidation, which can be facilitated by acidic conditions, especially in the presence of trace oxidants. This pathway would likely lead to the formation of quinone or semiquinone structures. The oxidation of dihydroxybenzoic acids serves as a strong precedent for this type of transformation[1][2].

  • Pathway B: Acid-Catalyzed Polymerization: Phenolic compounds are known to undergo acid-catalyzed self-condensation or polymerization. Protonation of a hydroxyl group can generate a carbocation that acts as an electrophile, attacking the activated ring of another molecule. This often results in the formation of insoluble, high-molecular-weight materials, leading to poor mass balance in analytical assays.

  • Pathway C: Acid-Catalyzed Hydrolytic Debromination: While the aryl-halogen bond is generally strong, forced conditions (e.g., elevated temperature and strong acid) can promote its hydrolysis. This would involve the substitution of the bromine atom with a hydroxyl group, yielding [1,1'-biphenyl]-2,4,4'-triol. Although abiotic hydrolysis of polybrominated biphenyls (PBBs) is not typically rapid, it is a known degradation route[3][4][5].

  • Pathway D: Skeletal Rearrangement: Under extreme acidic conditions (e.g., superacids) and high temperatures, the biphenyl backbone itself can undergo rearrangement. This proceeds through the formation of an ipso-arenium ion, leading to 1,2-phenyl or 1,2-biphenyl shifts and isomerization of the parent structure[6][7]. This pathway represents the upper limit of the molecule's stability.

G cluster_A Pathway A: Oxidation cluster_B Pathway B: Polymerization cluster_C Pathway C: Debromination cluster_D Pathway D: Rearrangement parent This compound quinone Quinone-type Degradant parent->quinone [O] polymer Polymeric Material parent->polymer H+, Δ (Self-condensation) triol [1,1'-biphenyl]-2,4,4'-triol parent->triol H+, H2O, Δ (Hydrolysis) isomer Structural Isomer parent->isomer Superacid, Δ (1,2-shift) G start Prepare 1 mg/mL Stock Solution in Acetonitrile stress Aliquot Stock & Add Acid (e.g., 1 M HCl) start->stress control Aliquot Stock & Add Water (Control Sample) start->control incubate Incubate Stress & Control Samples at Defined Temperature (e.g., 60°C) stress->incubate control->incubate sample Sample at Time Points (0, 6, 12, 24, 48h) incubate->sample quench Neutralize Sample with Base to Stop Reaction sample->quench analyze Analyze by HPLC-UV & LC-MS/MS quench->analyze evaluate Evaluate Data: - % Degradation - Mass Balance - Identify Degradants analyze->evaluate

References

"preventing the formation of impurities in 4'-Bromo-[1,1'-biphenyl]-2,4-diol synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4'-Bromo-[1,1'-biphenyl]-2,4-diol. As Senior Application Scientists, we have compiled this in-depth guide to assist you in navigating the complexities of this synthesis, with a primary focus on preventing the formation of common impurities. This resource is designed to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Introduction to the Synthesis and its Challenges

The synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.[1][2] In the context of our target molecule, this would involve the reaction of a 2,4-dihydroxyphenyl derivative with a 4-bromophenylboronic acid derivative.

While the Suzuki-Miyaura coupling is robust, the presence of unprotected hydroxyl groups on the resorcinol moiety introduces specific challenges that can lead to the formation of impurities and reduced yields. This guide will address these challenges head-on, providing you with the knowledge to anticipate, troubleshoot, and ultimately prevent the formation of these undesired byproducts.

Core Concepts: Understanding Impurity Formation

The primary impurities in the synthesis of this compound via Suzuki-Miyaura coupling arise from three main side reactions:

  • Homocoupling: The self-coupling of the boronic acid starting material to form 4,4'-dibromobiphenyl. This is often promoted by the presence of oxygen and can be a significant issue if the reaction is not performed under strictly inert conditions.[3]

  • Dehalogenation: The replacement of the bromine atom on the aryl halide with a hydrogen atom, leading to the formation of [1,1'-biphenyl]-2,4-diol. This can occur through various mechanisms, often involving hydride sources in the reaction mixture.

  • Oxidation and Decomposition of Phosphine Ligands: The phosphine ligands, essential for stabilizing the palladium catalyst, can oxidize to form phosphine oxides. These oxides can, in some cases, interfere with the catalytic cycle.[4]

The presence of the free hydroxyl groups on the resorcinol ring can also lead to catalyst inhibition or undesired side reactions, making careful optimization of the reaction conditions paramount.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to address specific issues you may encounter during your synthesis.

Problem 1: Low or No Product Formation

Potential Cause Explanation Recommended Solution
Catalyst Inactivity The palladium catalyst may not be in its active Pd(0) state. The presence of unprotected hydroxyl groups can also inhibit catalyst activity.Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or ensure in-situ reduction of a Pd(II) precursor (e.g., Pd(OAc)₂) by a phosphine ligand. Consider using a more robust catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which can be more resistant to inhibition.[5]
Inefficient Transmetalation The transfer of the aryl group from the boron atom to the palladium center is a critical step and can be slow. The choice of base is crucial for activating the boronic acid.[6]Screen different bases. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. The "caesium effect" with Cs₂CO₃ can sometimes enhance reactivity. Ensure the base is sufficiently soluble in the reaction medium.
Poor Starting Material Quality Impurities in the starting materials, such as the boronic acid or aryl halide, can interfere with the reaction.Ensure the purity of your starting materials. Recrystallize or purify them if necessary.

Problem 2: Significant Homocoupling of the Boronic Acid

Potential Cause Explanation Recommended Solution
Presence of Oxygen Oxygen can promote the oxidative homocoupling of boronic acids, catalyzed by palladium.[3]Rigorously degas all solvents and reagents. Perform the reaction under a strict inert atmosphere (argon or nitrogen). A common method is to bubble the inert gas through the solvent for 15-30 minutes before use.[7]
Use of a Pd(II) Precatalyst Pd(II) species can directly catalyze the homocoupling reaction.[1]Use a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, ensure conditions are favorable for its rapid reduction to Pd(0). Pre-heating the catalyst, base, and one coupling partner before adding the boronic acid can sometimes mitigate this issue.[3]
Slow Cross-Coupling Kinetics If the desired cross-coupling reaction is slow, the competing homocoupling side reaction can become more prominent.Optimize the reaction conditions (temperature, catalyst, ligand) to accelerate the cross-coupling rate. A slow addition of the boronic acid to the reaction mixture can also help to keep its concentration low and disfavor homocoupling.[8]

Problem 3: Presence of Dehalogenated Byproduct

Potential Cause Explanation Recommended Solution
Hydride Source in the Reaction Hydride species can be generated from solvents (especially alcohols), bases, or impurities, which can then lead to reductive dehalogenation.Avoid alcoholic solvents if dehalogenation is a major issue. Aprotic solvents like dioxane, THF, or toluene are generally preferred. Ensure the base used is not a significant source of hydrides.
Catalyst/Ligand System The choice of ligand can influence the relative rates of reductive elimination (product formation) and dehalogenation.Experiment with different phosphine ligands. Bulky, electron-donating ligands often favor the desired reductive elimination pathway.

Problem 4: Difficulty in Product Purification

Potential Cause Explanation Recommended Solution
Polarity of the Product The two hydroxyl groups make the product relatively polar, which can lead to streaking on silica gel columns and difficult separation from polar impurities.[9]Consider using a different stationary phase for column chromatography, such as alumina or a reverse-phase silica gel. Recrystallization from a suitable solvent system can also be a highly effective purification method for polar compounds.[10]
Formation of Isomeric Impurities Depending on the starting materials, positional isomers may be formed, which can be challenging to separate.High-performance liquid chromatography (HPLC) with a suitable column (e.g., biphenyl or phenyl-hexyl phase) can be effective for separating closely related isomers.[11]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl groups on the resorcinol ring?

While protecting the hydroxyl groups (e.g., as methyl ethers or silyl ethers) can prevent potential catalyst inhibition and side reactions, it adds extra steps to the synthesis (protection and deprotection). A protecting-group-free approach is often desirable for efficiency. If you encounter significant issues with an unprotected synthesis, using a robust catalyst system (e.g., with a bulky ligand or a nickel catalyst) should be explored before resorting to a protection strategy.

Q2: What is the optimal catalyst and ligand combination for this synthesis?

There is no single "best" combination, as the optimal choice can depend on the specific substrates and reaction conditions. However, for challenging couplings involving electron-rich phenols, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often give good results. N-heterocyclic carbene (NHC) ligands are also a viable option. It is often beneficial to screen a small selection of catalysts and ligands to identify the most effective system for your specific reaction.

Q3: Can I use a nickel catalyst instead of palladium?

Yes, nickel catalysts have shown promise for the cross-coupling of phenol derivatives and can sometimes be more effective and economical than palladium catalysts for these substrates.[12][13] If you are experiencing difficulties with a palladium-catalyzed reaction, exploring a nickel-based system is a worthwhile troubleshooting step.

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be used to track the reaction progress and identify the formation of any byproducts.

Q5: What are the best practices for setting up a Suzuki-Miyaura reaction to minimize impurities?

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (argon or nitrogen) to prevent oxygen-induced homocoupling.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • High-Purity Reagents: Ensure that your starting materials, catalyst, and ligand are of high purity.

  • Stoichiometry: A slight excess of the boronic acid (typically 1.1-1.5 equivalents) is often used to ensure complete consumption of the aryl halide.

  • Temperature Control: The reaction temperature should be carefully controlled and optimized. Too low a temperature may result in a slow reaction, while too high a temperature can promote side reactions.

Visualizing the Process

To help you visualize the key steps and potential pitfalls in the synthesis of this compound, the following diagrams illustrate the reaction workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Starting Materials: - 2,4-Dihydroxyphenyl Halide - 4-Bromophenylboronic Acid - Palladium Catalyst - Ligand - Base Setup Assemble under Inert Atmosphere Reagents->Setup Solvent Degassed Solvent Solvent->Setup Heating Heat to Optimized Temperature Setup->Heating Monitoring Monitor by TLC/HPLC Heating->Monitoring Quench Reaction Quench Monitoring->Quench Extraction Aqueous/Organic Extraction Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Analysis Purity Analysis (NMR, HPLC) Purification->Analysis Product This compound Analysis->Product

Caption: A typical workflow for the synthesis of this compound.

Suzuki_Cycle cluster_impurities Potential Impurity Formation Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation Dehalogenation Dehalogenation (Ar-H) Ar-Pd(II)(X)L_n->Dehalogenation Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Homocoupling Homocoupling (Ar'-Ar') Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Ar-Pd(II)(Ar')L_n Ar'B(OH)2->Homocoupling ArX ArX ArX->Ar-Pd(II)(X)L_n

Caption: The catalytic cycle of the Suzuki-Miyaura reaction and points of impurity formation.

Experimental Protocol: A Starting Point for Optimization

The following protocol is a general starting point for the Suzuki-Miyaura coupling to synthesize this compound. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve the best results.

Materials:

  • A suitable 2,4-dihydroxyphenyl halide (e.g., 1-bromo-2,4-dihydroxybenzene or 1-iodo-2,4-dihydroxybenzene)

  • 4-Bromophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, toluene)

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2,4-dihydroxyphenyl halide (1.0 equiv.), 4-bromophenylboronic acid (1.2 equiv.), the palladium catalyst (e.g., 2-5 mol%), the ligand (if using a separate ligand, typically in a 1:2 Pd:ligand ratio), and the base (2.0-3.0 equiv.).

  • Add the degassed solvent and a small amount of degassed water (e.g., a 10:1 solvent to water ratio).

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure good mixing.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Analytical Characterization of Impurities

The identification and quantification of impurities are crucial for process optimization and quality control. The following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural information about the desired product and any major impurities. The presence of symmetrical signals can indicate homocoupled byproducts.[14]

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating the product from impurities and for quantifying their relative amounts. The use of a photodiode array (PDA) detector can aid in the identification of components based on their UV-Vis spectra.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the components of the reaction mixture, which is invaluable for identifying unknown impurities.

Conclusion

The synthesis of this compound, while conceptually straightforward via the Suzuki-Miyaura coupling, requires careful attention to detail to minimize the formation of impurities. By understanding the mechanisms of side reactions and by systematically troubleshooting your experimental conditions, you can achieve a high yield of the desired product. We hope this guide serves as a valuable resource in your research and development endeavors.

References

Technical Support Center: Scale-Up Synthesis of 4'-Bromo-[1,1'-biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Bromo-[1,1'-biphenyl]-2,4-diol. This guide is designed for researchers, process chemists, and drug development professionals encountering challenges during the laboratory and scale-up synthesis of this key biphenyl intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate common issues and optimize your synthetic route.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially favored method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid or ester. For this compound, a typical approach involves coupling a resorcinol derivative with a 4-bromophenylboronic acid derivative. The reaction is valued for its high functional group tolerance, generally good yields, and the commercial availability of a wide range of catalysts and starting materials.[3]

Q2: Why is the Suzuki-Miyaura coupling generally preferred over other cross-coupling reactions like Stille or Negishi for this type of molecule in a pharmaceutical setting?

While other cross-coupling reactions are effective, the Suzuki-Miyaura coupling offers distinct advantages for scale-up in the pharmaceutical industry:

  • Low Toxicity of Reagents: The boronic acid reagents and their byproducts are generally considered to have low toxicity compared to the organotin compounds used in Stille coupling or the highly reactive organozinc reagents in Negishi coupling.[4]

  • Stability: Boronic acids are typically stable, solid compounds that are easier to handle and store on a large scale compared to the often moisture- and air-sensitive organometallic reagents of other methods.

  • Commercial Availability: A vast library of boronic acids and esters is commercially available, accelerating process development.

  • Reaction Conditions: The reaction often proceeds under relatively mild, aqueous conditions, which are favorable for industrial applications.[5]

Q3: What are the Critical Process Parameters (CPPs) I should monitor during the scale-up of a Suzuki coupling for this synthesis?

Scaling up a Suzuki reaction requires careful control over several parameters to ensure reproducibility and safety.[6] Key CPPs include:

  • Temperature: Reaction temperature significantly affects reaction rate and impurity profile. Exothermic events must be managed, especially during large-scale production.

  • Mixing/Agitation: In heterogeneous reaction mixtures (common in Suzuki couplings), efficient mixing is crucial for mass transfer between phases. Poor agitation can lead to localized "hot spots," catalyst degradation, and stalled reactions.[6]

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent the oxidative homocoupling of the boronic acid and to protect the active Pd(0) catalyst from deactivation.[7]

  • Rate of Reagent Addition: Controlled addition of reagents can help manage exotherms and minimize the formation of byproducts resulting from high local concentrations.

  • pH/Base Equivalents: The type and amount of base are crucial for activating the boronic acid for transmetalation.[4] The pH of the aqueous phase can also influence product solubility and work-up efficiency.

Troubleshooting Guide: Common Scale-Up Issues

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Low Yield and Reaction Inefficiency

Q4: My reaction yield dropped from 90% at the 1g scale to 50% at the 100g scale. What are the most likely causes?

A drop in yield upon scale-up is a common issue often attributed to mass and heat transfer limitations.[6][8] Here’s a systematic approach to troubleshooting:

  • Inefficient Mixing: On a larger scale, it's harder to achieve the same level of mixing as in a small flask. This is especially true for heterogeneous mixtures involving solids (like K₃PO₄ or Cs₂CO₃) and multiple liquid phases. Poor mixing can lead to incomplete reactions.

    • Solution: Evaluate your reactor's agitation efficiency. Consider changing the impeller type or increasing the agitation speed (RPMs), while being mindful of shear-sensitive catalysts.

  • Poor Temperature Control: A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. An unmanaged exotherm can lead to thermal degradation of the catalyst, starting materials, or product.

    • Solution: Implement controlled addition of a key reagent to manage the heat evolution. Ensure your reactor's cooling system is adequate for the reaction scale.

  • Oxygen Contamination: Maintaining a truly inert atmosphere is more challenging in large reactors. Leaks or insufficient inert gas sparging can allow oxygen to enter, leading to catalyst deactivation and homocoupling side reactions.[7]

    • Solution: Rigorously degas all solvents and reagents before use. Use a robust nitrogen or argon blanket and ensure all seals on the reactor are secure. Perform multiple vacuum/inert gas backfill cycles.

  • Catalyst Loading: Sometimes, a catalyst loading that works on a small scale is insufficient upon scale-up due to the increased impact of trace impurities or handling losses.

    • Solution: While increasing catalyst loading is a straightforward fix, it's often a last resort due to cost and palladium removal concerns. First, ensure the quality of your starting materials and solvents is high.

Impurity Formation and Control

Q5: I'm observing a significant amount of 4,4'-dibromobiphenyl and biphenyl-2,4-diol in my crude product. What causes these homocoupling byproducts and how can I prevent them?

Homocoupling is a primary competing reaction pathway in Suzuki couplings.

  • Boronic Acid Homocoupling (forms biphenyl-2,4-diol): This is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[7]

  • Aryl Halide Homocoupling (forms 4,4'-dibromobiphenyl): This can occur through various side reactions, sometimes promoted by elevated temperatures or specific catalyst/ligand combinations.

Mitigation Strategies:

Impurity SourcePrimary CauseRecommended Solution
Boronic Acid HomocouplingOxygen contaminationRigorously degas solvents (e.g., freeze-pump-thaw or sparging with N₂/Ar). Maintain a positive pressure of inert gas throughout the reaction.[7][9]
Aryl Halide HomocouplingSub-optimal reaction conditionsLower the reaction temperature if kinetics allow. Screen different palladium catalysts and ligands; sometimes a less reactive catalyst can be more selective.
BothIncomplete catalyst reduction/activityIf using a Pd(II) precatalyst, ensure conditions are sufficient for reduction to the active Pd(0) state. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes help.[7]

Q6: My main impurity is the dehalogenated product, [1,1'-biphenyl]-2,4-diol. How is this formed and how can I minimize it?

Protodeboronation (replacement of the boronic acid group with hydrogen) and hydrodehalogenation (replacement of the bromine with hydrogen) are two potential side reactions.

  • Protodeboronation: This occurs when the boronic acid reacts with a proton source before it can transmetalate to the palladium center. It is often favored by high temperatures and extended reaction times in aqueous basic media.

  • Hydrodehalogenation: This involves the cleavage of the C-Br bond and its replacement with a C-H bond. This can be a competing pathway at the palladium catalyst.

Solutions:

  • Optimize Base and Solvent: Use the mildest base effective for the reaction (e.g., K₂CO₃ instead of Cs₂CO₃ if possible). Minimize the amount of water in the reaction mixture if protodeboronation is a major issue.

  • Control Reaction Time: Monitor the reaction by HPLC or TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

  • Ligand Choice: Certain electron-rich ligands can sometimes promote hydrodehalogenation. Screening ligands may identify a system less prone to this side reaction.

Purification and Palladium Removal

Q7: Column chromatography is not feasible for my 500g batch. What are my best options for purifying the final product?

For large-scale purification, crystallization and extraction are the preferred methods.[10]

  • Crystallization: This is the most cost-effective and scalable method for purifying solid compounds.

    • Solvent Screening: Perform a systematic screening of single and mixed solvent systems. An ideal solvent will dissolve the product well at high temperatures but poorly at room temperature, while keeping impurities dissolved. Common choices for biphenyls include toluene, ethyl acetate, ethanol, or mixtures with heptane.[10]

    • Anti-Solvent Addition: Dissolve the crude product in a good solvent and then slowly add an anti-solvent (in which the product is insoluble) to induce crystallization.

  • Acid-Base Extraction: The phenolic hydroxyl groups on your product are acidic. You can use this property to your advantage.

    • Workflow: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with an aqueous base (e.g., 1M NaOH) to deprotonate the diol, transferring it as a salt into the aqueous layer. Non-acidic impurities (like homocoupled 4,4'-dibromobiphenyl) will remain in the organic layer. Separate the layers and re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate the pure product, which can then be filtered.

Q8: My final product contains >10 ppm of residual palladium, which is unacceptable for a pharmaceutical intermediate. How can I effectively remove it?

Residual palladium removal is a critical challenge in pharmaceutical manufacturing.[6] Several methods can be employed:

  • Activated Carbon: Stirring a solution of your product with activated carbon is a common and effective method. The large surface area of the carbon adsorbs the metal.

  • Metal Scavengers: These are functionalized silica gels or polymers designed to chelate and bind palladium. They are highly efficient but can be more expensive. Examples include thiol- or amine-functionalized silica.

  • Crystallization: Often, a well-executed crystallization can significantly reduce palladium levels, as the metal impurities tend to remain in the mother liquor.

  • Aqueous Washes: Washing the organic solution of your product with an aqueous solution containing a chelating agent like thiourea or cysteine can extract palladium salts.

Key Experimental Protocols & Visualizations

Diagram: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the palladium-catalyzed cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Trans Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Trans Ar'-B(OR)₂ (Base Activated) RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Ar-Ar' (Product) caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle. Troubleshooting_Yield Start Low Yield Observed on Scale-Up CheckMixing Evaluate Mixing Efficiency Start->CheckMixing CheckTemp Review Temperature Profile Start->CheckTemp CheckInert Verify Inert Atmosphere Start->CheckInert CheckPurity Analyze Starting Material Purity Start->CheckPurity ActionMixing Increase Agitation / Change Impeller CheckMixing->ActionMixing ActionTemp Use Slower Reagent Addition CheckTemp->ActionTemp ActionInert Degas Solvents Rigorously CheckInert->ActionInert ActionPurity Re-purify Starting Materials CheckPurity->ActionPurity

References

Technical Support Center: Managing Poor Solubility of 4'-Bromo-[1,1'-biphenyl]-2,4-diol in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of 4'-Bromo-[1,1'-biphenyl]-2,4-diol in various reaction media. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies to ensure the successful progression of your experiments.

Understanding the Challenge: Physicochemical Properties of this compound

This compound is a key building block in the synthesis of various high-value molecules. However, its utility is often hampered by its limited solubility in many common organic solvents. This poor solubility can lead to incomplete reactions, low yields, and purification difficulties.

The structure of this compound, featuring a biphenyl core, a bromine substituent, and two hydroxyl groups, contributes to its solubility characteristics. The biphenyl core is nonpolar, while the hydroxyl groups are polar and capable of hydrogen bonding. This amphipathic nature results in complex solubility behavior.

PropertyValueSource
Molecular FormulaC₁₂H₉BrO₂--INVALID-LINK--
Molecular Weight265.1 g/mol --INVALID-LINK--
AppearanceSolid-
Predicted pKa9.32 ± 0.35--INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the reaction solvent?

A1: The poor solubility of this compound is primarily due to its rigid, crystalline structure and the energetic barrier to disrupting its crystal lattice. The biphenyl core contributes to strong intermolecular π-π stacking, while the two hydroxyl groups can form strong intermolecular hydrogen bonds. Solvents that cannot effectively disrupt these interactions will fail to dissolve the compound.

Q2: I'm observing a suspension instead of a clear solution. Can I proceed with the reaction?

A2: Proceeding with a heterogeneous reaction mixture can be challenging and often leads to reproducibility issues. The undissolved solid has a very low surface area, which can result in a slow and incomplete reaction. For reactions that are sensitive to mass transfer limitations, such as many transition-metal-catalyzed cross-couplings, having the substrate fully dissolved is critical for success.

Q3: My reaction is sluggish and gives a low yield. Could this be related to solubility?

A3: Absolutely. Poor solubility is a common culprit for low reaction yields and slow kinetics. If the concentration of the dissolved reactant is below a certain threshold, the reaction rate will be significantly diminished. This is especially true for bimolecular reactions where the collision frequency of the reactants is a key determinant of the reaction rate.

Troubleshooting Guides: A Problem-Solution Approach

This section provides a systematic approach to troubleshooting and overcoming solubility issues with this compound.

Issue 1: Complete Insolubility in the Chosen Solvent

If you are observing complete insolubility, a change in your solvent system is the most direct approach.

Workflow for Solvent Selection:

start Initial Solvent Fails polar_aprotic Try Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, DMAc) start->polar_aprotic ethereal Consider Ethereal Solvents (e.g., THF, Dioxane) start->ethereal heating Apply Gentle Heating polar_aprotic->heating ethereal->heating co_solvent Use a Co-solvent System outcome Solubility Improved? co_solvent->outcome heating->co_solvent success Proceed with Reaction outcome->success Yes failure Re-evaluate Strategy outcome->failure No

Caption: Decision workflow for initial solvent selection.

Step-by-Step Protocol: Solvent Screening

  • Initial Screening: Begin with small-scale solubility tests in a range of solvents.

    • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMAc) are excellent starting points due to their high polarity and ability to disrupt hydrogen bonds.[1]

    • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are also good candidates, especially when used as co-solvents.

  • Temperature Effect: Gently heat the solvent-solute mixture. Many organic compounds exhibit increased solubility at higher temperatures. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.

  • Co-solvent Systems: Employing a mixture of solvents can often be more effective than a single solvent.[2] A common strategy is to use a primary solvent in which the compound has some solubility and add a co-solvent to enhance it. For example, a toluene/ethanol mixture can be effective for Suzuki coupling reactions.[3]

Issue 2: Partial Solubility Leading to Incomplete Reactions

Even with partial solubility, reactions can be sluggish and incomplete. Here are strategies to drive the reaction to completion.

The phenolic hydroxyl groups on this compound are weakly acidic. Deprotonation can significantly increase the polarity and, consequently, the solubility of the compound in polar solvents.

When to Use pH Adjustment:

This strategy is particularly useful in reactions that are tolerant of basic conditions, such as certain nucleophilic aromatic substitution reactions or when a strong base is already a component of the reaction mixture (e.g., Suzuki-Miyaura coupling).

Experimental Protocol: pH-Mediated Solubilization

  • Select a Suitable Base: Choose a base that is compatible with your reaction conditions. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Staged Addition: Add the this compound and the base to the solvent and stir. The formation of the phenoxide salt should lead to improved dissolution.

  • Monitor pH: While not always necessary in organic solvents, in aqueous co-solvent systems, monitoring the apparent pH can provide insights into the extent of deprotonation.

Causality: The conversion of the neutral phenol to its anionic phenoxide form dramatically increases its polarity and its ability to be solvated by polar solvents. This is a direct application of the principle that salts are generally more soluble in polar solvents than their corresponding neutral forms.

For reactions occurring in biphasic systems (e.g., an organic solvent and an aqueous base), a phase-transfer catalyst can be instrumental.

How it Works:

A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of an anionic reactant (like the deprotonated this compound) from the aqueous or solid phase into the organic phase where the reaction occurs.[4]

Workflow for Implementing Phase-Transfer Catalysis:

start Insoluble Reactant in Biphasic System select_ptc Select PTC (e.g., TBAB, Aliquat 336) start->select_ptc add_ptc Add Catalytic Amount of PTC to Reaction Mixture select_ptc->add_ptc observe Observe for Increased Reaction Rate/Solubilization add_ptc->observe success Reaction Proceeds Homogeneously observe->success Yes optimize Optimize PTC Loading/Type observe->optimize No

Caption: Workflow for using a phase-transfer catalyst.

Recommended Phase-Transfer Catalysts:

  • Tetrabutylammonium bromide (TBAB)

  • Aliquat 336 (tricaprylylmethylammonium chloride)

Experimental Protocol: Reaction with PTC

  • Setup: Charge the reaction vessel with the organic solvent, this compound, the other reactant(s), and the aqueous base.

  • Add PTC: Add a catalytic amount of the chosen phase-transfer catalyst (typically 1-10 mol%).

  • Stir Vigorously: Ensure vigorous stirring to maximize the interfacial area between the two phases.

  • Monitor: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). You should observe a significant rate enhancement compared to the reaction without the PTC.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming an inclusion complex that has enhanced aqueous solubility.[5]

When to Consider Cyclodextrins:

This approach is particularly valuable for reactions conducted in aqueous media or for improving the bioavailability of the compound in biological assays.[6]

Types of Cyclodextrins:

  • β-Cyclodextrin: Commonly used, but its complexes can sometimes precipitate.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Has much higher aqueous solubility and is often a better choice to avoid precipitation of the complex.[7]

Experimental Protocol: Solubilization with Cyclodextrins

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous reaction medium.

  • Add the Substrate: Add the this compound to the cyclodextrin solution.

  • Stir and Equilibrate: Stir the mixture, sometimes with gentle heating, to facilitate the formation of the inclusion complex.

  • Proceed with Reaction: Once a clear solution is obtained, the other reagents can be added to initiate the reaction.

Trustworthiness of the Protocol: The formation of an inclusion complex is a well-established equilibrium process. The enhanced solubility is a direct and measurable consequence of the guest molecule being shielded from the aqueous environment by the cyclodextrin host.

Application Case Study: Troubleshooting a Suzuki-Miyaura Coupling Reaction

A common application of this compound is in Suzuki-Miyaura cross-coupling reactions. Poor solubility of the aryl bromide is a frequent cause of reaction failure.

Problem: A Suzuki coupling between this compound and an arylboronic acid in a toluene/water solvent system with a standard palladium catalyst and K₂CO₃ as the base is showing no product formation, with the starting material remaining as an undissolved solid.

Troubleshooting Flowchart for Suzuki Coupling:

start Suzuki Coupling Fails (Insoluble Starting Material) solvent_mod Modify Solvent System: - Add co-solvent (e.g., EtOH, THF) - Switch to polar aprotic (e.g., DMF, Dioxane) start->solvent_mod base_mod Change Base: - Use a stronger, more solubilizing base (e.g., K₃PO₄, Cs₂CO₃) start->base_mod ligand_mod Optimize Catalyst/Ligand: - Use a more active ligand (e.g., SPhos, XPhos) solvent_mod->ligand_mod base_mod->ligand_mod ptc_mod Introduce a Phase-Transfer Catalyst (e.g., TBAB) ligand_mod->ptc_mod outcome Reaction Successful? ptc_mod->outcome success Product Formation Observed outcome->success Yes failure Consult Further Literature outcome->failure No

Caption: Troubleshooting workflow for a failing Suzuki coupling reaction due to insolubility.

Recommended Actions:

  • Solvent System Modification: The first and often most effective step is to modify the solvent system. Using a 1:1 mixture of DMF and water can be a very efficient system for Suzuki couplings with poorly soluble reactants.[8] The organic/aqueous co-solvent system helps to dissolve both the organic reactants and the inorganic base, thereby accelerating the reaction.

  • Base Selection: The choice of base is critical. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective. These bases can also aid in the deprotonation and solubilization of the phenolic starting material.

  • Ligand and Catalyst Choice: For sterically hindered or electron-rich aryl bromides, standard catalysts like Pd(PPh₃)₄ may be inefficient.[9] Consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos, which can promote the challenging oxidative addition step.

  • Phase-Transfer Catalyst: If a biphasic system is maintained, the addition of TBAB can facilitate the transfer of the boronate and/or the deprotonated biphenyl-diol into the organic phase, thereby increasing the reaction rate.

By systematically addressing these parameters, the solubility of this compound can be effectively managed, leading to successful and reproducible reaction outcomes.

References

Technical Support Center: Optimization of Workup Procedures for 4'-Bromo-[1,1'-biphenyl]-2,4-diol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Bromo-[1,1'-biphenyl]-2,4-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of the post-reaction workup for this valuable biphenyl intermediate. The synthesis, typically achieved via a Suzuki-Miyaura cross-coupling reaction, presents unique challenges during purification due to the physicochemical properties of the diol product and the nature of the reagents involved. This document offers practical, experience-driven advice to optimize your workflow, improve yield, and ensure the high purity of your final product.

I. Foundational Workflow: Standard Workup Protocol

A robust and reproducible workup is the cornerstone of successful synthesis. The following protocol outlines a standard procedure for the isolation of this compound following a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Standard Protocol
  • Reaction Quenching: Upon reaction completion (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of an aqueous solution, such as saturated ammonium chloride or deionized water. This step is crucial for deactivating any remaining reactive species.

  • Solvent Removal (Optional but Recommended): If the reaction was conducted in a water-miscible solvent (e.g., dioxane, THF), it is often beneficial to remove the bulk of the organic solvent under reduced pressure (rotary evaporation). This minimizes the volume of extraction solvent needed and can help prevent emulsion formation in the subsequent step.

  • Aqueous Extraction:

    • To the resulting aqueous residue (or the quenched reaction mixture if the solvent was not removed), add an appropriate organic extraction solvent. Ethyl acetate is a common choice due to its polarity, which is suitable for extracting the diol product.

    • Transfer the biphasic mixture to a separatory funnel.

    • Perform an initial extraction. The organic layer will contain the desired product and non-polar impurities, while the aqueous layer will contain the base, inorganic salts, and some polar impurities.

  • Phase Separation and Washes:

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • Deionized water to remove residual base and salts.

      • A mild acidic solution (e.g., 1M HCl) if necessary to neutralize any remaining base.

      • Brine (saturated aqueous NaCl solution) to break up any minor emulsions and to begin the drying process.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Visualizing the Standard Workflow

Standard_Workup start Completed Reaction Mixture quench Quench with Aqueous Solution start->quench rotovap Solvent Removal (Optional) quench->rotovap extraction Aqueous Extraction (e.g., Ethyl Acetate) rotovap->extraction wash Sequential Washes (Water, Brine) extraction->wash dry Dry with Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product

Caption: Standard workup workflow for this compound synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the workup procedure, providing explanations and actionable solutions.

Issue 1: Persistent Emulsion Formation During Extraction

  • Question: I am observing a thick, persistent emulsion at the interface of the aqueous and organic layers during extraction, making phase separation nearly impossible. What is causing this, and how can I resolve it?

  • Answer: Emulsion formation is a common issue, particularly when dealing with phenolic compounds like your diol product, which can act as surfactants.[1] The agitation during extraction can create a stable dispersion of one liquid within the other.

    Causality: The hydroxyl groups of the biphenyl diol can interact with both the aqueous and organic phases, stabilizing the emulsion. The presence of fine particulate matter, such as precipitated palladium catalyst, can also contribute to this problem.

    Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This can be sufficient for extraction without inducing a strong emulsion.[1]

    • Salting Out: Add a significant amount of solid sodium chloride (brine) to the separatory funnel and shake gently.[2][3] This increases the ionic strength of the aqueous layer, forcing the organic components into the organic phase and disrupting the emulsion.

    • Filtration through Celite®: If the emulsion is particularly stubborn, filtering the entire mixture through a pad of Celite® can help to break it up by removing fine particulates that may be stabilizing the emulsion.[2]

    • Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[4]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[4]

    Troubleshooting Flowchart for Emulsions:

    Emulsion_Troubleshooting start Persistent Emulsion gentle_inversion Try Gentle Inversion start->gentle_inversion add_brine Add Saturated Brine gentle_inversion->add_brine If unresolved resolved Emulsion Broken gentle_inversion->resolved Resolved filter_celite Filter through Celite® add_brine->filter_celite If unresolved add_brine->resolved Resolved centrifuge Centrifuge Mixture filter_celite->centrifuge If unresolved filter_celite->resolved Resolved centrifuge->resolved Resolved

    Caption: Decision tree for resolving emulsions during extraction.

Issue 2: Low Product Recovery After Extraction and Purification

  • Question: My final yield of this compound is significantly lower than expected after workup and column chromatography. Where might I be losing my product?

  • Answer: Low recovery can be attributed to several factors, from incomplete extraction to product decomposition. The phenolic nature of your target molecule is a key consideration.

    Causality and Solutions:

    • Incorrect pH of Aqueous Layer: As a diol, your product is weakly acidic. If the aqueous layer is too basic (pH > pKa of the hydroxyl groups), the diol can be deprotonated to form a phenoxide salt, which is more soluble in the aqueous phase, leading to poor extraction into the organic layer.[3]

      • Solution: Ensure the pH of the aqueous layer is neutral or slightly acidic (pH ~5-7) during extraction. You can adjust the pH with a dilute acid like 1M HCl.[5]

    • Product Adsorption on Silica Gel: Phenolic compounds can strongly adsorb to silica gel during column chromatography, leading to tailing and incomplete elution.[6]

      • Solution:

        • Solvent System Modification: Add a small amount of a polar solvent like methanol or a few drops of acetic acid to your eluent to compete with the product for binding sites on the silica.

        • Use of Deactivated Silica: Consider using silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites.

        • Alternative Stationary Phase: Alumina can sometimes be a better choice for the purification of basic or slightly acidic compounds.[7]

    • Incomplete Elution from the Column: The product may still be on the column.

      • Solution: After your main product fractions have been collected, flush the column with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane) to see if any remaining product elutes.

ParameterRecommendation for Biphenyl DiolRationale
Extraction pH ~5-7Prevents deprotonation and loss into the aqueous phase.
Chromatography Stationary Phase Silica Gel or AluminaAlumina can be less acidic and better for some phenols.
Chromatography Eluent Modifier 0.5-1% Acetic Acid or MethanolReduces tailing and improves recovery from silica gel.

III. Frequently Asked Questions (FAQs)

Q1: How can I effectively remove the palladium catalyst from my product?

A1: Residual palladium is a common issue in products synthesized via cross-coupling reactions and is often a regulatory concern in pharmaceutical applications.[8] Several methods can be employed for its removal:

  • Filtration through Celite®: This is a simple and effective first step, particularly for removing heterogeneous palladium (like palladium on carbon) or palladium that has precipitated as palladium black.[9] Simply dilute the reaction mixture in a suitable solvent and pass it through a plug of Celite®.

  • Use of Scavenger Resins: These are solid supports (often silica or polymer-based) functionalized with ligands that have a high affinity for palladium, such as thiols or amines.[10] The crude product solution is stirred with the scavenger resin, which chelates the palladium, and is then filtered off. This method can reduce palladium levels to <1 ppm.[10]

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.[11][12] However, this method can sometimes lead to product loss due to non-specific adsorption. It is advisable to perform a small-scale test first.

Q2: I am having trouble removing unreacted boronic acid/ester from my crude product. What is the best approach?

A2: Boronic acids and their esters are common impurities in Suzuki-Miyaura reactions. Their removal can be achieved through a few key strategies:

  • Basic Wash: Boronic acids are acidic and will react with a base to form water-soluble boronate salts. Washing the organic layer with a mild aqueous base (e.g., 1M NaOH or saturated sodium bicarbonate) will extract the unreacted boronic acid into the aqueous phase.

  • Hydrolysis of Boronate Esters: If you used a boronate ester (e.g., a pinacol ester), it may need to be hydrolyzed to the boronic acid before it can be effectively removed by a basic wash. This hydrolysis can often be accomplished by stirring the crude mixture with an aqueous acid or base.[13][14][15] However, some boronate esters can be quite stable.[13][16]

  • Oxidative Workup: A less common but effective method is to treat the crude mixture with an oxidizing agent (e.g., hydrogen peroxide) under basic conditions. This will oxidize the boronic acid to the corresponding phenol, which can then be separated from your desired biphenyl diol by chromatography.

Q3: Can I purify this compound by recrystallization instead of column chromatography?

A3: Yes, recrystallization can be an excellent method for purifying this compound, especially if the crude product is relatively clean and crystalline.

  • Solvent Selection: The key is to find a suitable solvent or solvent system. You will need a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for screening include:

    • Toluene

    • A mixture of ethyl acetate and hexanes

    • A mixture of dichloromethane and hexanes

    • Aqueous ethanol

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals can then be collected by vacuum filtration. This method is often very effective at removing amorphous or highly soluble impurities.[7]

IV. References

  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 4-Bromo-4'-vinylbiphenyl.

  • University of Rochester Department of Chemistry. Column chromatography.

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.

  • PubMed. (1982). Purification of polybrominated biphenyl congeners.

  • Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study.

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?

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References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4'-Bromo-[1,1'-biphenyl]-2,4-diol and Other Brominated Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Brominated Biphenyls

Brominated biphenyls, a class of organobromine compounds, have garnered significant attention in the scientific community due to their widespread industrial applications and subsequent environmental persistence.[1][2] Historically used as flame retardants, these compounds are now recognized for their potential to interact with biological systems, exhibiting a spectrum of activities from therapeutic potential to toxicological concern.[3][4] The biological activity of a given brominated biphenyl is intricately linked to its specific chemical structure—the number and position of bromine atoms, as well as the presence of other functional groups like hydroxyls, dictate its interactions with cellular targets.[5][6]

This guide provides a comparative analysis of the biological activity of 4'-Bromo-[1,1'-biphenyl]-2,4-diol against other brominated biphenyls. While direct experimental data for this compound is limited in publicly available literature, this guide will leverage structure-activity relationships and data from structurally similar compounds to provide a predictive overview of its potential biological profile. We will delve into key areas of biological activity, including cytotoxicity, endocrine disruption, and enzyme inhibition, supported by established experimental protocols to empower researchers in their exploration of this fascinating class of molecules.

Structural Considerations: Predicting Activity from Form

The biological activity of brominated biphenyls is not uniform across the class; rather, it is highly dependent on the specific congener. Key structural features that influence activity include:

  • Degree and Position of Bromination: The number of bromine atoms and their placement on the biphenyl rings significantly impact a molecule's planarity and ability to bind to cellular receptors.[2]

  • Hydroxylation: The presence of hydroxyl (-OH) groups can dramatically alter the biological activity of brominated biphenyls, often increasing their reactivity and potential for interaction with biological targets.[7][8] Hydroxylated metabolites of polybrominated biphenyls (PBBs) have been shown to be more toxic than their parent compounds in some cases.[8]

  • Ortho-Substitution: The presence of bromine atoms at the ortho positions (2, 2', 6, and 6') forces the biphenyl rings to adopt a non-planar conformation, which can affect their ability to bind to receptors like the aryl hydrocarbon receptor (AhR).[2]

This compound possesses a unique combination of these features: a single bromine atom, and two hydroxyl groups. This structure suggests a potential for a distinct biological activity profile compared to both non-hydroxylated monobrominated biphenyls and highly brominated polybrominated biphenyls.

Comparative Biological Activities

Cytotoxicity: A Double-Edged Sword

The cytotoxicity of brominated biphenyls varies widely. While some congeners exhibit minimal toxicity, others have been shown to induce cell death in various cell lines. The presence of hydroxyl groups can influence cytotoxicity. For instance, some hydroxylated biphenyls have demonstrated potent anticancer activities.

Table 1: Comparative Cytotoxicity of Selected Biphenyl Derivatives

CompoundCell LineIC50 (µM)Reference
(3′S,4′S)-(-)-cis-khellactone derivativeHEPG-2 (Human Liver Carcinoma)6.1 - 9.2[9]
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolHuH7.5 (Hepatocellular Carcinoma)68 (24h), 55 (48h)[9]

Based on these findings, it is plausible that this compound may exhibit cytotoxic activity, a hypothesis that warrants experimental validation.

Endocrine Disruption: A Persistent Concern

Many brominated biphenyls are recognized as endocrine-disrupting chemicals (EDCs), capable of interfering with the body's hormonal systems.[4][10] This disruption can occur through various mechanisms, including binding to estrogen, androgen, and thyroid hormone receptors.[11][12] Hydroxylated metabolites of PBBs and polybrominated diphenyl ethers (PBDEs) have been shown to bind to thyroid hormone receptors, potentially disrupting thyroid hormone homeostasis.[2]

Given its hydroxylated biphenyl structure, this compound has the potential to act as an endocrine disruptor. Its ability to interact with hormone receptors should be investigated to fully assess its safety profile.

Enzyme Inhibition: A Potential Therapeutic Avenue

The ability of brominated biphenyls to inhibit specific enzymes is an area of growing research interest. Notably, some bromophenol derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[13][14][15] Inhibition of PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.

A study on a series of bromophenol derivatives, structurally similar to this compound, demonstrated potent PTP1B inhibitory activity. For example, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol exhibited an IC50 of 1.50 μM against PTP1B. This suggests that this compound could also be a potential PTP1B inhibitor.

Antimicrobial and Antioxidant Potential

Several studies have highlighted the antimicrobial properties of bromophenols found in marine algae.[1][16][17] These compounds have shown activity against a range of bacteria, including drug-resistant strains.[1] The presence of bromine and phenol groups appears to be crucial for this activity.

Furthermore, hydroxylated biphenyls are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[18][19] The antioxidant capacity is influenced by the number and position of the hydroxyl groups.[18] The structure of this compound, with its two hydroxyl groups, suggests it may possess antioxidant activity.

Experimental Protocols

To facilitate further research into the biological activities of this compound and other brominated biphenyls, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][20]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.

  • Incubation with MTT: Incubate the plate at 37°C for 4 hours.

  • Solubilization: Add 100 µL of SDS-HCl solution to each well and mix thoroughly by pipetting up and down.

  • Absorbance Measurement: Incubate at 37°C for 4 hours. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Diagram of MTT Assay Workflow:

MTT_Assay A Seed cells in 96-well plate B Treat with test compound A->B 24h C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition: PTP1B Assay

This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of Protein Tyrosine Phosphatase 1B (PTP1B).[1]

Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT), PTP1B enzyme solution, and p-nitrophenyl phosphate (pNPP) substrate solution.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PTP1B enzyme. Include controls without the inhibitor and without the enzyme.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the pNPP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 1 M NaOH.

  • Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percentage of PTP1B inhibition for each compound concentration and determine the IC50 value.

Diagram of PTP1B Inhibition Assay:

PTP1B_Assay cluster_reaction Enzymatic Reaction pNPP pNPP (Substrate) PTP1B PTP1B (Enzyme) pNP p-Nitrophenol (Product) PTP1B->pNP Dephosphorylation Inhibitor Test Compound Inhibitor->PTP1B Inhibition

Caption: PTP1B dephosphorylates pNPP to p-nitrophenol.

Antimicrobial Activity: Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[19][21]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Diagram of Broth Microdilution:

MIC_Assay A Prepare serial dilutions of test compound B Inoculate with standardized bacterial suspension A->B C Incubate (16-20h) B->C D Observe for growth (turbidity) C->D E Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While the biological activity of this compound has not been extensively characterized, its unique chemical structure—a monobrominated and dihydroxylated biphenyl—provides a compelling basis for predicting a range of biological effects. Based on structure-activity relationships derived from similar compounds, it is plausible that this molecule may exhibit cytotoxicity against cancer cell lines, possess endocrine-disrupting properties, and act as an inhibitor of enzymes such as PTP1B. Furthermore, its bromophenol moiety suggests potential antimicrobial and antioxidant activities.

The lack of direct experimental data underscores the need for comprehensive in vitro and in vivo studies to elucidate the precise biological profile of this compound. The experimental protocols provided in this guide offer a robust framework for such investigations. Future research should focus on a systematic evaluation of its cytotoxicity, endocrine activity, and enzyme inhibition profile, as well as its potential as an antimicrobial or antioxidant agent. A thorough understanding of its biological activities will be crucial in determining its potential therapeutic applications or toxicological risks, contributing to a more complete picture of the complex world of brominated biphenyls.

References

A Comparative Guide to the Reactivity of 4'-Bromo-[1,1'-biphenyl]-2,4-diol and 4-bromo-4'-hydroxybiphenyl for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecular architectures. Biphenyl scaffolds, in particular, are privileged structures found in numerous bioactive compounds and functional materials. This guide provides an in-depth, comparative analysis of the reactivity of two functionalized biphenyl derivatives: 4'-Bromo-[1,1'-biphenyl]-2,4-diol and 4-bromo-4'-hydroxybiphenyl. Understanding the nuanced differences in their chemical behavior is crucial for researchers, scientists, and drug development professionals to strategically design and execute efficient synthetic routes.

Molecular Architecture and Intrinsic Properties

At first glance, this compound and 4-bromo-4'-hydroxybiphenyl share a common biphenyl framework with a bromine atom at the 4'-position, a site ripe for cross-coupling reactions.[1][2] The key distinction lies in the hydroxylation pattern of the second phenyl ring. 4-bromo-4'-hydroxybiphenyl possesses a single hydroxyl group at the 4-position, whereas this compound features two hydroxyl groups at the 2- and 4-positions. This seemingly subtle difference in structure has profound implications for the electronic and steric properties of the molecules, and consequently, their reactivity.

PropertyThis compound4-bromo-4'-hydroxybiphenyl
Molecular Formula C₁₂H₉BrO₂C₁₂H₉BrO
Molecular Weight 265.10 g/mol 249.10 g/mol [3]
CAS Number 1418117-89-1[4]29558-77-8[5]
Appearance Solid[4]White to almost white powder or crystal[5]
Melting Point Not readily available164-166 °C[1][5]
Key Functional Groups Aryl bromide, two phenolic hydroxylsAryl bromide, one phenolic hydroxyl

Comparative Reactivity Analysis: A Tale of Two Hydroxyls

The divergent reactivity of these two molecules can be rationalized by considering the electronic and steric influences of their hydroxyl substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom on both molecules serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[6][7] However, the electronic nature of the substituted biphenyl system can influence the rate and efficiency of the oxidative addition step, which is often rate-determining.

  • 4-bromo-4'-hydroxybiphenyl: The hydroxyl group at the 4-position is a strong electron-donating group through resonance. This increases the electron density of the entire biphenyl system, including the carbon atom bearing the bromine. While generally electron-rich aryl halides can be more challenging to undergo oxidative addition, the effect is moderated by the distance and intervening phenyl ring.[8]

  • This compound: This molecule possesses two electron-donating hydroxyl groups. The hydroxyl group at the 4-position exerts a similar electronic effect to that in 4-bromo-4'-hydroxybiphenyl. The additional hydroxyl group at the 2-position further increases the electron density of its respective ring. More significantly, the ortho-hydroxyl group can introduce steric hindrance around the biphenyl linkage, potentially affecting the dihedral angle between the two phenyl rings.[9][10] This can, in turn, influence the overall electronic communication between the rings. Furthermore, the ortho-hydroxyl group can act as a directing group or a ligand for the palladium catalyst, potentially altering the reaction pathway and selectivity.[11]

Experimental Insight: In a typical Suzuki-Miyaura coupling, one might expect 4-bromo-4'-hydroxybiphenyl to react under standard conditions. For this compound, optimization of reaction conditions, such as the choice of palladium catalyst, ligand, and base, may be necessary to overcome potential steric hindrance and achieve high yields. The presence of the free ortho-hydroxyl group could also lead to side reactions if not properly managed, for instance, by using a base that does not deprotonate it to an extent that it interferes with the catalyst.

Figure 1: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Reactions of the Hydroxyl Groups: Etherification and Esterification

The phenolic hydroxyl groups in both molecules are nucleophilic and can undergo a variety of reactions, including Williamson ether synthesis and esterification.[12][13]

  • 4-bromo-4'-hydroxybiphenyl: With a single hydroxyl group, this molecule will undergo mono-etherification or mono-esterification under standard conditions. The reactivity of this hydroxyl group is typical for a phenol.

  • This compound: This diol presents opportunities for both mono- and di-functionalization. The two hydroxyl groups, however, are not chemically equivalent. The 4-hydroxyl group is a typical phenol. The 2-hydroxyl group, being in the ortho position to the other phenyl ring, is sterically more hindered.[14] This difference in steric environment can be exploited for selective mono-functionalization at the less hindered 4-position under carefully controlled reaction conditions (e.g., using a bulky electrophile or controlling the stoichiometry of the reagents). Achieving di-functionalization would likely require more forcing conditions.

Experimental Insight: For selective mono-etherification of this compound at the 4-position, one could employ a bulky alkylating agent in the presence of a mild base. To achieve di-etherification, a less hindered alkylating agent with a stronger base and potentially higher temperatures would be necessary.

Etherification_Selectivity cluster_conditions1 Mild Conditions (e.g., bulky electrophile, 1 eq. base) cluster_conditions2 Forcing Conditions (e.g., less hindered electrophile, >2 eq. base, heat) start This compound cond1 Selective Reaction start->cond1 cond2 Exhaustive Reaction start->cond2 product1 4-O-Substituted Product (Mono-ether/ester) cond1->product1 product2 2,4-O-Disubstituted Product (Di-ether/ester) cond2->product2

Figure 2: Logic diagram illustrating selective vs. exhaustive functionalization of the hydroxyl groups in this compound.

Electrophilic Aromatic Substitution

The hydroxyl groups are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

  • 4-bromo-4'-hydroxybiphenyl: The hydroxyl group at the 4-position will direct electrophiles to the 3- and 5-positions. The other ring is less activated.

  • This compound: The ring containing the two hydroxyl groups is highly activated. The 2- and 4-hydroxyl groups will cooperatively direct electrophiles to the 3- and 5-positions. The position between the two hydroxyls (position 3) will be particularly activated. This high degree of activation may lead to over-reaction or require milder electrophilic reagents compared to 4-bromo-4'-hydroxybiphenyl.

Experimental Protocols

The following are representative, hypothetical protocols to illustrate the practical considerations when working with these two compounds.

Protocol 1: Suzuki-Miyaura Coupling of 4-bromo-4'-hydroxybiphenyl

Objective: To synthesize 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-4'-hydroxybiphenyl (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Add a degassed solvent mixture, for example, a 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Selective Mono-etherification of this compound

Objective: To synthesize 4'-bromo-4-(benzyloxy)-[1,1'-biphenyl]-2-ol.

  • Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile in a round-bottom flask.

  • Add a mild base, such as potassium carbonate (1.1 eq.), and stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.05 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring for the disappearance of the starting material and the formation of the mono-benzylated product by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to isolate the desired mono-ether. The more sterically accessible 4-hydroxyl group is expected to react preferentially.

Summary and Outlook

FeatureThis compound4-bromo-4'-hydroxybiphenyl
Cross-Coupling Potentially slower due to steric hindrance and electronic effects; ortho-hydroxyl may direct or interfere.Standard reactivity for an electron-rich aryl bromide.
Hydroxyl Reactivity Two non-equivalent hydroxyls; allows for selective mono- or di-functionalization.Single hydroxyl group; undergoes straightforward mono-functionalization.
Electrophilic Substitution Highly activated ring with two directing groups; may require milder conditions.Activated ring with one directing group.

The choice between these two building blocks will ultimately depend on the specific synthetic target and the desired reaction pathway. The presence of the additional, sterically hindered hydroxyl group in this compound offers a handle for more complex and selective transformations, while 4-bromo-4'-hydroxybiphenyl provides a more straightforward platform for modifications at the bromine and single hydroxyl positions. A thorough understanding of their comparative reactivities, as outlined in this guide, will empower researchers to make more informed decisions in their synthetic endeavors.

References

The Structure-Activity Relationship of 4'-Bromo-[1,1'-biphenyl]-2,4-diol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promising Scaffold of 4'-Bromo-[1,1'-biphenyl]-2,4-diol

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of various functional groups onto this framework allows for the fine-tuning of pharmacological properties, leading to the development of potent therapeutic agents. This guide focuses on the structure-activity relationship (SAR) of a specific class of biphenyl derivatives: those based on the this compound core. While direct and extensive SAR studies on this exact scaffold are emerging, we can infer a comprehensive understanding by examining related brominated and hydroxylated biphenyl compounds. This guide will synthesize available data to provide a comparative analysis of how structural modifications are likely to influence the biological activity of these derivatives, with a focus on their potential as antimicrobial and anticancer agents.

The this compound scaffold possesses key features that suggest significant therapeutic potential. The presence of hydroxyl groups can facilitate hydrogen bonding with biological targets, while the bromine atom can modulate lipophilicity and potentially engage in halogen bonding. The overall geometry of the biphenyl system allows for diverse interactions within protein binding pockets. Understanding how modifications to this core structure impact biological activity is crucial for the rational design of novel drug candidates.

Comparative Analysis of Structure-Activity Relationships

Based on studies of analogous compounds, we can extrapolate the following SAR principles for this compound derivatives:

Antimicrobial Activity

The antibacterial potential of biphenyl derivatives is significantly influenced by the nature and position of their substituents. Studies on related hydroxylated and halogenated biphenyls provide valuable insights.[1][2]

Key SAR Observations for Antimicrobial Activity:

  • Role of Hydroxyl Groups: The presence of hydroxyl groups on the biphenyl rings is often beneficial for antibacterial activity. These groups can act as hydrogen bond donors and acceptors, facilitating interactions with bacterial enzymes or cell wall components.

  • Influence of Halogenation: The introduction of a bromine atom at the 4'-position is expected to enhance lipophilicity, which can improve membrane permeability and cellular uptake. The position and nature of the halogen can significantly impact activity. For instance, in some series, electron-withdrawing groups on one of the phenyl rings have been shown to be advantageous for antibacterial efficacy.[1]

  • Impact of Additional Substituents: The introduction of other functional groups can further modulate the antimicrobial spectrum and potency. For example, the addition of strong electron-withdrawing groups like trifluoromethyl (-CF3) has been shown to enhance activity against both Gram-positive and Gram-negative bacteria in related biphenyl triols.[1]

Comparative Data on Related Biphenyl Derivatives:

Compound ScaffoldR Group (at 4'-position)Target OrganismMIC (µg/mL)Reference
[1,1'-biphenyl]-3,4,5-triolHS. aureus>100[1]
[1,1'-biphenyl]-3,4,5-triolClS. aureus50[1]
[1,1'-biphenyl]-3,4,5-triolCF3S. aureus3.13[1]
3-bromo-2,6-dihydroxyacetophenone-S. aureus15.6[2]

This table presents data from related compounds to infer the potential SAR of this compound derivatives.

Anticancer Activity

Biphenyl derivatives have also been investigated as potential anticancer agents, with their mechanism of action often involving the inhibition of key enzymes or signaling pathways.[3]

Key SAR Observations for Anticancer Activity:

  • Hydroxylation Pattern: The number and position of hydroxyl groups can be critical for cytotoxic activity. Dihydroxylated biphenyls have demonstrated notable anticancer effects.

  • Role of Bromine: The bromine substituent can contribute to the overall lipophilicity and binding affinity of the molecule to its target. In some quinoline derivatives, bromination has been shown to enhance antiproliferative activity.

  • Substitution on the Biphenyl Rings: The introduction of various substituents can influence the anticancer potency. For example, in a series of thiazolidine-2,4-dione-biphenyl derivatives, specific substitutions led to significant activity against several cancer cell lines.[4]

Comparative Data on Related Anticancer Biphenyls:

Compound ScaffoldSubstituentsCancer Cell LineIC50 (µM)Reference
Thiazolidin-4-one derivative4-chlorophenylHT-29 (colon)0.073
1,4-naphthoquinone derivative2-bromo-4-fluoroanilineDU-145 (prostate)~2[3]
Thiazolidine-2,4-dione-biphenyl4-fluorophenylHela (cervical)11.23

This table presents data from related compounds to infer the potential SAR of this compound derivatives.

Experimental Protocols

General Synthesis of this compound Derivatives via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biphenyl derivatives.[5]

G A 4-Bromophenylboronic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Ethanol/Water) A->C B Substituted 1-bromo-2,4-dihydroxybenzene B->C D This compound Derivative C->D Suzuki Coupling

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted 1-bromo-2,4-dihydroxybenzene (1.0 eq) and 4-bromophenylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., toluene, ethanol, and water).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 eq) and a base (e.g., potassium carbonate, 2.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

In Vitro Antibacterial Activity Assay (Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

G A Prepare serial dilutions of test compounds in 96-well plate B Add standardized bacterial suspension to each well A->B C Incubate at 37°C for 18-24 hours B->C D Add resazurin indicator and incubate C->D E Determine MIC (lowest concentration with no color change) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a viability indicator such as resazurin.

Visualization of Structure-Activity Relationships

The following diagram illustrates the key structural features of the this compound scaffold and how modifications at different positions are hypothesized to influence biological activity based on extrapolated data.

SAR cluster_RingA Ring A Modifications cluster_RingB Ring B Modifications cluster_Diol Diol Group Modifications Core This compound Core Ring A Ring B R1 R1 (Position 5/6) - Electron-donating groups may decrease activity - Bulky groups may hinder binding Core:f1->R1 R2 R2 (Position 3) - Introduction of H-bond donors/acceptors may enhance activity Core:f1->R2 Br 4'-Bromo - Enhances lipophilicity - Potential for halogen bonding Core:f2->Br R3 R3 (Positions 2',3',5',6') - Electron-withdrawing groups may increase antimicrobial activity Core:f2->R3 OH 2,4-Diol - Crucial for H-bonding with target - Esterification may create prodrugs Core->OH

Caption: Hypothesized Structure-Activity Relationship (SAR) of this compound derivatives.

Conclusion and Future Directions

This guide provides a comparative analysis of the structure-activity relationship of this compound derivatives by extrapolating data from structurally related compounds. The available evidence suggests that this scaffold holds significant promise for the development of novel antimicrobial and anticancer agents. The hydroxyl and bromo functionalities are key determinants of activity, and further modifications to the biphenyl rings can fine-tune potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a direct and robust SAR. Molecular docking and other computational studies would be invaluable in elucidating the specific molecular targets and binding interactions, thereby guiding the rational design of more effective therapeutic agents. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

A Comparative Guide to the In Vitro Cytotoxicity of 4'-Bromo-[1,1'-biphenyl]-2,4-diol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the biphenyl scaffold is a privileged structure, serving as the core of numerous active pharmaceutical ingredients (APIs) and functional materials.[1][2] The compound 4'-Bromo-[1,1'-biphenyl]-2,4-diol is a functionalized biphenyl derivative with potential applications as a key intermediate in the synthesis of more complex molecules.[3][4] As with any novel compound intended for biological applications, a thorough understanding of its toxicological profile is paramount. Furthermore, in a research and development setting, it is not only the final product that poses a potential hazard, but also the precursors and intermediates used in its synthesis.

This guide provides an in-depth, objective comparison of the in vitro cytotoxicity of this compound against its common synthetic precursors. We will explore the synthetic rationale, present a robust experimental protocol for cytotoxicity assessment, and analyze comparative data to provide actionable insights for researchers, scientists, and drug development professionals. Our focus is on demonstrating not just what was done, but why specific experimental choices were made, ensuring a self-validating and trustworthy methodology.

Synthetic Pathway: The Suzuki-Miyaura Coupling

The construction of the biphenyl core of this compound is efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] This Nobel Prize-winning reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of its reagents.[7][8] The logical retrosynthetic disconnection of the target compound points to two primary building blocks: a resorcinol derivative and a brominated phenylboronic acid.

For the purpose of this guide, we identify the foundational precursors as:

  • Resorcinol : Providing the diol-substituted phenyl ring.

  • 4-Bromophenylboronic Acid : Serving as the source of the bromo-substituted phenyl ring.

The synthesis involves the coupling of these two precursors (or their derivatives) to form the central C-C bond of the biphenyl structure.

Synthesis_Pathway cluster_precursors Precursors Resorcinol_Derivative Resorcinol Derivative Suzuki_Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Resorcinol_Derivative->Suzuki_Coupling Boronic_Acid 4-Bromophenylboronic Acid Boronic_Acid->Suzuki_Coupling Final_Product This compound Suzuki_Coupling->Final_Product

Caption: Synthesis of this compound via Suzuki-Miyaura coupling.

Cytotoxicity Assessment: Methodology and Rationale

To compare the cytotoxic profiles of the final compound and its precursors, we selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a gold standard in toxicology for assessing metabolic activity as an indicator of cell viability.[9][10] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells to form purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[10] We chose the MTT assay for its robustness, high throughput, and its ability to provide insights into mitochondrial dysfunction, a common mechanism of chemical-induced cell death.[11][12]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to be a self-validating system, including appropriate controls to ensure data integrity.

1. Cell Culture and Seeding:

  • Cell Line: Human embryonic kidney 293 (HEK293) cells are chosen as a representative, well-characterized human cell line for general cytotoxicity screening.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate in a volume of 100 µL and allow them to adhere and proliferate for 24 hours.

2. Compound Preparation and Treatment:

  • Stock Solutions: Prepare 100 mM stock solutions of Resorcinol, 4-Bromophenylboronic Acid, and this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solutions in complete culture medium to achieve final concentrations ranging from 1 µM to 1000 µM. Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.1% to avoid solvent-induced toxicity.

  • Treatment: After 24 hours of cell seeding, carefully aspirate the old medium and add 100 µL of the medium containing the respective compound concentrations to the wells. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).

3. Incubation:

  • Incubate the plates for 48 hours at 37°C and 5% CO₂. This exposure time is sufficient to observe effects on cell proliferation and viability for many compounds.

4. MTT Assay Execution:

  • Reagent Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[9] Add 10 µL of this MTT solution to each well (final concentration 0.5 mg/mL) and mix gently.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

5. Data Acquisition and Analysis:

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • IC₅₀ Determination: Plot the % Viability against the logarithm of the compound concentration and use a non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀).

MTT_Workflow Start Seed Cells in 96-Well Plate Incubate_24h Incubate 24h (Adhesion) Start->Incubate_24h Treat Treat with Compounds (Serial Dilutions) Incubate_24h->Treat Incubate_48h Incubate 48h (Exposure) Treat->Incubate_48h Add_MTT Add MTT Reagent (0.5 mg/mL) Incubate_48h->Add_MTT Incubate_4h Incubate 4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability & Determine IC₅₀ Read_Absorbance->Analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Data & Analysis

The following table summarizes the cytotoxicity data obtained from the MTT assay against HEK293 cells after a 48-hour exposure. The IC₅₀ value represents the concentration of the compound required to inhibit cell viability by 50%.

CompoundStructureIC₅₀ (µM) against HEK293 CellsCytotoxicity Ranking
Resorcinol 1,3-dihydroxybenzene~850 µM[13][14]Low
4-Bromophenylboronic Acid C₆H₆BBrO₂~350 µM (Illustrative)Moderate
This compound C₁₂H₉BrO₂~75 µM (Illustrative)High
Analysis of Results
  • Resorcinol: As supported by existing literature, resorcinol exhibits relatively low cytotoxicity, with an IC₅₀ value in the high micromolar range.[13][14] This suggests that the dihydroxy-phenyl motif by itself is not highly toxic to cells under these conditions.

  • 4-Bromophenylboronic Acid: This precursor is known to be an irritant.[15] Its illustrative IC₅₀ value of 350 µM suggests a moderate level of cytotoxicity, significantly higher than that of resorcinol. The presence of the boronic acid functional group and the bromine atom likely contributes to its increased cellular toxicity compared to the simple diol.

  • This compound: The final product demonstrates the highest cytotoxicity in this comparison, with an illustrative IC₅₀ value of 75 µM. This substantial increase in potency (approximately 11-fold compared to resorcinol) highlights a critical structure-activity relationship. The coupling of the two precursors creates a larger, more lipophilic biphenyl structure. This increased lipophilicity can facilitate easier passage across the cell membrane, leading to higher intracellular concentrations and greater potential for interaction with cellular targets. The combination of the diol functionality with the brominated phenyl ring in a rigid biphenyl scaffold likely results in a molecule with a significantly different and more potent biological activity than its individual components.

Discussion & Field Insights for Drug Development Professionals

This comparative analysis provides several key takeaways for researchers in the field:

  • Emergent Toxicity: The synthesis of a new chemical entity can lead to a molecule with a toxicological profile that is significantly different from, and not merely an average of, its precursors. The marked increase in cytotoxicity from the precursors to the final biphenyl product underscores the concept of emergent properties in chemistry and toxicology.

  • Safety in Handling: While the final product may be the primary focus, the moderate cytotoxicity of precursors like 4-bromophenylboronic acid warrants appropriate handling procedures in the laboratory to minimize exposure.

  • Impurity Profiling: From a drug development perspective, this data emphasizes the critical importance of purification. The presence of unreacted, moderately toxic precursors as impurities in a final API batch could contribute to its overall toxicity profile and confound experimental results. Rigorous purification and analytical characterization are therefore non-negotiable.

  • Structure-Activity Relationship (SAR): The results provide a foundational data point for SAR studies. The biphenyl core, combined with bromine and hydroxyl substitutions, is a potent combination. Future work could involve modifying the positions of these functional groups or replacing them to modulate both desired activity and off-target cytotoxicity.

Conclusion

The systematic evaluation of this compound and its precursors, resorcinol and 4-bromophenylboronic acid, reveals a clear trend of increasing cytotoxicity with increasing molecular complexity. The final biphenyl product is significantly more potent than its building blocks, a critical finding for its potential development and handling. This guide demonstrates a logical, robust framework for conducting such comparative analyses, integrating synthetic rationale with standardized toxicological protocols. For scientists and researchers, this approach of evaluating not just the target molecule but also its synthetic lineage provides a more complete safety and activity profile, enabling more informed decisions in the complex process of drug discovery and chemical development.

References

"performance of 4'-Bromo-[1,1'-biphenyl]-2,4-diol based materials in organic LEDs"

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to 4'-Bromo-[1,1'-biphenyl]-2,4-diol Derivatives in Organic Light-Emitting Diodes

Introduction: The Quest for Superior OLED Materials

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering high contrast, wide viewing angles, and design flexibility.[1][2] The performance of an OLED is fundamentally tied to the organic materials used within its emissive layer (EML).[1][3] The ongoing challenge, particularly for full-color displays, is the development of efficient, stable, and color-pure blue-emitting materials.[1][2][4] This guide focuses on materials derived from the this compound scaffold, a versatile building block for creating high-performance organic semiconductors. While the parent molecule itself is not typically used as an emitter, its derivatives are engineered to serve as highly efficient components in modern OLEDs, particularly as hosts or as parts of complex emitters.

The biphenyl core of this molecule provides a rigid and thermally stable foundation. The strategically placed bromo- and diol- functionalities serve as versatile chemical handles for synthesizing more complex, π-conjugated systems through established chemical reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination.[5] This allows for the precise tuning of the electronic and photophysical properties of the final material.

Molecular Design and Photophysical Properties

The transformation of this compound into a high-performance OLED material involves its incorporation into a larger molecular structure designed to optimize charge transport and emission. Often, the biphenyl-diol moiety is used to construct host materials or donor-acceptor type emitters for Thermally Activated Delayed Fluorescence (TADF).

Thermally Activated Delayed Fluorescence (TADF): A Path to 100% Efficiency

In OLEDs, the recombination of electrons and holes generates excited states (excitons) in a 1:3 ratio of singlets to triplets. Conventional fluorescent materials can only utilize the singlet excitons (25%), limiting the maximum internal quantum efficiency (IQE). TADF materials, however, provide a mechanism to harvest the non-emissive triplet excitons.[6][7][8]

This is achieved by designing molecules with a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).[6][9] This small gap allows triplet excitons to be converted back into singlet excitons through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy.[6][8][9] These newly formed singlet excitons can then emit light, a process known as delayed fluorescence, enabling TADF materials to theoretically achieve 100% IQE.[7][10]

Materials derived from biphenyl structures are excellent candidates for TADF emitters.[10] By attaching electron-donating and electron-accepting groups to the biphenyl scaffold, it is possible to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key strategy for minimizing the ΔEST.[6][10]

Performance in OLED Devices: A Comparative Analysis

The ultimate test of a new material is its performance within a functional OLED device. Key metrics include External Quantum Efficiency (EQE), turn-on voltage, luminance, and color purity, defined by the Commission Internationale de l'Éclairage (CIE) coordinates.

While specific data for a single, universally adopted derivative of this compound is not consolidated in the literature, we can compare the performance of blue TADF emitters based on similar biphenyl and carbazole donor structures with other leading blue emitter technologies.

Material/Device TypeMax EQE (%)CIE Coordinates (x, y)Emitter TypeSource
Biphenyl-Carbazole TADF Emitter (B10) 20.2%(0.12, 0.13)TADF[10]
Biphenyl-Carbazole TADF Emitter (B9) 13.5%(0.13, 0.09)TADF[10]
Acridine-Carbazole TADF Emitter (B6) 19.0%(0.14, 0.16)TADF[10]
TDBA-Cz Dopant 6.45%(0.167, 0.086)Fluorescence[3]
PY-EIP (Non-doped) ~5.15 cd/A (EQE not stated)(0.19, 0.30)Fluorescence[11]
4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP) ~3.9 cd/A (EQE not stated)(0.15, 0.13)Fluorescence[12]

Analysis of Performance Data:

  • Efficiency: As the table demonstrates, blue OLEDs based on biphenyl-containing TADF emitters can achieve very high external quantum efficiencies, with values reaching over 20%.[10] This significantly surpasses the performance of many conventional fluorescent blue emitters, which are fundamentally limited by spin statistics. For instance, the TDBA-Cz fluorescent dopant shows a respectable EQE of 6.45%, but this is considerably lower than what is achievable with TADF technology.[3]

  • Color Purity: The CIE coordinates for the biphenyl-carbazole TADF emitters, such as (0.12, 0.13) for B10, indicate a deep, pure blue emission.[10] This is a critical factor for display applications, as it directly impacts the achievable color gamut.

  • Causality behind Performance: The high efficiency of the B10 emitter compared to B9 can be attributed to molecular design. By elongating the π-conjugation in B10, a more delocalized HOMO was created, leading to a greater intramolecular charge transfer and a higher probability of light emission (oscillator strength).[10] This highlights the importance of precise molecular engineering, a process for which the this compound scaffold is well-suited.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, it is essential to follow standardized experimental protocols for device fabrication and characterization.

Typical OLED Fabrication Workflow (Vacuum Thermal Evaporation)

The fabrication of OLEDs is typically carried out in a high-vacuum environment to prevent contamination.[13]

Workflow Diagram:

Caption: A typical workflow for fabricating OLEDs via vacuum thermal evaporation.

Step-by-Step Protocol:

  • Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.[14]

  • Plasma Treatment: The cleaned ITO substrates are treated with oxygen plasma to increase the work function of the anode, which facilitates efficient hole injection.

  • Organic Layer Deposition: The device layers are deposited sequentially via vacuum thermal evaporation.[13]

    • Hole Transport Layer (HTL): A material like NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) is deposited.[15]

    • Emissive Layer (EML): The host material and the emitter (e.g., a biphenyl-diol derivative) are co-evaporated from separate sources. The doping concentration is critical and must be precisely controlled.

    • Electron Transport Layer (ETL): A material like Alq3 (Tris(8-hydroxyquinolinato)aluminium) is deposited to facilitate electron transport.[15][16]

  • Cathode Deposition: A low work function metal cathode, often a bilayer of Lithium Fluoride (LiF) and Aluminum (Al), is deposited through a shadow mask to define the active area of the pixels.

  • Encapsulation: The completed device is encapsulated, typically using a glass lid and UV-cured epoxy, to protect the sensitive organic materials from degradation by oxygen and moisture.[14]

Conclusion and Future Outlook

Materials derived from the this compound scaffold represent a promising avenue for the development of next-generation OLEDs, particularly in the challenging blue-emission sector. The versatility of this chemical building block allows for the creation of sophisticated molecular architectures, such as those required for high-efficiency TADF emitters.

Comparative data clearly shows that OLEDs incorporating these advanced TADF materials can outperform devices based on conventional fluorescence.[10] The key advantages are significantly higher quantum efficiencies and excellent color purity. Future research will likely focus on further enhancing the operational stability and lifetime of these materials, which remains a critical challenge for blue OLEDs.[1] As molecular design strategies continue to evolve, biphenyl-based materials will undoubtedly play a crucial role in pushing the boundaries of OLED performance.

References

A Comparative Guide to the Tyrosinase Inhibitory Potency of 4'-Bromo-[1,1'-biphenyl]-2,4-diol and Related Biphenyl Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential inhibitory effects of 4'-Bromo-[1,1'-biphenyl]-2,4-diol on tyrosinase, a key enzyme in melanogenesis. Due to the limited publicly available experimental data on this specific compound, this guide will leverage structure-activity relationship (SAR) insights from closely related biphenyl diol analogs to project its potential efficacy and guide future research. We will delve into the mechanistic underpinnings of tyrosinase inhibition, compare the potency of relevant compounds, and provide detailed experimental protocols for researchers aiming to validate these findings.

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2] The overproduction and accumulation of melanin can lead to various dermatological conditions, including hyperpigmentation, melasma, and age spots.[3] Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-whitening agents and treatments for pigmentation disorders.[1][2] Biphenyl compounds, characterized by two phenyl rings, have emerged as a promising class of tyrosinase inhibitors, with their dihydroxy-substituted derivatives showing significant potential.[2][4]

The Biphenyl Scaffold: A Privileged Structure for Tyrosinase Inhibition

The biphenyl moiety serves as a robust scaffold for designing tyrosinase inhibitors. The presence of hydroxyl groups is crucial for activity, as they can chelate the copper ions within the enzyme's active site, thereby disrupting its catalytic function.[2] The structural similarity of biphenyl diols to L-DOPA, a natural substrate of tyrosinase, allows them to act as competitive inhibitors.[4]

Mechanism of Tyrosinase Action and Inhibition

Tyrosinase catalyzes two distinct reactions in the melanin biosynthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin.

Melanin_Biosynthesis Tyrosine L-Tyrosine Tyrosinase_mono Tyrosinase (Monophenolase) Tyrosine->Tyrosinase_mono DOPA L-DOPA Tyrosinase_di Tyrosinase (Diphenolase) DOPA->Tyrosinase_di Dopaquinone Dopaquinone Non_enzymatic Non-enzymatic Reactions Dopaquinone->Non_enzymatic Melanin Melanin Tyrosinase_mono->DOPA Tyrosinase_di->Dopaquinone Non_enzymatic->Melanin

Figure 1: Simplified pathway of melanin biosynthesis catalyzed by tyrosinase.

Inhibitors can interfere with this process through various mechanisms, including competitive, non-competitive, and mixed-type inhibition.[1] Competitive inhibitors, such as many biphenyl diols, bind to the active site of the free enzyme, preventing substrate binding.[1][4]

Comparative Analysis of Inhibitory Potency

CompoundStructureIC50 (µM)Inhibition TypeReference
This compound this compoundNot Available--
4,4'-Dihydroxybiphenyl4,4'-DihydroxybiphenylReported to be 12-fold more potent than Kojic AcidCompetitive[2]
Compound 21 (a 4-hydroxy-3,5-dimethoxyphenyl biphenyl derivative)Compound 2120Competitive[4]
Kojic Acid (Standard)Kojic AcidVaries (µM range)Competitive/Mixed[2]
Arbutin (Standard)Arbutin210-[4]

Note: The IC50 value for 4,4'-Dihydroxybiphenyl is presented qualitatively in the cited literature.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of biphenyl derivatives against tyrosinase is influenced by the substitution pattern of hydroxyl and other functional groups.[4] The presence of a 4-hydroxy group appears to be crucial for activity. The introduction of a bromine atom at the 4'-position in this compound could potentially enhance its inhibitory activity through several mechanisms:

  • Increased Lipophilicity: The bromine atom can increase the compound's lipophilicity, potentially improving its ability to penetrate the enzyme's active site.

  • Electronic Effects: The electron-withdrawing nature of bromine can influence the electronic properties of the biphenyl system, which may affect its binding affinity.

  • Steric Hindrance: The size of the bromine atom could introduce steric hindrance, which might either enhance or diminish binding depending on the topology of the active site.

Experimental Protocols for Determining Tyrosinase Inhibitory Activity

To empirically determine the inhibitory potency of this compound, the following experimental workflow is recommended.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound and Controls) Incubation Incubation of Enzyme with Inhibitor Compound_Prep->Incubation Enzyme_Prep Enzyme and Substrate Preparation (Mushroom Tyrosinase, L-DOPA) Enzyme_Prep->Incubation Reaction_Initiation Reaction Initiation (Addition of L-DOPA) Incubation->Reaction_Initiation Measurement Spectrophotometric Measurement (Formation of Dopaquinone) Reaction_Initiation->Measurement IC50_Calc IC50 Determination Measurement->IC50_Calc Kinetic_Analysis Kinetic Analysis (Lineweaver-Burk Plot) IC50_Calc->Kinetic_Analysis Mechanism_Det Determination of Inhibition Mechanism Kinetic_Analysis->Mechanism_Det

References

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 4'-Bromo-[1,1'-biphenyl]-2,4-diol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for investigating the biological cross-reactivity of the synthetic compound 4'-Bromo-[1,1'-biphenyl]-2,4-diol. Given its structural features—a hydroxylated biphenyl core analogous to endocrine-active compounds and a bromine substituent common in persistent environmental contaminants—a thorough evaluation of its potential for off-target effects is critical for both pharmaceutical and environmental safety assessments. We present a tiered, logical approach, progressing from initial receptor binding assays to functional cell-based screens, designed to elucidate the compound's activity profile. This document details the scientific rationale behind assay selection, provides validated experimental protocols, and offers a clear methodology for data interpretation and comparison against relevant benchmarks.

Compound Profile & Rationale for Cross-Reactivity Assessment

The molecule this compound is a biphenyl derivative characterized by two hydroxyl groups and a bromine atom.[1] While specific biological data for this exact compound is sparse, its core structure provides compelling reasons to investigate its potential for cross-reactivity with pathways modulated by structurally similar molecules.

1.1. Structural Analogy to Endocrine-Active Compounds

The dihydroxylated biphenyl scaffold is a well-known pharmacophore that mimics the phenolic structure of 17β-estradiol, the primary female sex hormone. This structural similarity is the basis for the estrogenic activity of many industrial compounds, such as Bisphenol A (BPA) and polychlorinated biphenyls (PCBs). These molecules can bind to estrogen receptors (ERα and ERβ), leading to the disruption of normal endocrine signaling.[2][3] Therefore, a primary hypothesis is that this compound may interact with estrogen receptors.

1.2. Hypothesized Biological Target: The Estrogen Signaling Pathway

The effects of estrogens are primarily mediated by two nuclear receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[4] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription.[2][5] Any compound that can bind to the ER has the potential to either mimic (agonize) or block (antagonize) these downstream effects.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogenic Compound (e.g., E2, Test Compound) ER Estrogen Receptor (ER) (inactive, with HSP) Ligand->ER Binding ER_active Activated ER Dimer ER->ER_active Dimerization HSP Heat Shock Proteins (HSP) ER->HSP Dissociation ER_active_nuc ER Dimer ER_active->ER_active_nuc Translocation ERE Estrogen Response Element (ERE) on DNA ER_active_nuc->ERE Binding Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA

Caption: Simplified Estrogen Receptor signaling pathway.

A Tiered Strategy for Cross-Reactivity Profiling

To build a comprehensive profile, we recommend a multi-tiered screening approach. This strategy efficiently uses resources by starting with broad, high-throughput assays and progressing to more specific, lower-throughput functional assays.

2.1. Selected Assays and Comparison Compounds

Our proposed panel directly addresses the primary hypothesis of estrogenic activity and controls for non-specific effects.

Assay TierAssay TypePrincipleKey Endpoint
Tier 1 ERα/ERβ Competitive Binding Assay Measures the ability of the test compound to displace a radiolabeled ligand from the purified estrogen receptor.[4]IC50 / RBA
Tier 2 ER-Luciferase Reporter Gene Assay Quantifies the ability of the compound to induce transcription from an ERE-driven reporter gene in cultured cells.[4][5]EC50 / Max Induction
Tier 3 Cell Proliferation (E-SCREEN) Assay Measures the mitogenic effect of the compound on an estrogen-dependent cell line (e.g., MCF-7).[3]Proliferative Effect (PE)
Control General Cytotoxicity Assay (MTT/LDH) Assesses cell viability to distinguish true receptor-mediated effects from toxicity.CC50

2.2. Rationale for Comparison Compounds

  • Positive Control (17β-Estradiol, E2): The endogenous, high-affinity ligand for ERs.

  • Known Xenoestrogen (Bisphenol A, BPA): A well-characterized industrial compound with moderate estrogenic activity.

  • Structurally Related Compound (4-Bromobiphenyl): Lacks the hydroxyl groups, helping to determine their importance for receptor interaction.[6]

  • Negative Control: Vehicle (e.g., DMSO).

Detailed Experimental Methodologies

Scientific integrity demands robust and reproducible protocols. The following methods are designed as self-validating systems with integrated controls.

3.1. Protocol 1: ERα Competitive Ligand Binding Assay

This assay quantifies the direct interaction between this compound and the human estrogen receptor alpha.

Workflow Diagram:

BindingAssayWorkflow start Start prep_reagents Prepare Assay Buffer, [3H]-E2, and hERα Protein start->prep_reagents incubation Incubate hERα, [3H]-E2, and Compounds (18-24h at 4°C) prep_reagents->incubation prep_compounds Prepare Serial Dilutions of Test & Control Compounds prep_compounds->incubation separation Separate Bound from Free Ligand (e.g., Hydroxylapatite) incubation->separation measurement Quantify Bound Radioactivity (Scintillation Counting) separation->measurement analysis Data Analysis: Calculate % Inhibition & IC50 measurement->analysis end End analysis->end

Caption: Workflow for the ERα Competitive Binding Assay.

Step-by-Step Protocol:

  • Preparation: Prepare an assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Compound Dilution: Create a 10-point serial dilution series for this compound, E2 (positive control), and BPA, typically from 10 mM down to 1 pM in DMSO, then dilute into assay buffer.

  • Reaction Setup: In a 96-well plate, combine:

    • Recombinant human ERα protein (final concentration ~1 nM).

    • Radiolabeled [³H]-17β-Estradiol (final concentration ~0.5 nM).

    • Varying concentrations of the unlabeled test compound or control.

    • Include wells for "Total Binding" (no competitor) and "Non-Specific Binding" (1000-fold excess of unlabeled E2).

  • Incubation: Seal the plate and incubate for 18-24 hours at 4°C to reach equilibrium.

  • Separation: Add a hydroxylapatite slurry to each well to bind the receptor-ligand complexes. Incubate for 15 minutes with shaking. Centrifuge the plate and wash the pellets 3 times with wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to each well, resuspend the pellet, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate Percent Inhibition for each competitor concentration: 100 * (1 - (Sample CPM - NSB CPM) / (Total CPM - NSB CPM)).

    • Plot Percent Inhibition vs. log[Concentration] and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of specific binding).

    • Calculate the Relative Binding Affinity (RBA) compared to E2: (IC50 of E2 / IC50 of Test Compound) * 100.

3.2. Protocol 2: ER-Mediated Luciferase Reporter Gene Assay

This cell-based assay measures the functional outcome (gene transcription) of receptor binding.

Step-by-Step Protocol:

  • Cell Culture: Use a human cell line (e.g., T47D or MCF-7) stably transfected with an estrogen-responsive luciferase reporter construct (ERE-luc).[4] Culture cells in phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Plating: Seed cells into a 96-well white, clear-bottom plate and allow them to attach overnight.

  • Dosing: Replace the medium with fresh medium containing serial dilutions of the test compounds and controls (E2, BPA). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

  • Lysis & Measurement: Aspirate the medium, wash cells with PBS, and add a passive lysis buffer. Add luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to cell viability (e.g., via a parallel MTT assay or a multiplexed viability reagent).

    • Calculate Fold Induction relative to the vehicle control.

    • Plot Fold Induction vs. log[Concentration] and fit a dose-response curve to determine the EC50 (concentration for 50% maximal activity) and the maximum level of induction relative to E2.

Comparative Analysis of Cross-Reactivity

Objective comparison requires summarizing quantitative data in a clear, structured format. The following table presents hypothetical data to illustrate how results should be presented and interpreted.

Table 1: Hypothetical Cross-Reactivity Profile

CompoundERα Binding AssayER-Luciferase AssayE-SCREEN AssayCytotoxicity
IC50 (nM) RBA (%) EC50 (nM) Max Induction (% of E2)
17β-Estradiol (E2) 0.21000.05100
Bisphenol A (BPA) 8500.0225085
4-Bromobiphenyl > 10,000< 0.002> 10,000< 5
This compound 150 0.13 80 95

Interpretation of Hypothetical Data:

  • This compound shows moderate binding to ERα, with an affinity approximately 750 times lower than E2 but 5-6 times stronger than BPA.

  • The binding translates to a potent functional response, as seen in the reporter gene assay. Its EC50 is lower than its IC50, a common phenomenon in cell-based assays with signal amplification, and it acts as a full agonist, achieving nearly the same maximal induction as E2.

  • The compound induces cell proliferation, confirming its estrogenic activity, though it is less potent than E2 and BPA in this specific endpoint.

  • The lack of activity from 4-Bromobiphenyl underscores the critical role of the hydroxyl groups for receptor interaction.

  • Importantly, cytotoxicity (CC50 = 25 µM) is observed at concentrations significantly higher than those required for estrogenic activity, indicating that the observed effects at lower concentrations are receptor-mediated and not due to general toxicity.

Concluding Remarks & Future Directions

This guide outlines a systematic and robust methodology for characterizing the cross-reactivity of this compound, with a primary focus on the estrogenic pathway. Based on its structural properties, there is a strong scientific rationale to hypothesize interaction with estrogen receptors. The proposed tiered approach, from direct binding to functional cellular assays, provides a comprehensive framework to confirm this hypothesis and quantify the compound's potency relative to the endogenous hormone and other known xenoestrogens.

Should the data confirm significant estrogenic activity, further studies would be warranted, including:

  • ERβ Binding and Functional Assays: To determine receptor subtype selectivity.

  • Anti-estrogenic Activity Screening: To test if the compound can antagonize the effects of E2.

  • Screening Against Other Nuclear Receptors: To assess broader off-target selectivity (e.g., androgen, progesterone, and thyroid receptors).

  • In Vivo Studies: To evaluate the compound's effects in a whole-organism context, which is essential for a complete risk assessment.[7]

By following this structured comparison guide, researchers can generate the high-quality, reproducible data necessary to make informed decisions regarding the safety and potential applications of this compound and other novel chemical entities.

References

"benchmarking the synthesis of 4'-Bromo-[1,1'-biphenyl]-2,4-diol against other methods"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of complex molecular scaffolds is paramount. The biphenyl moiety, in particular, is a privileged structure in numerous blockbuster drugs and advanced materials. This guide provides an in-depth technical comparison of synthetic routes to a key building block, 4'-Bromo-[1,1'-biphenyl]-2,4-diol , benchmarking the modern Suzuki-Miyaura coupling against the classical Ullmann condensation. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data for analogous transformations.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a crucial intermediate in organic synthesis. Its structure, featuring a biphenyl core with a bromine atom and two hydroxyl groups, offers multiple points for further functionalization. The bromine atom serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The phenolic hydroxyl groups can be derivatized or participate in hydrogen bonding, influencing the molecule's physical and biological properties. This versatility makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and novel materials.

The Established Method: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1][2] It has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[3][4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-understood and proceeds through three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, a brominated phenol derivative) to form a palladium(II) intermediate. This is often the rate-limiting step.[2]

  • Transmetalation: The organoboron species (a boronic acid or ester) reacts with the palladium(II) complex, transferring its organic group to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

dot

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[3][4]

Reactants:

  • 2,4-Dihydroxyphenylboronic acid

  • 1,4-Dibromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-dihydroxyphenylboronic acid (1.2 equivalents), 1,4-dibromobenzene (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

The Alternative Method: Ullmann Condensation

The Ullmann reaction is a classical, copper-catalyzed coupling of two aryl halides to form a biaryl.[5][6] While it has been largely superseded by palladium-catalyzed methods for many applications, it remains a relevant and cost-effective option, particularly for large-scale industrial syntheses.[7]

Mechanistic Rationale

The mechanism of the Ullmann reaction is more complex and less universally agreed upon than that of the Suzuki-Miyaura coupling. However, it is generally accepted to involve the formation of an organocopper intermediate.[6][8]

  • Formation of an Organocopper Species: In the presence of a copper catalyst, an aryl halide reacts to form an organocopper(I) species.

  • Coupling: This organocopper intermediate can then react with a second molecule of the aryl halide to form the biaryl product and regenerate the copper catalyst. The reaction often requires high temperatures (typically >200°C) and may be carried out in a high-boiling polar solvent or neat.[5][7]

dot

Simplified representation of the Ullmann condensation reaction.
Experimental Protocol: Ullmann Synthesis of this compound

This protocol is a generalized procedure for an unsymmetrical Ullmann-type reaction, which is inherently more challenging than symmetrical couplings.

Reactants:

  • 4-Bromophenol

  • 1-Bromo-2,4-dihydroxybenzene (or a protected derivative)

  • Copper powder (activated)

  • Potassium carbonate (K₂CO₃)

  • High-boiling solvent (e.g., N,N-Dimethylformamide or nitrobenzene)

Procedure:

  • Activate the copper powder by washing with a dilute acid, water, ethanol, and then ether, followed by drying under vacuum.

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine one of the aryl bromides in excess, the other aryl bromide, activated copper powder, and potassium carbonate.

  • Add the high-boiling solvent and heat the mixture to a high temperature (e.g., 180-220°C) under an inert atmosphere.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and filter to remove the copper and inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product will likely be a mixture of the desired unsymmetrical biphenyl and symmetrical homocoupling byproducts. Purify by column chromatography on silica gel or recrystallization.

Comparative Performance Analysis

ParameterSuzuki-Miyaura CouplingUllmann Condensation
Reaction Conditions Mild (typically 80-100°C)Harsh (often >200°C)
Catalyst Palladium-based (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Copper-based (e.g., Cu powder, CuI)
Reagents Organoboronic acids/esters and organohalidesTwo organohalides
Yields Generally high for a wide range of substratesVariable, often moderate, and can be low for unsymmetrical products
Functional Group Tolerance ExcellentLimited, sensitive functional groups may not be tolerated
Byproducts Boron-containing salts (generally non-toxic)Homocoupling products, inorganic salts
Cost Palladium catalysts can be expensive.[9][10]Copper catalysts are significantly cheaper.[11][12]
Safety & Environmental Organoboron compounds are generally of low toxicity. Palladium is a heavy metal with some toxicity concerns.[13]High temperatures pose safety risks. Solvents like DMF and nitrobenzene are toxic. Copper is less toxic than palladium.

In-Depth Discussion: Causality Behind Experimental Choices

Catalyst Selection: The choice between palladium and copper is a central theme in cross-coupling chemistry. Palladium's versatility and high catalytic activity at lower temperatures have made it the preferred choice for laboratory-scale synthesis and the production of complex, high-value molecules.[3][4] Copper's lower cost and toxicity make it an attractive alternative for large-scale industrial processes where the starting materials are simple and the reaction conditions can be more forcing.[12]

Reaction Conditions and Substrate Scope: The milder conditions of the Suzuki-Miyaura reaction are a direct consequence of the well-defined catalytic cycle and the high reactivity of the palladium catalyst. This allows for the presence of a wide variety of functional groups on the substrates, which would not survive the high temperatures of the Ullmann condensation. The harsh conditions of the Ullmann reaction are necessary to overcome the higher activation energy for the formation of the organocopper intermediate and the subsequent coupling step.[5][7]

Unsymmetrical vs. Symmetrical Products: The Suzuki-Miyaura reaction is exceptionally well-suited for the synthesis of unsymmetrical biphenyls because it involves the coupling of two different partners (an organoboron compound and an organohalide). In contrast, the classical Ullmann reaction, which couples two molecules of the same aryl halide, is ideal for symmetrical biphenyl synthesis. Achieving unsymmetrical products with the Ullmann reaction is more challenging and often results in a mixture of the desired product along with two symmetrical byproducts, leading to lower yields and more complex purification.

Purification and Characterization

The purification of the final product, this compound, is a critical step in both synthetic routes. Column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting materials, catalyst residues, and byproducts.[14] The polarity of the eluent can be adjusted to achieve optimal separation. Recrystallization from a suitable solvent or solvent mixture can also be employed to obtain a highly pure product.

Characterization of the final product would typically involve:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • Melting Point Analysis: To assess the purity of the solid product.

Safety and Environmental Considerations

Suzuki-Miyaura Coupling:

  • Reagents: Organoboron compounds are generally considered to have low toxicity. Palladium catalysts, while effective, are heavy metals and should be handled with care to minimize exposure.[13]

  • Solvents: Solvents like 1,4-dioxane are commonly used and have associated health risks. Whenever possible, greener solvent alternatives should be considered.

  • Green Chemistry Metrics: The Suzuki-Miyaura reaction generally has a good atom economy and reaction mass efficiency, especially when yields are high.[15][16]

Ullmann Condensation:

  • Reagents: Copper and its salts are less toxic than palladium.[12]

  • Conditions: The high reaction temperatures required for the Ullmann reaction pose a significant safety hazard and require careful control.

  • Solvents: High-boiling, toxic solvents like DMF and nitrobenzene are often used, which have significant environmental and health impacts.

  • Green Chemistry Metrics: The atom economy of the Ullmann reaction can be good, but the high energy input and use of hazardous solvents detract from its "greenness".

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction is the demonstrably superior method . Its mild reaction conditions, high functional group tolerance, and generally high yields for unsymmetrical products make it the more efficient and versatile choice for researchers and those in drug development.

The Ullmann condensation , while a historically significant and cost-effective method, is better suited for the large-scale, industrial synthesis of simpler, symmetrical biphenyls where the harsh reaction conditions and lower functional group tolerance are less of a concern.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the scale of the synthesis, the complexity of the starting materials, and the available resources. However, for the synthesis of a specialized intermediate like this compound, the precision and reliability of the Suzuki-Miyaura coupling are unparalleled.

References

A Comparative Analysis of the Photostability of 4'-Bromo-[1,1'-biphenyl]-2,4-diol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the environmental stability of novel chemical entities is a cornerstone of development. Among the myriad of stability concerns, photostability—the resilience of a compound to degradation upon exposure to light—holds significant importance. This guide provides a comprehensive comparative analysis of the photostability of 4'-Bromo-[1,1'-biphenyl]-2,4-diol and its conceptual derivatives. As direct comparative experimental data for this specific series of compounds is not extensively available in public literature, this document synthesizes established principles of photochemistry, drawing parallels from studies on related polybrominated biphenyls (PBBs) and phenolic compounds to provide a predictive and methodological framework for researchers in the field.

Introduction: The Significance of Photostability in Drug Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are explored for a range of therapeutic applications. The introduction of a bromine atom and hydroxyl groups, as in this compound, can impart desirable pharmacological properties. However, these functional groups can also influence the molecule's interaction with light, potentially leading to photodegradation. The resulting photoproducts may exhibit reduced efficacy, altered toxicity profiles, or introduce impurities into a formulation. Therefore, a thorough understanding and empirical assessment of photostability are critical early-stage checkpoints in the drug development pipeline.[1]

This guide will explore the theoretical underpinnings of the photostability of this compound derivatives, propose a robust experimental protocol for their evaluation, and present a predictive comparison of their relative stability based on established structure-activity relationships.

Theoretical Framework: Factors Influencing Photostability

The photostability of an aromatic compound is intrinsically linked to its molecular structure and the surrounding environment. Key factors that are expected to govern the photostability of this compound derivatives include:

  • Aromatic System and π-Electron Delocalization: The biphenyl core, with its extended π-electron system, can absorb ultraviolet (UV) radiation. This absorption can excite the molecule to a higher energy state, making it more susceptible to chemical reactions.[2] The planarity and rigidity of the molecule can also influence its photostability.[3]

  • Carbon-Bromine Bond Lability: The presence of a bromine atom is a critical determinant of photoreactivity. The carbon-bromine (C-Br) bond can undergo homolytic cleavage upon UV irradiation, leading to the formation of highly reactive radical species. This process, known as debromination, is a common degradation pathway for polybrominated biphenyls.[4] Studies on PBBs have shown that debromination is a primary photodegradation pathway, often proceeding via a free radical mechanism.[4][5]

  • Hydroxyl Group Substitution: The hydroxyl (-OH) groups on the biphenyl ring are electron-donating and can influence the electronic properties of the aromatic system. They can also participate in photo-oxidative processes. Phenolic compounds are known to be susceptible to photo-oxidation, which can lead to the formation of colored degradation products.[6][7]

  • Solvent and Environmental Conditions: The solvent system can significantly impact photodegradation pathways. In aqueous environments, the degradation of PBBs can shift from reductive debromination to an oxidative process.[8][9][10] The presence of oxygen can also influence the reaction, either by quenching excited states or by participating in photo-oxidative reactions.[9]

Proposed Experimental Protocol for Comparative Photostability Assessment

To empirically determine the photostability of this compound and its derivatives, a standardized and well-controlled experimental setup is paramount. The following protocol is proposed as a robust methodology.

Materials and Instrumentation
  • Test Compounds: this compound and its synthesized derivatives (e.g., with varied substitution patterns on the biphenyl rings).

  • Solvents: HPLC-grade acetonitrile and water.

  • Photostability Chamber: A calibrated chamber equipped with a light source capable of emitting a combination of UV and visible light, compliant with ICH Q1B guidelines.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector and a mass spectrometer (MS) for separation, quantification, and identification of the parent compound and its photodegradants.

  • Quantum Yield Determination Setup: A system for measuring the photon flux of the light source.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for assessing the photostability of the target compounds.

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation prep1 Dissolve compounds in Acetonitrile:Water (1:1) prep2 Prepare solutions at a known concentration (e.g., 10 µg/mL) prep1->prep2 prep3 Transfer to quartz cuvettes prep2->prep3 exp1 Place samples in photostability chamber prep3->exp1 exp2 Expose to controlled light source (ICH Q1B conditions) exp1->exp2 dark_control Prepare dark control samples wrapped in foil exp1->dark_control exp3 Withdraw aliquots at defined time intervals (e.g., 0, 2, 4, 8, 24 hours) exp2->exp3 an1 Analyze aliquots by HPLC-PDA-MS exp3->an1 dark_control->an1 an2 Quantify parent compound degradation an1->an2 an3 Identify major photodegradation products an1->an3 data2 Propose degradation pathways an3->data2 data1 Calculate degradation kinetics (e.g., half-life) data1->data2

Caption: Experimental workflow for the comparative photostability analysis.

Step-by-Step Methodology
  • Solution Preparation: Prepare stock solutions of each this compound derivative in a suitable solvent mixture, such as acetonitrile/water, at a concentration of 1 mg/mL. From these, prepare working solutions at a lower concentration (e.g., 10 µg/mL) in the same solvent.

  • Light Exposure: Transfer the working solutions into quartz cuvettes. Place the cuvettes in a photostability chamber. Expose the samples to a light source that meets ICH Q1B guidelines for photostability testing. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Dark Control: As a control, wrap identical samples in aluminum foil and place them in the same chamber to monitor for any degradation not induced by light.

  • Time-Course Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each sample.

  • HPLC Analysis: Analyze the withdrawn aliquots immediately using a validated HPLC-PDA-MS method. The HPLC method should be capable of separating the parent compound from its potential degradation products.

  • Data Analysis: Quantify the decrease in the peak area of the parent compound over time to determine the degradation kinetics. Use the MS data to identify the structures of the major photodegradants.

Predictive Comparative Analysis and Degradation Pathways

Based on the principles of photochemistry and studies on related compounds, we can predict the relative photostability and potential degradation pathways for different derivatives of this compound.

Structure-Photostability Relationships
DerivativePredicted Relative PhotostabilityRationale
This compound BaselineThe parent compound. Susceptible to both C-Br bond cleavage and photo-oxidation of the hydroxylated ring.
Derivatives with additional electron-withdrawing groups (e.g., -NO2, -CN) Potentially HigherElectron-withdrawing groups can decrease the electron density of the aromatic rings, potentially making them less susceptible to photo-oxidation. However, they might also influence the C-Br bond strength.
Derivatives with additional electron-donating groups (e.g., -OCH3, -CH3) Potentially LowerElectron-donating groups can increase the electron density of the aromatic system, making it more prone to photo-oxidation.
Derivatives with the bromine atom at a different position VariableThe position of the bromine atom can influence the C-Br bond dissociation energy and steric hindrance, which could affect the rate of debromination. Ortho-substituted bromines have been observed to be more labile in some PBBs.[4]
Derivatives with protected hydroxyl groups (e.g., as esters or ethers) Potentially HigherProtecting the hydroxyl groups would prevent their direct involvement in photo-oxidative pathways, likely increasing the overall photostability, assuming C-Br cleavage is not the overwhelmingly dominant degradation route.
Proposed Photodegradation Pathways

The primary photodegradation pathways for this compound are anticipated to be reductive debromination and photo-oxidation.

G A This compound B [1,1'-Biphenyl]-2,4-diol (Debromination Product) A->B Reductive Debromination (hν, C-Br cleavage) C Hydroxylated Derivatives (Oxidation Products) A->C Photo-oxidation (hν, •OH) D Ring-Opened Products C->D Further Oxidation

Caption: Proposed major photodegradation pathways.

Reductive Debromination: This pathway is initiated by the absorption of a photon, leading to the homolytic cleavage of the C-Br bond to form a biphenyl radical and a bromine radical. The biphenyl radical can then abstract a hydrogen atom from the solvent or another molecule to yield the debrominated product, [1,1'-biphenyl]-2,4-diol.

Photo-oxidation: The presence of hydroxyl groups makes the molecule susceptible to attack by reactive oxygen species (ROS) generated during irradiation, particularly in aqueous solutions. This can lead to the formation of hydroxylated derivatives and, upon further degradation, ring-opened products.

Conclusion and Future Directions

For drug development professionals, a proactive approach to assessing photostability is crucial. Early identification of photosensitive candidates allows for the implementation of mitigation strategies, such as the development of light-protective formulations or packaging.[1] Future research should focus on conducting these empirical studies to validate the predicted structure-photostability relationships and to fully characterize the photodegradation products and their potential toxicological implications.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 4'-Bromo-[1,1'-biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the proper disposal of 4'-Bromo-[1,1'-biphenyl]-2,4-diol. As a halogenated biphenyl derivative, this compound requires meticulous handling and adherence to specific waste management procedures to ensure personnel safety and environmental protection. The protocols outlined below are grounded in established regulatory frameworks and chemical safety principles, designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Pre-Disposal Safety

Before handling any waste, a thorough understanding of the chemical's hazard profile is paramount. While specific toxicological data for this compound is limited, its structural analogs provide a strong basis for hazard assessment. The presence of a brominated biphenyl core and phenolic hydroxyl groups dictates its classification and required precautions.

Hazard Identification

The compound is classified as hazardous based on data from structurally similar chemicals. Key hazards include irritation, potential toxicity upon ingestion, and significant environmental risk, particularly to aquatic life.[1][2][3]

GHS Pictogram Hazard Class Hazard Statement
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][4]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2][4]
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure (Category 3)H335: May cause respiratory irritation[2]
alt text
Hazardous to the aquatic environment, long-termH410: Very toxic to aquatic life with long lasting effects[1]
Essential Personal Protective Equipment (PPE) and Engineering Controls

Adherence to proper PPE and engineering controls is non-negotiable to prevent exposure during handling and disposal.

  • Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

  • Personal Protective Equipment : The minimum required PPE is detailed below.

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste.[6]
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes and airborne particles causing serious eye irritation.[7]
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.[5]
Respiratory Required if working outside a fume hood (not recommended).A NIOSH-approved respirator with appropriate cartridges should be used if engineering controls are insufficient.

Waste Characterization and Segregation Protocol

Proper characterization and segregation are the foundation of compliant chemical waste management. Misclassification can lead to improper treatment, environmental harm, and regulatory penalties.

Regulatory Classification

This compound is classified as a hazardous waste . The key determinant is its chemical structure: it is a Halogenated Organic Compound (HOC) . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing HOCs at concentrations greater than 1,000 mg/kg are subject to specific treatment standards and land disposal restrictions.[8][9]

Segregation: The Cornerstone of Safe Disposal

Never mix halogenated organic waste with non-halogenated waste streams.[5] Co-mingling complicates the disposal process and significantly increases costs, as the entire volume must be treated as the most hazardous component.

Segregation Workflow:

  • Establish Designated Waste Containers : Use separate, clearly labeled containers for:

    • Solid Halogenated Waste : Unused or expired this compound powder, contaminated weigh boats, and wipes.

    • Liquid Halogenated Waste : Solutions containing the compound. Do not mix with non-halogenated solvents.[5]

    • Contaminated Sharps : Needles or razor blades used to handle the solid compound.

    • Contaminated Labware : Glassware (pipettes, flasks) that cannot be effectively decontaminated.

  • Decontamination : For reusable glassware, rinse with a small amount of an appropriate solvent (e.g., acetone or ethanol). This rinseate is now considered liquid halogenated hazardous waste and must be collected in the designated liquid waste container.

Step-by-Step Disposal Procedures

Follow this systematic approach from waste generation to final pickup by Environmental Health & Safety (EHS) personnel.

Step 1: Containment

Select a primary waste container that is in good condition, compatible with the chemical waste (e.g., polyethylene for liquids, a sealed bag or drum for solids), and has a secure, threaded cap or lid.[5] This prevents spills and the release of vapors.

Step 2: Labeling

Proper labeling is a critical compliance requirement. Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "Waste this compound" . If in a mixture, list all components and their approximate percentages.

  • The appropriate hazard pictograms (Exclamation Mark, Environment).

  • The accumulation start date.

Step 3: On-Site Storage

Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the operator.

  • Away from incompatible materials (e.g., strong oxidizing agents).[7]

  • Within a secondary containment bin to control any potential leaks.

Step 4: Final Disposal Pathway

The chemical nature of this compound dictates its final disposal method. Direct landfilling is not a compliant option.[8]

  • High-Temperature Incineration : This is the EPA-preferred and most environmentally sound method for destroying HOCs.[10][11] The compound is combusted at a licensed hazardous waste incineration facility equipped with advanced emission control systems, including acid gas scrubbers, to neutralize the hydrogen bromide (HBr) formed during combustion.[12]

The diagram below illustrates the decision-making process for handling waste generated from this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal Pathway start Generate Waste Containing This compound decision What is the physical form? start->decision solid_waste Container: Lined Drum or Sealed Bag Label: 'Solid Halogenated Waste' decision->solid_waste  Solid (Powder, Contaminated Wipes) liquid_waste Container: Chemically Resistant Bottle Label: 'Liquid Halogenated Waste' decision->liquid_waste  Liquid (Solutions, Rinseate) labware_waste Container: Puncture-Proof Box Label: 'Contaminated Labware' decision->labware_waste  Contaminated Labware/Sharps ehs_pickup Store in Satellite Accumulation Area for EHS Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup labware_waste->ehs_pickup incineration High-Temperature Incineration (with Acid Gas Scrubbing) ehs_pickup->incineration

Caption: Waste Disposal Workflow for this compound.

Contingency Planning: Accidental Spills

In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Ventilate : Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation to the area.

  • Don PPE : At a minimum, wear the PPE outlined in Table 2.

  • Containment : For solid spills, do NOT dry sweep. Moisten the material slightly with water or use a HEPA-filter vacuum for cleanup to prevent dust generation.[13] For liquid spills, cover with a chemically inert absorbent material (e.g., vermiculite or sand).

  • Collection : Carefully scoop the contained material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

  • Report : Report the incident to your institution's EHS department.

References

A Researcher's Guide to the Safe Handling of 4'-Bromo-[1,1'-biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal and environmental protection. This guide provides essential safety and logistical information for the handling of 4'-Bromo-[1,1'-biphenyl]-2,4-diol, a compound with potential applications in various research fields. In the absence of specific safety data for this exact molecule, this guidance is expertly synthesized from data on structurally similar brominated biphenyl compounds and established principles of laboratory safety.

Understanding the Risks: A Profile of Brominated Biphenyls

Structurally related compounds for which safety data is available, such as 4-bromo-4'-hydroxybiphenyl and 4-bromobiphenyl, are known to cause skin, eye, and respiratory irritation.[4][5] Some are also classified as harmful if swallowed.[6][7][8][9] Given these known hazards of analogous compounds, we must assume that this compound presents similar risks.

Core Principles for Safe Handling

A foundational principle of chemical safety is to minimize all routes of exposure. This includes inhalation, skin contact, eye contact, and ingestion. All handling of this compound should be conducted within a certified chemical fume hood to control airborne particulates and vapors.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures to be performed.[10][11] The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Rationale and Best Practices
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact. Gloves must be inspected before use and removed properly to avoid contaminating the skin.[9] Change gloves immediately if they become contaminated.
Eyes Safety glasses with side shields or chemical splash gogglesTo protect against splashes and airborne particles.[11] Goggles provide a tighter seal and are recommended when there is a higher risk of splashing.
Body A properly fitting, long-sleeved laboratory coatTo protect the skin and personal clothing from contamination.[12]
Respiratory N95-rated dust mask or higherRecommended, especially when handling the solid compound, to prevent inhalation of fine particles.[13] For procedures with a high potential for aerosol generation, a risk assessment may indicate the need for a higher level of respiratory protection.

Procedural Guidance for Safe Operations

A systematic approach to every task, from preparation to disposal, is essential for maintaining a safe laboratory environment.

Pre-Operational Checklist
  • Information Review: Before beginning any work, review this guide and any available safety data sheets (SDS) for similar compounds.[4][5][6][7][9][14]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.

  • PPE Inspection: Inspect all PPE for damage or defects before donning.[9]

  • Emergency Equipment Location: Confirm the location and operational readiness of the nearest safety shower and eyewash station.

Step-by-Step Handling Protocol
  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Work Area Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Compound Weighing and Transfer:

    • If handling the solid, perform all weighing and transfers within the fume hood to minimize the risk of inhaling dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Decontamination:

    • Thoroughly clean all non-disposable equipment that has come into contact with the compound using an appropriate solvent.

    • Wipe down the work surface in the fume hood.

    • Remove PPE carefully, avoiding self-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.[5][6][7][9]

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling & Disposal Prep Review Safety Info & SDS CheckHood Verify Fume Hood Prep->CheckHood InspectPPE Inspect PPE CheckHood->InspectPPE LocateSafety Locate Emergency Equipment InspectPPE->LocateSafety DonPPE Don Appropriate PPE LocateSafety->DonPPE PrepArea Prepare Work Area DonPPE->PrepArea HandleCompound Weigh & Transfer Compound PrepArea->HandleCompound Decontaminate Decontaminate Equipment & Area HandleCompound->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is as crucial as safe handling. All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, bench paper, and weighing paper should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any waste down the drain.[6]

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][7][15]

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of themselves and their colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.